Ethyl 2-(methylsulfonyl)propanoate
Description
BenchChem offers high-quality Ethyl 2-(methylsulfonyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(methylsulfonyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-methylsulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLGLYBQFEJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441005 | |
| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73017-82-0 | |
| Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(methylsulfonyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-(methylsulfonyl)propanoate, a compound of interest in pharmaceutical and agrochemical research. This document is structured to deliver not just data, but also to provide expert insights into the practical implications of these properties for laboratory work and synthesis applications.
Chemical Identity and Molecular Structure
Ethyl 2-(methylsulfonyl)propanoate is a sulfur-containing organic ester. A fundamental understanding of its structure is crucial for interpreting its reactivity and physical behavior.
Molecular Formula: C₆H₁₂O₄S[1][2]
Molecular Weight: 180.22 g/mol [1][2]
Synonyms:
-
Ethyl 2-methylsulfonylpropanoate[2]
-
2-(Methylsulfonyl)propanoic acid ethyl ester[1]
-
Propanoic acid, 2-(methylsulfonyl)-, ethyl ester[1]
-
(+/-)-2-methanesulfonyl-propionic acid ethyl ester[1]
The structure of Ethyl 2-(methylsulfonyl)propanoate, characterized by an ethyl ester group and a methylsulfonyl group attached to the second carbon of the propanoate chain, dictates its polarity and potential for intermolecular interactions. The presence of the sulfonyl group, in particular, introduces a significant dipole moment and the capacity for hydrogen bonding, which influences its physical state and solubility.
Figure 2. A proposed high-level workflow for the synthesis of Ethyl 2-(methylsulfonyl)propanoate.
Considerations for Analytical Characterization:
For researchers who synthesize or acquire this compound, a suite of analytical techniques would be necessary for identity confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure. The proton NMR would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the sulfone, and the methine proton at the chiral center.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic strong absorption bands for the sulfonyl group (S=O stretches) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, and a strong band for the ester carbonyl (C=O) group around 1735 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Applications in Research and Development
Ethyl 2-(methylsulfonyl)propanoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [3]The presence of both an ester and a sulfonyl functional group provides two reactive handles for further chemical transformations. The sulfonyl group is a well-known pharmacophore, and its incorporation into molecules can modulate their biological activity, solubility, and metabolic stability.
Conclusion and Future Directions
Ethyl 2-(methylsulfonyl)propanoate is a specialty chemical with clear potential as a building block in synthetic chemistry. While publicly available data on its specific physical properties and detailed experimental protocols are currently limited, this guide provides a solid foundation based on existing commercial information and expert scientific reasoning. It is imperative for researchers utilizing this compound to perform their own characterization and safety assessments to ensure the reliability of their work and to contribute to the body of knowledge for this intriguing molecule.
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PubChem. Ethyl 2-(methylsulfonyl)propanoate. [Link]
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MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate. [Link]
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Crysdot LLC. Ethyl 2-(methylsulfonyl)propanoate. [Link]
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Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). [Link]
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FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]
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The Good Scents Company. ethyl 2-(methyl dithio) propionate. [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylsulfonyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and scalable laboratory synthesis for Ethyl 2-(methylsulfonyl)propanoate, a valuable building block in pharmaceutical and agrochemical research.[1] This document delves into the strategic considerations behind the selected synthetic route, which involves a two-step process: the initial S-alkylation to form the thioether intermediate, Ethyl 2-(methylthio)propanoate, followed by its selective oxidation to the corresponding sulfone. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are thoroughly discussed. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis.
Introduction and Strategic Overview
Ethyl 2-(methylsulfonyl)propanoate is a key intermediate in the synthesis of various biologically active molecules.[1] Its sulfonyl and ester functional groups make it a versatile component for constructing more complex chemical architectures.[1] The synthesis of this target molecule is most effectively approached through a two-step sequence, which allows for high purity and yield of the final product.
The chosen synthetic strategy hinges on the well-established reactivity of thiols and the controlled oxidation of sulfides. The overall transformation can be visualized as follows:
Caption: Overall synthetic strategy for Ethyl 2-(methylsulfonyl)propanoate.
This approach offers several advantages:
-
High Selectivity: The nucleophilic substitution reaction in the first step is highly specific, leading to the desired thioether with minimal side products.
-
Controlled Oxidation: The subsequent oxidation can be carefully controlled to favor the formation of the sulfone over the sulfoxide intermediate.
-
Commercially Available Starting Materials: The precursors for this synthesis are readily available, making it a cost-effective route.
Step 1: Synthesis of Ethyl 2-(methylthio)propanoate
The initial step involves the formation of a carbon-sulfur bond through the S-alkylation of a thiol. This is a common and efficient method for preparing thioethers.[2] In this specific synthesis, we will react ethyl 2-bromopropanoate with sodium thiomethoxide.
Mechanistic Rationale
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The thiomethoxide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This concerted process involves the simultaneous formation of the C-S bond and cleavage of the C-Br bond, resulting in the displacement of the bromide leaving group.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-bromopropanoate | 181.03 | 18.1 g | 0.10 |
| Sodium thiomethoxide | 70.09 | 7.7 g | 0.11 |
| Anhydrous Ethanol | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).
-
Carefully add sodium thiomethoxide (7.7 g, 0.11 mol) to the ethanol with stirring under a nitrogen atmosphere.
-
Once the sodium thiomethoxide has dissolved, begin the dropwise addition of ethyl 2-bromopropanoate (18.1 g, 0.10 mol) over a period of 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (100 mL) and water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude Ethyl 2-(methylthio)propanoate as a colorless to pale yellow liquid.[3] The product can be purified further by vacuum distillation if necessary.
Caption: Experimental workflow for the synthesis of Ethyl 2-(methylthio)propanoate.
Step 2: Oxidation of Ethyl 2-(methylthio)propanoate to Ethyl 2-(methylsulfonyl)propanoate
The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry.[4] A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[4][5] The reaction often requires a catalyst to proceed at a reasonable rate and to ensure complete conversion to the sulfone.[5][6]
Rationale for Oxidant and Catalyst Selection
Hydrogen peroxide (H₂O₂) is a green and effective oxidant, with water being its only byproduct.[5] To achieve the desired transformation to the sulfone without significant accumulation of the sulfoxide intermediate, a catalyst is typically employed. Tungstate-based catalysts, for example, have been shown to be effective in promoting the oxidation of sulfides to sulfones.[7] For this guide, we will utilize a well-established method involving hydrogen peroxide in the presence of a catalytic amount of sodium tungstate.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-(methylthio)propanoate | 148.23 | 14.8 g | 0.10 |
| 30% Hydrogen Peroxide (w/w) | 34.01 | 25 mL | ~0.22 |
| Sodium Tungstate Dihydrate | 329.86 | 0.33 g | 0.001 |
| Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-(methylthio)propanoate (14.8 g, 0.10 mol), acetic acid (100 mL), and sodium tungstate dihydrate (0.33 g, 0.001 mol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (25 mL, ~0.22 mol) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude Ethyl 2-(methylsulfonyl)propanoate.[8][9] The product can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the oxidation of Ethyl 2-(methylthio)propanoate.
Safety and Hazard Considerations
The synthesis of Ethyl 2-(methylsulfonyl)propanoate involves the use of several hazardous chemicals. It is imperative that this procedure is carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Key Chemical Hazards:
-
Ethyl 2-bromopropanoate: This is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.
-
Sodium thiomethoxide: This is a corrosive and flammable solid. It reacts with water to release flammable and toxic gases. Handle under an inert atmosphere.
-
Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin and eye burns.[10][11] Avoid contact with combustible materials.[10] Decomposition can lead to a pressure buildup if not properly vented.[11]
-
Acetic Acid: This is corrosive and can cause severe skin and eye damage.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
General Safety Precautions:
-
Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[14]
-
Use a blast shield, especially during the addition of hydrogen peroxide.
-
Properly quench any excess oxidizing agents before disposal.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Expected Data for Ethyl 2-(methylsulfonyl)propanoate:
| Property | Value |
| Molecular Formula | C₆H₁₂O₄S[8][9] |
| Molecular Weight | 180.22 g/mol [8][9] |
| Appearance | Liquid[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (q, J=7.1 Hz, 2H), 3.65 (q, J=7.3 Hz, 1H), 3.00 (s, 3H), 1.65 (d, J=7.3 Hz, 3H), 1.30 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 62.5, 59.0, 42.0, 14.0, 12.5 |
| IR (neat, cm⁻¹) | 2985, 1740 (C=O), 1320 (SO₂), 1130 (SO₂) |
Conclusion
This technical guide has outlined a robust and well-documented procedure for the synthesis of Ethyl 2-(methylsulfonyl)propanoate. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their ongoing research and development endeavors. The provided rationale for the synthetic strategy and experimental choices aims to empower scientists with a deeper understanding of the underlying chemical principles.
References
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Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry. [Link]
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Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
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Practical oxidation of sulfides to sulfones by H₂O₂ catalysed by titanium catalyst. Green Chemistry. [Link]
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Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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SOP for Water Reactive Compounds (Class I). University of Washington. [Link]
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Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies. [Link]
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What safety precautions should you take when working with acetic anhydride? Quora. [Link]
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ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Ethyl 2-methyl-2-(methylthio)propionate. SIELC Technologies. [Link]
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Ethyl 2-(methylsulfonyl)propanoate. MySkinRecipes. [Link]
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ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company. [Link]
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Ethyl 2-methyl-2-(methylthio)propionate. PubChem. [Link]
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Ethyl 2-(methylsulfonyl)propanoate. PubChem. [Link]
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Ethyl 2-methyl-2-(methylthio)propionate. Endeavour Speciality Chemicals. [Link]
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Ethyl 3-(methylthio)propionate. PubChem. [Link]
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3-(Methylthio)propanoic acid. PubChem. [Link]
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Ethyl 2-(methylthio)propionate. PubChem. [Link]
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Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
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Methyl 2-methyl-3-(methylthio)propionate. PubChem. [Link]
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Methyl 3-methylthiopropionate. PubChem. [Link]
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ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
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Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Human Metabolome Database. [Link]
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A Comprehensive Technical Guide to Ethyl 2-(methylsulfonyl)propanoate: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
Ethyl 2-(methylsulfonyl)propanoate is a versatile organic building block characterized by the presence of both an ester and a sulfonyl functional group. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The methylsulfonyl moiety is of particular interest in drug development for its ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), often leading to improved solubility and metabolic stability. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a detailed synthetic protocol, and its key applications, offering a technical resource for researchers, chemists, and professionals in drug discovery.
Nomenclature and Chemical Identification
The precise identification of a chemical entity is foundational for all scientific discourse, regulatory compliance, and patent literature. Ethyl 2-(methylsulfonyl)propanoate is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and research contexts.
1.1. IUPAC Name
The formal IUPAC name for this compound is ethyl 2-(methylsulfonyl)propanoate .[1]
1.2. Common Synonyms
For practical laboratory use and in supplier catalogs, the following synonyms are frequently encountered:
-
2-(Methylsulfonyl)propanoic acid ethyl ester[2]
-
Propanoic acid, 2-(methylsulfonyl)-, ethyl ester[2]
-
(+/-)-2-methanesulfonyl-propionic acid ethyl ester[2]
1.3. Chemical Identifiers
A summary of key registry numbers and digital identifiers is provided in the table below for unambiguous database searching and substance tracking.
| Identifier | Value | Source |
| CAS Number | 73017-82-0 | [1][2][3] |
| Molecular Formula | C₆H₁₂O₄S | [1][2] |
| InChI | InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | [1][2] |
| InChIKey | KVYLGLYBQFEJAK-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)C(C)S(=O)(=O)C | [1] |
| MDL Number | MFCD16045025 | [1] |
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in experimental design. Ethyl 2-(methylsulfonyl)propanoate is typically supplied as a liquid for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 180.22 g/mol | [1][2][3] |
| Physical Form | Pale-yellow to yellow-brown liquid | [2] |
| Typical Purity | ≥95% | [2] |
| Storage Conditions | Room temperature, in a tightly sealed container, under dry conditions | [3] |
Synthesis and Mechanism
Ethyl 2-(methylsulfonyl)propanoate is a synthetic building block not typically isolated from natural sources. Its preparation in the laboratory is crucial for its availability. A robust and common strategy for the synthesis of aliphatic sulfones is the oxidation of the corresponding sulfide (thioether). This approach is highly reliable and provides good yields.
3.1. Rationale for Synthetic Strategy
The oxidation of a thioether is a cornerstone transformation in sulfur chemistry. The choice of oxidant allows for controlled conversion to either the sulfoxide or the sulfone. For the synthesis of a sulfone, a stronger oxidizing agent or stoichiometric excess of a milder one is required. This two-step approach—nucleophilic substitution to form the thioether followed by oxidation—is often preferred due to the high functional group tolerance and the commercial availability of the starting materials.
3.2. Proposed Synthetic Workflow
The synthesis can be logically divided into two primary stages:
-
Thioether Formation: Synthesis of the intermediate, ethyl 2-(methylthio)propanoate, via nucleophilic substitution.
-
Oxidation: Conversion of the thioether to the target sulfone, ethyl 2-(methylsulfonyl)propanoate.
Caption: Proposed two-step synthesis of Ethyl 2-(methylsulfonyl)propanoate.
3.3. Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis. Note: This is an illustrative protocol and should be adapted and optimized under proper laboratory safety procedures.
Part A: Synthesis of Ethyl 2-(methylthio)propanoate (Intermediate)
-
Materials:
-
Ethyl 2-bromopropanoate
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium thiomethoxide in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl 2-bromopropanoate dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(methylthio)propanoate, which can be purified by distillation if necessary.
-
Part B: Oxidation to Ethyl 2-(methylsulfonyl)propanoate (Final Product)
-
Materials:
-
Ethyl 2-(methylthio)propanoate (from Part A)
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the ethyl 2-(methylthio)propanoate intermediate in dichloromethane (DCM) and cool the solution to 0 °C.
-
In a separate beaker, prepare a solution or slurry of m-CPBA (approximately 2.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred thioether solution at 0 °C. An exothermic reaction is expected.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the more polar product.
-
Upon completion, quench the excess peroxide by adding saturated Na₂SO₃ solution and stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure ethyl 2-(methylsulfonyl)propanoate.
-
Applications in Research and Development
The utility of ethyl 2-(methylsulfonyl)propanoate stems from its identity as a bifunctional molecule, making it a versatile building block.[3]
4.1. Core Utility as a Synthetic Building Block
It serves as a key intermediate in the synthesis of more complex molecules.[3] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the carbon alpha to the sulfonyl group is acidic and can be deprotonated to form a nucleophile for C-C bond formation.
4.2. Role in Medicinal Chemistry
The methylsulfonyl group is a critical pharmacophore in modern drug design. Its inclusion in a molecule, often facilitated by using building blocks like ethyl 2-(methylsulfonyl)propanoate, can confer significant advantages.
-
Improved Aqueous Solubility: The polar sulfonyl group can increase the hydrophilicity of a parent molecule, which is a crucial factor for enhancing aqueous solubility.[4] Improved solubility is often directly linked to better oral bioavailability and more straightforward formulation development.[4]
-
Enhanced Metabolic Stability: The methylsulfonyl group is generally robust and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4] Incorporating this moiety can protect an adjacent part of the molecule from metabolism, prolonging its half-life.
-
Biological Activity: Sulfonyl groups are present in a wide range of approved drugs and are known to engage in hydrogen bonding and other non-covalent interactions with biological targets, making them crucial for creating compounds with specific biological activities.[3]
Caption: Contribution of the core structure to desirable API properties.
4.3. Agrochemical Synthesis
Beyond pharmaceuticals, this compound is also employed in the production of agrochemicals.[3] Its functional groups can be elaborated to create novel pesticides and herbicides where metabolic stability in the environment and specific modes of action are desired.[3]
Safety and Handling
As with any laboratory chemical, proper handling is essential. The available data indicates that ethyl 2-(methylsulfonyl)propanoate should be handled with care.
| GHS Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P264, P270, P301+P312, P330 |
Handling Recommendations: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and contact with skin and eyes.
Conclusion
Ethyl 2-(methylsulfonyl)propanoate is a high-value synthetic intermediate whose utility is firmly established in both pharmaceutical and agrochemical research. Its strategic importance lies in the predictable and beneficial influence of the methylsulfonyl group on the properties of target molecules. The synthetic accessibility and dual functionality of this compound ensure its continued relevance as a versatile tool for chemists aiming to solve complex molecular design challenges.
References
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The Synthetic Cornerstone: A Technical Guide to Ethyl 2-(methylsulfonyl)propanoate for Advanced Research and Development
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, Ethyl 2-(methylsulfonyl)propanoate (CAS No. 73017-82-0) has emerged as a critical intermediate, offering a unique combination of functional groups that are highly valuable in the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the commercial availability, synthesis, and strategic applications of Ethyl 2-(methylsulfonyl)propanoate, tailored for researchers, scientists, and drug development professionals. Our focus will be on delivering field-proven insights and robust protocols to empower your research and development endeavors.
Commercial Availability & Procurement
The accessibility of high-quality starting materials is the foundation of any successful synthetic campaign. Ethyl 2-(methylsulfonyl)propanoate is readily available from a range of specialized chemical suppliers, ensuring a stable supply chain for research and development activities.
Key Commercial Suppliers & Product Specifications:
| Supplier | Typical Purity | Available Quantities |
| CymitQuimica | >95% | 100mg, 250mg, 1g[1] |
| MySkinRecipes | 97% | 100mg, 250mg, 1g[2] |
| AstaTech, Inc. (via Sigma-Aldrich) | 95% | Inquire |
| Key Organics Limited | >95% | Inquire |
This table is not exhaustive and represents a snapshot of common suppliers. Researchers are encouraged to request certificates of analysis (CoA) from suppliers to verify purity and specifications.
The typical purity of commercially available Ethyl 2-(methylsulfonyl)propanoate is between 95% and 97%, which is suitable for most research and development applications without the need for further purification. It is generally supplied as a liquid.[1]
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its safe handling and effective use in experimental design.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄S | PubChem[3] |
| Molecular Weight | 180.22 g/mol | PubChem[3] |
| CAS Number | 73017-82-0 | PubChem[3] |
| Appearance | Liquid | CymitQuimica[1] |
| InChI Key | KVYLGLYBQFEJAK-UHFFFAOYSA-N | PubChem[3] |
Safety & Handling:
A Safety Data Sheet (SDS) from AstaTech, Inc. indicates that Ethyl 2-(methylsulfonyl)propanoate is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Strategic Synthesis of Ethyl 2-(methylsulfonyl)propanoate
While commercially available, an in-house synthesis of Ethyl 2-(methylsulfonyl)propanoate can be a cost-effective alternative for large-scale needs and offers an opportunity for structural modifications. A robust and logical two-step synthetic strategy involves the oxidation of the corresponding thioether, ethyl 2-(methylthio)propanoate.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of Ethyl 2-(methylsulfonyl)propanoate.
Step 1: Synthesis of Ethyl 2-(methylthio)propanoate (Starting Material)
The precursor, ethyl 2-(methylthio)propanoate (CAS 40800-76-8), can be synthesized via a nucleophilic substitution reaction between ethyl 2-bromopropanoate and sodium thiomethoxide.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium thiomethoxide in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-bromopropanoate dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-(methylthio)propanoate.
Step 2: Oxidation to Ethyl 2-(methylsulfonyl)propanoate
The oxidation of the sulfide to the sulfone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.
Experimental Protocol (Conceptual):
-
Reaction Setup: Dissolve ethyl 2-(methylthio)propanoate in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.
-
Oxidant Addition: Add the oxidizing agent (e.g., a solution of m-CPBA in DCM or aqueous H₂O₂) dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermicity of the reaction.
-
Reaction Monitoring: Monitor the progress of the oxidation by TLC or LC-MS to ensure the complete conversion of the starting material and to check for the formation of the sulfoxide intermediate.
-
Work-up: After the reaction is complete, the mixture is carefully quenched (e.g., with a solution of sodium thiosulfate if m-CPBA is used, or with a reducing agent if excess H₂O₂ is present). The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product, Ethyl 2-(methylsulfonyl)propanoate, can be purified by column chromatography on silica gel or by vacuum distillation.
Applications in Drug Discovery and Development
Ethyl 2-(methylsulfonyl)propanoate serves as a versatile building block in medicinal chemistry, primarily for the introduction of the methylsulfonylpropanoate moiety into a target molecule.[2] The sulfonyl group is a key pharmacophore found in a wide array of approved drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
While specific examples of marketed drugs synthesized directly from Ethyl 2-(methylsulfonyl)propanoate are not readily found in publicly available literature, its utility is evident in its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The presence of both an ester and a sulfonyl group allows for a diverse range of subsequent chemical transformations.
Logical Application Workflow:
Caption: Potential synthetic transformations of Ethyl 2-(methylsulfonyl)propanoate.
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be directly converted to amides. The sulfonyl group, being relatively inert, is carried through these transformations, imparting its desirable physicochemical properties to the final molecule.
Conclusion
Ethyl 2-(methylsulfonyl)propanoate is a commercially accessible and synthetically valuable building block for drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the creation of novel molecular entities. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of new therapeutic agents.
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Safety and handling of Ethyl 2-(methylsulfonyl)propanoate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(methylsulfonyl)propanoate
This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 2-(methylsulfonyl)propanoate (CAS No. 73017-82-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Introduction and Chemical Profile
Ethyl 2-(methylsulfonyl)propanoate is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility in organic synthesis stems from the presence of both sulfonyl and ester functional groups, making it a valuable building block for creating compounds with specific biological activities.[1] Understanding its chemical properties is fundamental to its safe handling.
Hazard Identification and GHS Classification
Ethyl 2-(methylsulfonyl)propanoate is classified as a hazardous chemical under the Globally Harmonized System (GHS).[2] The primary hazards are associated with its irritant properties and potential toxicity upon ingestion. All personnel must be thoroughly familiar with these hazards before handling the substance.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning [2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning [2] |
Toxicological Profile: Understanding the Risks
The hazards identified above are based on the compound's toxicological properties. Exposure can lead to a range of adverse health effects, necessitating stringent controls.
-
Oral Toxicity : The compound is classified as harmful if swallowed, with an acute oral toxicity of Category 4.[3][4] Ingestion can lead to systemic effects, and immediate medical attention is required.
-
Dermal and Eye Irritation : As a Category 2 irritant, direct contact with the skin will cause irritation, characterized by redness, itching, and inflammation.[2][3] Its classification as a serious eye irritant means contact can cause significant, potentially painful, and lasting damage if not addressed immediately.[2]
-
Respiratory Irritation : Vapors or aerosols of Ethyl 2-(methylsulfonyl)propanoate can irritate the respiratory system, leading to coughing and shortness of breath.[2] For this reason, handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary line of defense is to minimize vapor inhalation.
-
Ventilation : Always handle this chemical in a well-ventilated area.[2][3]
-
Chemical Fume Hood : All procedures that may generate vapors or aerosols must be conducted inside a certified chemical fume hood.[3]
-
Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
PPE is a critical barrier against direct exposure. The selection of appropriate PPE should follow a systematic workflow.
Caption: PPE Selection Workflow for Handling Ethyl 2-(methylsulfonyl)propanoate.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain chemical integrity.
Handling
-
Do not get in eyes, on skin, or on clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store at room temperature.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency can significantly mitigate injury and contamination.
First-Aid Measures
Protocol: Emergency First-Aid Response
-
Eye Contact :
-
Skin Contact :
-
Inhalation :
-
Ingestion :
Accidental Release Measures
A systematic approach is required to safely manage a spill.
Caption: Workflow for Responding to an Accidental Spill.
Protocol: Accidental Spill Cleanup
-
Personal Precautions : Ensure adequate ventilation and wear the proper personal protective equipment as outlined in Section 4.2.[2][3] Avoid breathing vapors.[3]
-
Environmental Precautions : Prevent the product from entering drains, sewers, or waterways.[3][6]
-
Containment and Cleanup :
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Physical and Chemical Properties
Table 2: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 73017-82-0 | [1][9] |
| Molecular Formula | C₆H₁₂O₄S | [1][9] |
| Molecular Weight | 180.22 g/mol | [1][9] |
| Appearance | Pale-yellow to Yellow-brown Liquid |[4] |
Stability and Reactivity
-
Chemical Stability : The product is stable under normal ambient conditions (room temperature).[3]
-
Conditions to Avoid : Avoid exposure to incompatible products.[2]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[2]
-
Hazardous Decomposition Products : Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and sulfur oxides.[2]
-
Hazardous Reactions : No hazardous reactions are expected under normal processing.[8] May decompose on exposure to moist air or water.[3]
Disposal Considerations
Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains or waterways.[6]
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A Technical Guide to the Solubility Profile of Ethyl 2-(methylsulfonyl)propanoate
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-(methylsulfonyl)propanoate (CAS No: 73017-82-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties of the compound, presents a theoretically derived solubility profile, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for laboratory applications, from reaction solvent selection to formulation development.
Compound Overview: Ethyl 2-(methylsulfonyl)propanoate
1.1. Chemical Identity
Ethyl 2-(methylsulfonyl)propanoate is an organic compound featuring both an ester and a sulfone functional group.[2] Its molecular structure is fundamental to understanding its chemical behavior and solubility.
-
IUPAC Name: ethyl 2-methylsulfonylpropanoate[3]
-
Synonyms: 2-(Methylsulfonyl)propanoic acid ethyl ester, Propanoic acid, 2-(methylsulfonyl)-, ethyl ester, (+/-)-2-methanesulfonyl-propionic acid ethyl ester[2]
1.2. Physicochemical Properties
The compound's physical and chemical properties are critical predictors of its solubility. The presence of a highly polar sulfonyl group and a moderately polar ester group, combined with a small alkyl frame, dictates its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄S | [2][3] |
| Molecular Weight | 180.22 g/mol | [3] |
| Physical Form | Liquid | [2] |
| XLogP3 | 0.3 | [3] |
| Topological Polar Surface Area (TPSA) | 68.8 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Theoretical Principles and Solubility Prediction
2.1. The "Like Dissolves Like" Paradigm
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors include:
-
Polarity: Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5]
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will readily dissolve solutes with complementary capabilities.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, generally leading to lower solubility.[5]
2.2. Structural Analysis and Predicted Solubility Profile
A structural examination of Ethyl 2-(methylsulfonyl)propanoate allows for an expert prediction of its solubility:
-
Sulfonyl Group (-SO₂-): This group is strongly polar and contains two hydrogen bond acceptors (the oxygen atoms). This feature promotes solubility in polar solvents.
-
Ester Group (-CO₂Et): This group is also polar and contains two hydrogen bond acceptors, further enhancing affinity for polar solvents.
-
Alkyl Backbone (Ethyl and Methyl Groups): These small nonpolar moieties contribute some lipophilic character.
-
Overall Structure: The compound is moderately polar with no capacity to donate hydrogen bonds but a strong capacity to accept them. This profile suggests high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in nonpolar solvents.
Based on this analysis, the following qualitative solubility profile is predicted:
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the highly polar sulfonyl and ester groups. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | Moderate to Low | The compound can accept hydrogen bonds from the solvent, but its lack of a donor group and the presence of alkyl moieties limit its miscibility, especially in water. Solubility in alcohols is expected to be higher than in water. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The dominant polar nature of the solute prevents significant interaction with solvents that rely on weaker London dispersion forces. |
Experimental Determination of Solubility
To move from prediction to empirical data, rigorous experimental protocols are necessary. The following methods provide a framework for both rapid classification and precise quantification of solubility.
3.1. Safety and Handling
Before commencing any experimental work, consult the latest Safety Data Sheet (SDS). While a specific SDS for this exact compound is not widely available, related structures are known skin and eye irritants.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7]
3.2. Protocol 1: Qualitative Solubility Classification
This protocol utilizes a classic flowchart approach to rapidly classify the compound based on its acidic/basic properties and overall polarity, providing valuable clues to its identity and behavior.[8]
Methodology:
-
Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[9] Observe for complete dissolution.
-
Aqueous Acid/Base Solubility: If insoluble in water, prepare two fresh samples (~25 mg each). To one, add 0.75 mL of 5% aq. HCl. To the other, add 0.75 mL of 5% aq. NaOH.[8][9] Observe for dissolution, which would indicate the presence of a basic or acidic functional group, respectively.
-
Strong Acid Solubility: If the compound is insoluble in the above solvents, test its solubility in 0.5 mL of cold, concentrated sulfuric acid (H₂SO₄).[8] Dissolution, often accompanied by a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur (e.g., alcohols, ketones, esters).
Caption: Workflow for qualitative solubility classification.
3.3. Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of Ethyl 2-(methylsulfonyl)propanoate to a known volume of the desired solvent in a sealed, airtight vial. The presence of undissolved solid or a second liquid phase after initial mixing is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours.[5] This step is critical for ensuring the measured solubility is the true thermodynamic maximum.
-
Phase Separation: Cease agitation and allow the undissolved material to settle. To ensure a particle-free sample, the supernatant should be centrifuged or filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is self-validating; if any solid is carried over, the measurement will be erroneously high.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the solute using a pre-calibrated analytical method, such as HPLC-UV, GC-FID, or quantitative NMR.[5]
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the quantitative shake-flask method.
Conclusion
Understanding the solubility of Ethyl 2-(methylsulfonyl)propanoate is essential for its effective use in scientific research and development. This guide provides a robust framework for this purpose, beginning with a theoretical prediction based on the compound's distinct molecular structure. The detailed experimental protocols for both qualitative and quantitative analysis offer researchers the tools to generate reliable, empirical data. This integrated approach of theoretical prediction and rigorous experimental validation ensures that scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of novel chemical entities.
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 2-methylpropanoate. Retrieved from [Link]
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Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. Retrieved from [Link]
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A Comprehensive Guide to the Applications of α-Sulfonyl Esters in Modern Organic Synthesis
Executive Summary
α-Sulfonyl esters have emerged as exceptionally versatile and powerful building blocks in the landscape of modern organic chemistry. Characterized by a carbon atom flanked by both a sulfonyl and an ester group, these compounds possess unique electronic properties that render their α-proton highly acidic and amenable to a vast array of chemical transformations. This guide provides an in-depth exploration of the core reactivity and strategic applications of α-sulfonyl esters, moving beyond a simple catalog of reactions to explain the underlying principles and experimental rationale. We will delve into their utility as potent nucleophiles for carbon-carbon bond formation, their strategic role in sophisticated decarboxylative couplings for the construction of stereogenic centers, and their application in the synthesis of complex cyclic systems. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower researchers in leveraging these synthons for challenges in total synthesis, drug discovery, and materials science.
The α-Sulfonyl Ester Moiety: A Nexus of Reactivity
1.1. Structural Features and Physicochemical Properties
The synthetic utility of an α-sulfonyl ester is fundamentally derived from its unique electronic architecture. The central α-carbon is positioned between two powerful electron-withdrawing groups: the sulfonyl group (-SO₂R) and the ester group (-COOR'). This arrangement dramatically increases the acidity of the α-proton (pKa ≈ 10-13 in DMSO, depending on the R groups), facilitating its removal with common, non-nucleophilic bases to form a resonance-stabilized carbanion.
The resulting α-sulfonyl carbanion is a soft, highly stabilized nucleophile, capable of participating in a wide range of bond-forming reactions with exceptional control and predictability. Furthermore, the sulfonyl and ester moieties are not merely activating groups; they serve as versatile functional handles that can be retained, modified, or strategically eliminated in subsequent synthetic steps.
1.2. General Methods of Synthesis
The preparation of α-sulfonyl esters is well-established, with several reliable methods available. A common and efficient approach involves the reaction of an α-halo ester with a sodium sulfinate salt. A more direct, one-pot synthesis has also been developed, highlighting the accessibility of these key intermediates[1].
Typical Synthetic Protocol: Synthesis from Sodium Sulfinates A solution of an appropriate α-bromo ester in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with a slight excess of a sodium sulfinate salt (e.g., sodium p-toluenesulfinate). The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by extraction and purification via column chromatography affords the desired α-sulfonyl ester.
The α-Sulfonyl Carbanion: A Versatile Nucleophilic Workhorse
The deprotonation of the α-carbon is the gateway to the majority of applications for α-sulfonyl esters. The choice of base is critical and depends on the intended electrophile; hindered alkali-metal amides like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used to ensure rapid and quantitative formation of the carbanion at low temperatures (e.g., -78 °C)[2].
Caption: General reactivity pathways of α-sulfonyl esters via carbanion intermediates.
2.1. C-C Bond Formation via Alkylation and Conjugate Addition
The stabilized carbanion readily reacts with a variety of electrophiles. Its reaction with primary and secondary alkyl halides provides a robust method for constructing new carbon-carbon bonds, extending the molecular framework.
Similarly, the α-sulfonyl carbanion is an excellent Michael donor, participating in 1,4-conjugate addition reactions with α,β-unsaturated esters, ketones, and nitriles. This reactivity provides a powerful tool for the stereocontrolled synthesis of 1,5-dicarbonyl compounds and their analogues, which are valuable precursors for more complex structures.[3][4]
Strategic Decarboxylative Functionalizations
One of the most elegant and powerful applications of α-sulfonyl esters is in palladium-catalyzed decarboxylative reactions. In these transformations, the ester group acts as a "traceless" activating group that is ultimately expelled as CO₂, allowing for the formation of a new bond at the α-position, often with high levels of stereocontrol.
3.1. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
The DAAA reaction has become a cornerstone of modern asymmetric synthesis for its ability to construct quaternary α-sulfonyl stereocenters, which were previously difficult to access.[5][6] The reaction utilizes racemic α-sulfonyl allyl esters, which upon treatment with a palladium catalyst and a chiral ligand, undergo a dynamic kinetic resolution to yield highly enantioenriched α-allylated sulfones.
Causality Behind the Mechanism: The success of this reaction hinges on the ability of the palladium catalyst to mediate the decarboxylation of the starting material to form a palladium-enolate intermediate. This intermediate can exist as two rapidly equilibrating E/Z isomers. The chiral ligand creates a sterically and electronically differentiated environment, causing one of the enolate isomers to react preferentially with the palladium-allyl complex, leading to high enantioselectivity.[5][6]
Caption: Simplified catalytic cycle for the Pd-catalyzed DAAA of α-sulfonyl esters.
3.2. Representative DAAA Protocol and Data
Protocol: Synthesis of Enantioenriched α-Allyl Sulfolane To a flame-dried Schlenk tube under an argon atmosphere is added [Pd₂(dba)₃] (2.5 mol%) and the chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 6.5 mol%). Anhydrous, degassed solvent (e.g., toluene or THF) is added, and the solution is stirred for 20-30 minutes at room temperature. The racemic α-sulfonyl allyl ester substrate (1.0 equiv) is then added, and the reaction mixture is stirred at the specified temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantioenriched product.
Table 1: Scope of DAAA with Cyclic Sulfone Substrates [6]
| Entry | Substrate Ring Size | R Group on Ester | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5-membered (Sulfolane) | Phenyl | 92 | 94 |
| 2 | 5-membered (Sulfolane) | Ethyl | 85 | 95 |
| 3 | 5-membered (Sulfolane) | tert-Butyl | 91 | 96 |
| 4 | 6-membered (Thiane) | Phenyl | 78 | 85 |
| 5 | 6-membered (Thiane) | Isopropyl | 88 | 92 |
Intramolecular Transformations: The Gateway to Cyclic Systems
The dual functionality of α-sulfonyl esters makes them excellent precursors for intramolecular cyclization reactions. By tethering the α-sulfonyl ester moiety to another reactive group, complex ring systems can be constructed with a high degree of stereochemical control.
4.1. Diastereoselective Cyclization of Bis-sulfonyl Esters
An elegant application involves the intramolecular cyclization of bis-sulfonyl esters to form functionalized cyclohexanones. In this reaction, deprotonation can occur at two equivalent α-sulfonyl positions. The subsequent intramolecular Claisen-type condensation with the ester is often irreversible, and the stereochemical outcome is dictated by the thermodynamic stability of the chair-like transition state. Placing substituents on the tether connecting the reactive centers allows for preferential formation of the product where bulky groups occupy equatorial positions, leading to high diastereoselectivity.[7]
This strategy provides a novel and powerful approach to substituted cyclohexanones, which are prevalent structural motifs in natural products and pharmaceuticals. The resulting β-keto disulfone products are themselves versatile intermediates, as the two sulfonyl groups exhibit differential reactivity.[7]
Relationship to Other Name Reactions
5.1. The Julia-Kocienski Olefination
While α-sulfonyl esters are not direct substrates in the Julia-Kocienski olefination, they are closely related to the key reagents. The Julia-Kocienski reaction involves the addition of a metalated heteroaryl alkyl sulfone to a carbonyl compound to form an alkene.[8][9][10][11] α-Sulfonyl esters can serve as precursors to the necessary alkyl sulfones through decarboxylation or other functional group manipulations. Understanding the chemistry of α-sulfonyl esters provides a foundational knowledge base that is directly applicable to the synthesis and manipulation of reagents for this and other powerful olefination methodologies.
Outlook and Future Directions
The applications of α-sulfonyl esters continue to expand, driven by the ongoing demand for efficient and selective methods in organic synthesis.
-
Drug Discovery: The sulfonyl group is a key pharmacophore found in numerous approved drugs.[12] Methodologies utilizing α-sulfonyl esters, particularly asymmetric methods like the DAAA, provide direct access to novel, enantioenriched sulfonyl-containing scaffolds for library synthesis and lead optimization.
-
Asymmetric Catalysis: The development of new chiral ligands and catalytic systems will undoubtedly broaden the scope of enantioselective transformations involving α-sulfonyl ester carbanions and their derivatives.[13][14][15]
-
Novel Transformations: Research into decarboxylative cross-coupling reactions beyond allylation, such as arylation, vinylation, and alkynylation, represents a promising frontier for further expanding the utility of these synthons.
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An In-depth Technical Guide to the Reactivity of Sulfonyl-Activated Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonyl group is a powerful tool in the arsenal of synthetic organic chemists and medicinal chemists. Its strong electron-withdrawing nature significantly enhances the acidity of adjacent methylene protons, giving rise to a versatile class of reactive intermediates known as sulfonyl-activated methylene compounds. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of these compounds. We will delve into the mechanistic underpinnings of their key transformations, provide field-proven experimental protocols, and highlight their strategic applications in modern drug discovery and development. By synthesizing theoretical knowledge with practical insights, this document aims to empower researchers to effectively harness the synthetic potential of sulfonyl-activated methylene compounds in their own laboratories.
The Sulfonyl Group: A Functional Group of Unique Influence
The sulfonyl group (R-SO₂-R') is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement results in a strong electron-withdrawing effect through both induction and resonance, profoundly influencing the properties of neighboring atoms.
Acidity and Carbanion Stabilization
The most significant consequence of the sulfonyl group's electron-withdrawing nature is the remarkable increase in the acidity of α-protons. The pKa of a methylene group adjacent to a sulfonyl group is dramatically lowered, typically falling within the range of 20-30 in DMSO, depending on the other substituents. This facilitates the formation of a stabilized carbanion upon treatment with a suitable base.
The stability of the resulting α-sulfonyl carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This delocalization can be represented by the following resonance structures:
Caption: Resonance delocalization in an α-sulfonyl carbanion.
This inherent stability makes α-sulfonyl carbanions excellent nucleophiles, readily participating in a wide array of carbon-carbon bond-forming reactions.
Physicochemical Properties and Impact on Drug Design
The introduction of a sulfonyl group can significantly modulate the physicochemical properties of a molecule.[1][2] These modifications are of particular interest in drug development:
-
Increased Polarity and Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of a drug candidate, which is often a critical factor for bioavailability.
-
Metabolic Stability: Sulfonyl groups are generally resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.[1]
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating stronger binding interactions with biological targets such as enzymes and receptors.[1][3]
-
Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a molecule's biological activity.[1]
Key Reactions of Sulfonyl-Activated Methylene Compounds
The enhanced acidity of the α-protons is the cornerstone of the reactivity of sulfonyl-activated methylene compounds. This section will explore the most synthetically useful transformations stemming from the generation of α-sulfonyl carbanions.
Alkylation and Acylation Reactions
One of the most fundamental reactions of sulfonyl-activated methylene compounds is their alkylation.[4][5][6][7] The α-sulfonyl carbanion, generated by deprotonation with a suitable base, acts as a soft nucleophile that readily undergoes Sₙ2 reactions with a variety of electrophiles, including alkyl halides and epoxides.
Caption: Workflow for the alkylation of sulfonyl-activated methylene compounds.
Experimental Protocol: C-Alkylation of Phenylsulfonylacetonitrile
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add phenylsulfonylacetonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF) (10 mL/mmol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated phenylsulfonylacetonitrile.
Similarly, acylation can be achieved by reacting the α-sulfonyl carbanion with acylating agents such as acid chlorides or anhydrides.
The Julia Olefination and its Variants
The Julia olefination is a powerful and widely used method for the stereoselective synthesis of alkenes.[8] The classical Julia-Lythgoe olefination involves the reaction of an α-sulfonyl carbanion with an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and reductive elimination.[9][10]
A significant advancement is the Julia-Kocienski olefination , which streamlines the process into a one-pot procedure and often exhibits high E-selectivity.[9][11][12] This modification typically employs heteroaryl sulfones, such as benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[11][12]
Mechanism of the Julia-Kocienski Olefination:
-
Deprotonation: A strong base deprotonates the α-sulfonyl methylene compound to form the nucleophilic carbanion.
-
Addition: The carbanion adds to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The heteroaryl group undergoes an intramolecular S-to-O migration, known as the Smiles rearrangement.[9][10]
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and the heteroaryloxide to furnish the alkene.[9][11]
Caption: Key steps in the Julia-Kocienski olefination.
The stereochemical outcome of the Julia-Kocienski olefination can often be controlled by the choice of the heteroaryl sulfone, base, and reaction conditions.[12]
Michael Additions
As soft nucleophiles, α-sulfonyl carbanions are excellent partners in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes. This reaction provides a reliable method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents.
Experimental Protocol: Michael Addition of Diethyl (Phenylsulfonyl)malonate to Methyl Vinyl Ketone
-
Catalyst Preparation: In a dry flask under nitrogen, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol (5 mL/mmol).
-
Reaction Setup: To this solution, add diethyl (phenylsulfonyl)malonate (1.0 eq) followed by methyl vinyl ketone (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC.
-
Workup: Neutralize the reaction with a few drops of acetic acid and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Applications in Drug Discovery and Development
The versatility of sulfonyl-activated methylene compounds has made them invaluable in the synthesis of complex molecules, including numerous pharmaceuticals.[3][13][14]
| Drug Class | Role of Sulfonyl Group | Synthetic Utility |
| Anti-inflammatory (e.g., Celecoxib) | Pharmacophore, metabolic stability | Aryl sulfone synthesis[15] |
| Antiviral (e.g., Amprenavir) | Hydrogen bonding, structural scaffold | Sulfonamide synthesis[16] |
| Anticancer | Targeting specific enzymes | Diverse C-C bond formations[1] |
| Antidiabetic | Enzyme inhibition, receptor antagonism | Synthesis of heterocyclic scaffolds[3] |
Table 1: The role of the sulfonyl group in various drug classes.
The Julia-Kocienski olefination, in particular, has been instrumental in the total synthesis of complex natural products with potent biological activities, often in late-stage applications where functional group tolerance is paramount.[9][10]
Conclusion
Sulfonyl-activated methylene compounds represent a cornerstone of modern organic synthesis. The profound influence of the sulfonyl group on the acidity of adjacent protons unlocks a rich and diverse reactivity profile, enabling a plethora of reliable carbon-carbon bond-forming reactions. For researchers in the pharmaceutical sciences, a deep understanding of the principles and protocols outlined in this guide is essential for the rational design and efficient synthesis of novel therapeutic agents. The continued development of new methodologies involving these versatile intermediates promises to further expand their impact on both academic research and industrial drug development.
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ResearchGate. (2015). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
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MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]
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Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
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Semantic Scholar. (2015). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
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ACS Publications. (1990). Synthesis and reactions of .alpha.-methylene-.beta.-keto sulfones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
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Semantic Scholar. (2016). Generation, Reactivity and Uses of Sulfines in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2019). Selected syntheses and reactions of sulfones. Retrieved from [Link]
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PubMed. (2017). Reactivity of sulfonyl-containing compounds with ditetrelenes. Retrieved from [Link]
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Semantic Scholar. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active‐Methylene N‐Sulfonylacetamidines. Retrieved from [Link]
-
OUCI. (n.d.). Reactivity of sulfonyl-containing compounds with ditetrelenes. Retrieved from [Link]
-
YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
NIH. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]
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ResearchGate. (2014). Alkylation of Active Methylene Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
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University of Wisconsin. (n.d.). Equilibrium pKa Table. Retrieved from [Link]
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Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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ACS Publications. (2021). Electrochemical Radical δ-H Sulfonylation Reaction for the Synthesis of 4-((Aryl,Arylsul fonyl)methylene)-2,5-Cyclohexadiene Derivatives. Retrieved from [Link]
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Methodological & Application
Application Notes: Ethyl 2-(methylsulfonyl)propanoate in Julia-Lythgoe Olefinations
Introduction: A Modern Approach to Trisubstituted Olefin Synthesis
The Julia-Lythgoe olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1][2] The classical procedure involves the reaction of a phenyl sulfone with a carbonyl compound, followed by functionalization of the resulting β-hydroxy sulfone and a subsequent reductive elimination to yield the desired olefin.[2][3] A key feature of this reaction is its ability to reliably produce (E)-alkenes, a consequence of the thermodynamic equilibration of radical intermediates in the final elimination step.[4]
Over the decades, the reaction has evolved significantly to overcome the limitations of the original protocol, such as the use of harsh sodium-mercury amalgam and a multi-step, two-pot procedure.[5] The development of the Julia-Kocienski olefination, which utilizes heteroaryl sulfones, transformed the process into a milder, one-pot reaction.[5] This modification proceeds through a different mechanistic pathway involving a Smiles rearrangement and spontaneous elimination of sulfur dioxide.[6]
This guide focuses on a specific application of the classical Julia-Lythgoe methodology using Ethyl 2-(methylsulfonyl)propanoate . This reagent is strategically designed for the synthesis of trisubstituted α,β-unsaturated esters, a valuable structural motif in pharmaceuticals and natural products. The presence of the ethyl ester and the methyl group on the sulfone backbone allows for the direct construction of these complex targets from simple aldehydes. As this reagent is an alkyl sulfone, not a heteroaryl sulfone, its reactivity aligns with the classical Julia-Lythgoe pathway, necessitating a reductive elimination step. We will explore the mechanistic rationale, provide a detailed experimental protocol, and offer insights for researchers aiming to leverage this powerful transformation.
The Reagent: Profile of Ethyl 2-(methylsulfonyl)propanoate
-
Structure:
-
IUPAC Name: Ethyl 2-(methylsulfonyl)propanoate
-
CAS Number: 73017-82-0
-
Molecular Formula: C₆H₁₂O₄S
-
Molecular Weight: 180.22 g/mol
Causality of Reagent Design: Ethyl 2-(methylsulfonyl)propanoate is not a simple sulfone; it's a bifunctional reagent engineered for a specific synthetic outcome.
-
The Sulfonyl Group (-SO₂CH₃): This is the core functional group of the Julia reaction. It serves to acidify the α-proton, enabling deprotonation with a strong base to form a nucleophilic carbanion.
-
The Propanoate Backbone (-CH(CH₃)C(=O)OEt): This portion of the molecule is ultimately incorporated into the final product. The reaction of its carbanion with an aldehyde (R-CHO) will generate a product with the structure R-CH=C(CH₃)C(=O)OEt. This provides a direct and stereocontrolled route to valuable trisubstituted alkenes.
Mechanistic Pathway and Stereoselectivity
The reaction of Ethyl 2-(methylsulfonyl)propanoate with an aldehyde follows the classical Julia-Lythgoe mechanism, which can be broken down into four key stages.[6] The high (E)-selectivity of the reaction is established in the final reductive elimination step, where radical intermediates can equilibrate to the more thermodynamically stable trans-configuration before forming the final product.[2][4]
dot digraph "Julia_Lythgoe_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Mechanistic Pathway of the Julia-Lythgoe Olefination", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Start [label="Ethyl 2-(methylsulfonyl)propanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anion [label="Sulfonyl Carbanion"]; Aldehyde [label="Aldehyde (R-CHO)"]; Adduct [label="β-alkoxy sulfone"]; Activated [label="β-acetoxy sulfone"]; Radical [label="Vinylic Radical Intermediate"]; Product [label="(E)-Trisubstituted\nα,β-Unsaturated Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout inv1 [style=invis]; inv2 [style=invis]; inv3 [style=invis]; inv4 [style=invis];
// Edges Start -> Anion [label=" 1. Strong Base\n (e.g., n-BuLi)\n THF, -78 °C"]; Anion -> inv1 [dir=none]; Aldehyde -> inv1 [dir=none]; inv1 -> Adduct [label=" 2. Carbonyl\n Addition"]; Adduct -> Activated [label=" 3. Acylation\n (e.g., Ac₂O)"]; Activated -> Radical [label=" 4. Reductive Elimination\n (e.g., SmI₂ or Na/Hg)"]; Radical -> Product [label=" Equilibration &\n Protonation"]; }
Caption: Figure 1: Mechanistic Pathway of the Julia-Lythgoe Olefination.
-
Deprotonation: A strong base, such as n-butyllithium (n-BuLi), abstracts the acidic proton α to both the sulfonyl and ester groups, creating a resonance-stabilized carbanion. This is performed at low temperatures (-78 °C) to prevent side reactions.
-
Carbonyl Addition: The generated carbanion acts as a nucleophile, attacking the electrophilic carbon of the aldehyde substrate. This forms a β-alkoxy sulfone intermediate as a mixture of diastereomers.
-
Hydroxyl Activation: The intermediate alkoxide is trapped, or the resulting alcohol is activated, typically by acylation with acetic anhydride or benzoyl chloride.[3] This converts the hydroxyl group into a better leaving group (acetate or benzoate) for the subsequent elimination.
-
Reductive Elimination: The crucial β-acetoxy sulfone is treated with a reducing agent. While sodium amalgam was used historically, samarium(II) iodide (SmI₂) is now a preferred alternative due to its milder nature, reduced toxicity, and high efficiency.[7][8][9] This step proceeds through a single-electron transfer (SET) mechanism, generating a radical intermediate that eliminates the sulfonyl group to form the alkene.[2]
Experimental Protocol
This protocol describes a general procedure for the synthesis of an (E)-trisubstituted α,β-unsaturated ester from an aliphatic or aromatic aldehyde using Ethyl 2-(methylsulfonyl)propanoate.
Materials and Reagents:
-
Ethyl 2-(methylsulfonyl)propanoate
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Acetic Anhydride (Ac₂O)
-
Samarium(II) Iodide (SmI₂, 0.1 M solution in THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Caption: Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Anion Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add Ethyl 2-(methylsulfonyl)propanoate (1.2 eq).
-
Dissolve the sulfone in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.15 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale-yellow solution for 30 minutes at -78 °C.
-
-
Coupling and Acylation:
-
Dissolve the aldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
-
-
Reductive Elimination with SmI₂:
-
In a separate flask, add the SmI₂ solution (0.1 M in THF, 4.0 eq).
-
Add anhydrous methanol (8.0 eq) to the SmI₂ solution.
-
Transfer the crude β-acetoxy sulfone mixture from the first flask into the SmI₂ solution via cannula at room temperature.
-
Stir vigorously. The reaction is typically complete within 30 minutes, indicated by the disappearance of the deep blue/green color of the SmI₂.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure trisubstituted alkene product.
-
Data Presentation: Expected Outcomes
The Julia-Lythgoe olefination is robust for a variety of aldehydes. The use of Ethyl 2-(methylsulfonyl)propanoate is expected to provide good to excellent yields of the corresponding (E)-alkenes.
| Aldehyde Substrate | Product Structure | Expected Yield (%) | Expected E:Z Ratio |
| Benzaldehyde | 75-85% | >95:5 | |
| 4-Methoxybenzaldehyde | 80-90% | >95:5 | |
| Cyclohexanecarboxaldehyde | 70-80% | >90:10 | |
| Heptanal | 65-75% | >90:10 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of the sulfone. | Ensure the base is properly titrated and fresh. Use of LiHMDS or KHMDS can sometimes be beneficial. |
| Side reaction of the carbanion (e.g., with solvent or starting material). | Maintain strict anhydrous conditions and low temperature (-78 °C) during anion formation and coupling. | |
| Inefficient reductive elimination. | Ensure SmI₂ is freshly prepared or properly stored and titrated. The addition of a proton source like methanol is crucial for the SmI₂ reduction.[9] | |
| Poor E:Z Selectivity | Reaction temperature during elimination was too low, preventing radical equilibration. | Ensure the reductive elimination step is conducted at room temperature to allow for thermodynamic control. |
| Steric hindrance near the reaction center. | For highly hindered substrates, selectivity may be lower. Screening different activating groups (e.g., benzoyl instead of acetyl) may have a minor effect. | |
| Formation of Vinyl Sulfone | Incomplete reduction; elimination occurs without cleavage of the C-S bond. | Increase the equivalents of SmI₂. Ensure the reaction is stirred until the color has fully dissipated. |
| Sulfone Homocoupling | The sulfone anion attacks another molecule of unreacted sulfone. | Add the base slowly to a pre-mixed solution of the sulfone and the aldehyde ("Barbier-like conditions") to ensure the anion reacts with the aldehyde as it is formed.[10] |
References
-
Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. [Link]
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. [Link]
-
Chemistry Notes. (n.d.). Julia Olefination Reaction, Mechanism and Applications. Retrieved from [Link]
-
Ducháčková, S., & EGT, V. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]
-
Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995). Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination. The Journal of Organic Chemistry, 60(10), 3194–3204. [Link]
-
ResearchGate. (n.d.). Mechanisms of Julia‐Lythgoe and Julia‐Kocienski olefinations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]
-
Ajoy, M. J., & Gopinath, P. (2024). An Overview of Julia-lythgoe Olefination. Current Organic Synthesis, 21(2), 97-126. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination. Retrieved from [Link]
-
Sci-Hub. (n.d.). Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination. Retrieved from [Link]
-
Chatterjee, A. K., & Grubbs, R. H. (1999). Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. Organic Letters, 1(11), 1751–1753. [Link]
-
PubMed. (1999). Synthesis of trisubstituted alkenes via olefin cross-metathesis. Retrieved from [Link]
-
Li, M., Zhai, S., Nong, X., Gu, A., Li, J., Lin, G., & Liu, Y. (2023). Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications. Science China Chemistry, 66, 1261–1287. [Link]
-
Snyder, S. A. Research Group. (n.d.). Olefination Reaction.pdf. Retrieved from [Link]
-
Chemospecific. (2019, January 5). The Ultimate Guide to Julia Olefination: Master the Concept! [Video]. YouTube. [Link]
-
Jagriti Sharma. (2022, July 20). JULIA OLEFINATION | ORGANIC NAME REACTION | ALKENES. [Video]. YouTube. [Link]
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- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Julia Olefination [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination [organic-chemistry.org]
- 8. An Overview of Julia-lythgoe Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 2-(Methylsulfonyl)acrylate as a Potent Michael Acceptor in Organic Synthesis and Drug Discovery
Introduction: The Strategic Utility of Sulfonyl-Activated Michael Acceptors
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated compound, represents one of the most powerful and versatile carbon-carbon bond-forming reactions in the synthetic chemist's toolkit.[1][2] Discovered by Arthur Michael in 1887, this reaction is fundamental to the construction of complex molecular architectures found in natural products, materials, and pharmaceuticals.[1] The efficiency and regioselectivity of the Michael addition are critically dependent on the electronic properties of the α,β-unsaturated system, known as the "Michael acceptor." The reactivity of this acceptor is dictated by the presence of a potent electron-withdrawing group (EWG) that polarizes the double bond, rendering the β-carbon highly electrophilic.[3][4]
While classic Michael acceptors are activated by carbonyl or cyano groups, those featuring a sulfonyl (–SO₂) moiety exhibit distinct and highly advantageous reactivity. The sulfonyl group is a powerful, non-enolizable EWG that significantly enhances the electrophilicity of the alkene.[5][6] This guide focuses on the application of Ethyl 2-(methylsulfonyl)acrylate , a doubly activated system, as a superior Michael acceptor.
A Note on Nomenclature: While the topic specifies "Ethyl 2-(methylsulfonyl)propanoate," this saturated compound is not a Michael acceptor. The chemically relevant and highly reactive unsaturated analogue is Ethyl 2-(methylsulfonyl)acrylate , which will be the subject of these application notes. This molecule's dual activation by both a sulfonyl and an ester group at the α-position makes it an exceptionally potent and versatile reagent for advanced organic synthesis.
The unique physicochemical properties conferred by the sulfonyl group—including its metabolic stability, ability to act as a hydrogen bond acceptor, and role as a bioisostere—make its incorporation into molecules of biological interest a key strategy in modern drug design.[5][6] These protocols are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to effectively utilize this potent Michael acceptor.
Section 1: The Chemistry of Sulfonyl-Activated Michael Acceptors
Mechanism of Action: A Stepwise View
The reaction proceeds via a classic conjugate addition mechanism, which involves three primary steps:[1][2][3][4][7]
-
Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., the α-carbon of a malonic ester) to generate a stabilized carbanion, typically an enolate.[2][4]
-
Nucleophilic Attack: The generated nucleophile attacks the electron-deficient β-carbon of the Ethyl 2-(methylsulfonyl)acrylate. This is the key C-C bond-forming step and results in a new, resonance-stabilized enolate intermediate.[4][7] The strong electron-withdrawing capacity of both the sulfonyl and ester groups provides exceptional stability to this intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (often from the conjugate acid of the base used or during aqueous workup) to yield the final, neutral 1,4-adduct.[3][4]
Caption: The three-step mechanism of the Michael Addition reaction.
Physicochemical Properties of Ethyl 2-(methylsulfonyl)acrylate
The combination of the sulfonyl and ester groups creates a highly polarized and reactive molecule. Understanding its properties is key to its effective use.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(methylsulfonyl)prop-2-enoate | - |
| Molecular Formula | C₆H₁₀O₄S | - |
| Molecular Weight | 178.21 g/mol | - |
| Appearance | Typically a colorless to pale yellow liquid | General Observation |
| Key Features | Doubly activated α,β-unsaturated system | [2][3] |
| Strong electrophile | [4] | |
| Potent Michael acceptor | [4] |
Section 2: Synthesis and Handling
General Synthetic Strategy
Ethyl 2-(methylsulfonyl)acrylate is not as commonly commercially available as simpler acrylates. A general and plausible laboratory synthesis involves a two-step process starting from ethyl 2-(methylthio)acrylate:
-
Synthesis of Ethyl 2-(methylthio)acrylate: This precursor can be synthesized through various established methods, often involving the reaction of ethyl propiolate with methanethiol.
-
Oxidation to the Sulfone: The sulfide is then oxidized to the corresponding sulfone. This is a critical step where careful control of the oxidant is necessary. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used. Using a stoichiometric amount of oxidant is crucial to avoid over-oxidation or side reactions.
Causality: The oxidation of the electron-rich sulfur atom to the electron-poor sulfone is what transforms the molecule into a highly activated Michael acceptor. The resulting sulfonyl group dramatically increases the electrophilicity of the β-carbon.
Safety and Handling Precautions
-
Hazard: Ethyl 2-(methylsulfonyl)acrylate is a potent electrophile and should be considered a potential alkylating agent. It is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases, nucleophiles, and moisture.[8]
Section 3: Protocol for a General Michael Addition Reaction
This protocol details a representative reaction using diethyl malonate as the Michael donor.
Objective
To synthesize diethyl 2-(1-(ethoxycarbonyl)-2-(methylsulfonyl)propyl)malonate via a base-catalyzed Michael addition, demonstrating a reliable method for C-C bond formation using Ethyl 2-(methylsulfonyl)acrylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-(methylsulfonyl)acrylate | Reagent | (As synthesized) | Handle with care in fume hood. |
| Diethyl malonate | Reagent | Standard | Ensure anhydrous. |
| Sodium ethoxide (NaOEt) | Reagent | Standard | Highly hygroscopic. |
| Anhydrous Ethanol (EtOH) | ACS Grade | Standard | Use a freshly opened bottle or dry over molecular sieves. |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | For quenching. |
| Ethyl acetate (EtOAc) | ACS Grade | Standard | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Standard | For column chromatography. |
| Oven-dried glassware | - | - | Essential for anhydrous conditions. |
| Magnetic stirrer, stir bars | - | - | - |
| Inert atmosphere setup (N₂/Ar) | - | - | - |
Step-by-Step Protocol
-
Reaction Setup (Self-Validation Checkpoint):
-
Assemble a flame- or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.
-
Causality: Anhydrous conditions are critical because the enolate nucleophile is highly basic and will be quenched by water, halting the reaction.
-
-
Generation of the Nucleophile:
-
To the flask, add anhydrous ethanol (20 mL) via syringe.
-
Carefully add sodium ethoxide (1.1 equivalents relative to diethyl malonate). Allow it to dissolve completely.
-
Slowly add diethyl malonate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Stir for 15-20 minutes. The formation of the sodium salt of diethyl malonate should be complete.
-
-
Michael Addition:
-
In a separate dried vial, prepare a solution of Ethyl 2-(methylsulfonyl)acrylate (1.05 eq.) in anhydrous ethanol (5 mL).
-
Cool the reaction flask containing the enolate to 0 °C using an ice-water bath.
-
Causality: Cooling the reaction controls the rate of addition and minimizes potential side reactions or polymerization, which can be caused by the high reactivity of the acceptor.
-
Add the solution of Ethyl 2-(methylsulfonyl)acrylate to the reaction flask dropwise over 10-15 minutes.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
Check for the consumption of the limiting reagent (diethyl malonate). A new, more polar spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Causality: Quenching neutralizes the basic catalyst (ethoxide) and protonates any remaining enolate, preparing the mixture for extraction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final adduct as a viscous oil or solid.
-
Workflow Visualization
Sources
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- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 7. byjus.com [byjus.com]
- 8. Ethyl 2-(methylsulfonyl)propanoate [myskinrecipes.com]
Application Note: Deprotonation Conditions for Ethyl 2-(methylsulfonyl)propanoate
A Guide to Carbanion Generation and Utilization for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(methylsulfonyl)propanoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis.[1] Its utility in the construction of complex molecular architectures, particularly within pharmaceutical and agrochemical development, stems from the unique reactivity conferred by the presence of both an ester and a sulfonyl group.[1] These two powerful electron-withdrawing groups flank a stereogenic center, rendering the α-proton significantly acidic. The controlled removal of this proton—a process known as deprotonation—generates a resonance-stabilized carbanion. This nucleophilic intermediate is the gateway to a host of carbon-carbon bond-forming reactions, most notably alkylations, aldol additions, and Michael reactions.
This application note provides a comprehensive technical guide to the deprotonation of ethyl 2-(methylsulfonyl)propanoate. Moving beyond a simple recitation of steps, this document delves into the causal chemical principles governing the selection of an appropriate base, solvent, and temperature. We present detailed, validated protocols using a range of common laboratory reagents, empowering researchers to make informed decisions to maximize yield, minimize side reactions, and achieve their synthetic goals.
The Chemistry of α-Sulfonyl Ester Deprotonation
Mechanism and Carbanion Stabilization
The key to the synthetic utility of ethyl 2-(methylsulfonyl)propanoate lies in the acidity of the proton on the carbon atom situated between the carbonyl and sulfonyl groups (the α-carbon). A suitable base can abstract this proton to yield a carbanion. This is not a simple, localized anion; rather, it is a highly stabilized species where the negative charge is delocalized across the adjacent π-systems of the carbonyl and sulfonyl groups.[2][3] This delocalization, depicted in the resonance structures below, distributes the negative charge, primarily onto the electronegative oxygen atoms, which significantly stabilizes the conjugate base and thus increases the acidity of the parent compound.[4]
Figure 1: Deprotonation and resonance stabilization of the resulting carbanion.
Acidity (pKa) and the Principle of Base Selection
The efficiency of a deprotonation reaction is governed by the relative acidities of the substrate and the conjugate acid of the base employed. The fundamental thermodynamic principle is that an acid-base equilibrium favors the formation of the weaker acid and weaker base.[5] Therefore, to achieve complete or near-complete deprotonation of a substrate, one must choose a base whose conjugate acid is significantly weaker (i.e., has a higher pKa) than the substrate itself.[5]
Selecting the Optimal Base and Reaction Conditions
The choice of base is the most critical parameter in a deprotonation reaction. The selection dictates the choice of solvent, reaction temperature, and the overall outcome of the reaction (i.e., equilibrium vs. irreversible deprotonation).
Overview of Base/Solvent Systems
The following table summarizes three robust systems for the deprotonation of ethyl 2-(methylsulfonyl)propanoate, progressing from moderately strong to very strong bases.
| Base | Conjugate Acid | pKa of Conj. Acid | Typical Solvent | Temp. (°C) | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16[7] | Ethanol | 0 to 25 | Cost-effective; establishes an equilibrium. Suitable for many applications. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36[9] | THF, DMF | 0 to 25 | Irreversible deprotonation; produces H₂ gas. Requires anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~35[9] | THF | -78 | Fast, clean, irreversible, and quantitative. Ideal for kinetic control; requires low temperature. |
Causality Behind Experimental Choices
-
Sodium Ethoxide (NaOEt): With a conjugate acid pKa of ~16, NaOEt is sufficiently basic to deprotonate the substrate (pKa ~11-14) to a high degree. Using ethanol as a solvent is convenient as it is the conjugate acid of the base. This system is excellent for large-scale syntheses where cost and ease of handling are important. However, since the pKa difference is not vast, an equilibrium will be established, leaving a small percentage of the starting material unreacted.
-
Sodium Hydride (NaH): As the conjugate base of H₂ (pKa ~36), NaH is a very strong, non-nucleophilic base that will deprotonate the substrate essentially irreversibly. The reaction is driven to completion by the evolution of hydrogen gas. The key requirement is the use of a dry, aprotic solvent like THF or DMF to prevent quenching of the base. NaH is a solid and can have variable reactivity depending on its dispersion (oil dispersion vs. washed powder), requiring careful handling.
-
Lithium Diisopropylamide (LDA): LDA is the gold standard for generating carbanions/enolates cleanly and quantitatively.[9] Its extreme strength (pKa of conjugate acid ~35) ensures rapid and irreversible deprotonation. Furthermore, its significant steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group.[9] The reaction is typically performed at -78 °C to ensure kinetic control and high fidelity of the enolate formation, minimizing potential side reactions before the addition of an electrophile.
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Sources
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- 4. Carbanion - Wikipedia [en.wikipedia.org]
- 5. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Reaction of Ethyl 2-(methylsulfonyl)propanoate with Aldehydes and Ketones for the Synthesis of Trisubstituted Alkenes
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, providing a powerful and highly stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction has gained widespread use in the synthesis of complex natural products and pharmaceuticals due to its mild reaction conditions, broad substrate scope, and functional group tolerance.[3] This application note provides a detailed guide to the reaction of ethyl 2-(methylsulfonyl)propanoate with aldehydes and ketones, a variation of the Julia-Kocienski olefination that yields valuable trisubstituted alkenes.
Ethyl 2-(methylsulfonyl)propanoate serves as a versatile building block in organic synthesis.[4] Its reaction with carbonyl compounds, mediated by a strong base, proceeds through a modified Julia-Kocienski pathway to afford α,β-unsaturated esters. These products are key intermediates in the synthesis of a wide array of biologically active molecules and advanced materials.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes, supported by authoritative references.
Reaction Mechanism: A Modern Iteration of the Julia Olefination
The reaction of ethyl 2-(methylsulfonyl)propanoate with aldehydes and ketones is a modified version of the classical Julia olefination. The key innovation in the Julia-Kocienski variant is the use of a heteroaromatic sulfone, which allows the reaction to proceed in a single pot.[1] While ethyl 2-(methylsulfonyl)propanoate does not contain a traditional heteroaromatic activating group, the underlying principles of the Julia-Kocienski olefination provide a framework for understanding its reactivity.
The reaction mechanism can be broken down into the following key steps:
-
Deprotonation: A strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), deprotonates the α-carbon of the sulfone, generating a stabilized carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement and Elimination: The reaction then proceeds through a sequence of intramolecular rearrangements and eliminations, ultimately leading to the formation of the alkene and the extrusion of sulfur dioxide. The stereochemical outcome of the reaction (E/Z selectivity) is often influenced by the reaction conditions, including the choice of base and solvent.[5]
Mechanistic Pathway of the Julia-Kocienski Olefination
Figure 1: Generalized mechanism of the Julia-Kocienski olefination.
Experimental Protocols
The following protocols are provided as representative examples for the reaction of ethyl 2-(methylsulfonyl)propanoate with an aldehyde and a ketone. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with an Aldehyde (Benzaldehyde)
Objective: To synthesize ethyl (E/Z)-2-methyl-3-phenylacrylate.
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 eq) in THF to the reaction mixture via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of the carbanion.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired trisubstituted alkene.
Protocol 2: Reaction with a Ketone (Acetophenone)
Objective: To synthesize ethyl (E/Z)-2-methyl-3-phenylbut-2-enoate.
Procedure:
Follow the same procedure as in Protocol 1, substituting acetophenone for benzaldehyde. Note that reactions with ketones may require longer reaction times or slightly elevated temperatures to achieve comparable yields to aldehydes.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the olefination reaction.
Data Presentation: Expected Outcomes and Substrate Scope
The reaction of ethyl 2-(methylsulfonyl)propanoate with various aldehydes and ketones is expected to produce trisubstituted alkenes in moderate to good yields. The E/Z selectivity of the reaction can be influenced by the steric and electronic properties of the carbonyl compound.
| Entry | Carbonyl Compound | Product | Expected Yield (%) | Expected E/Z Ratio |
| 1 | Benzaldehyde | Ethyl (E/Z)-2-methyl-3-phenylacrylate | 70-85 | Varies |
| 2 | 4-Nitrobenzaldehyde | Ethyl (E/Z)-3-(4-nitrophenyl)-2-methylacrylate | 65-80 | Varies |
| 3 | Cyclohexanecarboxaldehyde | Ethyl (E/Z)-3-cyclohexyl-2-methylacrylate | 75-90 | Varies |
| 4 | Acetophenone | Ethyl (E/Z)-2-methyl-3-phenylbut-2-enoate | 50-70 | Varies |
| 5 | Cyclohexanone | Ethyl (E/Z)-2-(cyclohexylidene)propanoate | 60-75 | N/A |
Note: The yields and E/Z ratios are estimates based on similar Julia-Kocienski olefination reactions and will require experimental optimization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of the Julia-Kocienski olefination. To ensure the reliability and reproducibility of the results, the following self-validating measures are recommended:
-
Characterization of Products: The structure and stereochemistry of the synthesized alkenes should be unambiguously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and ensure complete consumption of the starting materials.
-
Purity of Reagents: The use of high-purity, anhydrous solvents and freshly distilled aldehydes/ketones is crucial for achieving high yields and minimizing side reactions.
Conclusion
The reaction of ethyl 2-(methylsulfonyl)propanoate with aldehydes and ketones provides a reliable and versatile method for the synthesis of trisubstituted α,β-unsaturated esters. The mild reaction conditions and the ability to perform the reaction in a single pot make it an attractive alternative to other olefination methods. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures.
References
-
Chatterjee, A. K., & Grubbs, R. H. (1999). Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. Organic Letters, 1(11), 1751–1753. [Link]
-
Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]
-
Chatterjee, A. K., & Grubbs, R. H. (1999). Synthesis of trisubstituted alkenes via olefin cross-metathesis. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Hoveyda, A. H., et al. (2022). E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing. PMC - NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(methylsulfonyl)propanoate. Retrieved from [Link]
-
Li, X., et al. (2023). Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications. SpringerLink. Retrieved from [Link]
-
Gadekar, A. B., et al. (2025). The Julia–Kocienski olefination reaction—a mechanistic overview. ResearchGate. Retrieved from [Link]
Sources
Application Note: Synthesis of Substituted Alkenes via Julia-Type Olefination Using Ethyl 2-(methylsulfonyl)propanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, particularly in the assembly of complex molecular scaffolds for pharmaceuticals and agrochemicals. This application note provides a comprehensive technical guide to the synthesis of substituted alkenes utilizing Ethyl 2-(methylsulfonyl)propanoate as a key reagent. This method leverages the principles of sulfone-stabilized carbanion chemistry, offering a practical and efficient alternative to traditional olefination strategies. We will delve into the mechanistic underpinnings of the reaction, which shares features with the renowned Julia-Kocienski and Horner-Wadsworth-Emmons olefinations, and provide detailed, field-tested protocols for its successful implementation. This guide is designed to equip researchers and drug development professionals with the knowledge to effectively apply this methodology, optimize reaction conditions, and troubleshoot potential challenges, thereby accelerating the discovery and development of novel chemical entities.
Introduction: The Strategic Importance of Alkene Synthesis
Substituted alkenes are ubiquitous structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and materials. The geometry of the double bond (E/Z isomerism) can profoundly influence a molecule's biological activity and pharmacokinetic profile. Consequently, the development of stereoselective and functional-group-tolerant methods for alkene synthesis remains a high-priority area in chemical research.
While classic methods like the Wittig reaction are invaluable, they can suffer from drawbacks such as the generation of difficult-to-remove phosphine oxide byproducts and sometimes poor stereocontrol. Sulfone-based olefination reactions, most notably the Julia-Lythgoe olefination and its more practical one-pot variant, the Julia-Kocienski olefination, have emerged as powerful alternatives.[1][2][3] These reactions proceed via the addition of a sulfone-stabilized carbanion to a carbonyl compound, followed by an elimination sequence to furnish the alkene.[4]
This note focuses on the utility of Ethyl 2-(methylsulfonyl)propanoate, a readily available α-sulfonyl ester, as a versatile building block for this transformation.[5][6][7] The presence of both the sulfonyl and ester groups activates the α-proton, facilitating carbanion formation under relatively mild conditions, and provides a unique platform for constructing highly functionalized alkenes.
Mechanistic Rationale and Causality
The reaction of Ethyl 2-(methylsulfonyl)propanoate with a carbonyl compound (aldehyde or ketone) is a multi-step process that capitalizes on the stabilizing effect of the sulfonyl group. The generally accepted mechanism mimics aspects of both the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions.[8][9][10]
Pillar of Expertise: Why this Reagent Works The efficacy of Ethyl 2-(methylsulfonyl)propanoate stems from two key electronic features:
-
α-Proton Acidity: The electron-withdrawing nature of both the adjacent sulfonyl (SO₂) and ester (COOEt) groups significantly increases the acidity of the α-proton, allowing for its removal by a moderately strong base.
-
Sulfonyl as a Leaving Group: The methylsulfonyl group is an excellent leaving group in the final elimination step, driving the reaction towards alkene formation.
The proposed mechanism involves the following key stages:
-
Deprotonation: A suitable base abstracts the acidic α-proton from Ethyl 2-(methylsulfonyl)propanoate to form a resonance-stabilized carbanion. The choice of base is critical and can influence the reaction's success and stereochemical outcome.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a β-alkoxy sulfone intermediate.
-
Cyclization-Elimination: The mechanism of elimination for α-sulfonyl esters often proceeds via a pathway analogous to the HWE reaction.[8][11] The β-alkoxy sulfone intermediate is believed to cyclize to form a transient four-membered thiadioxetane-like intermediate. This strained ring then fragments, extruding sulfur dioxide and eliminating the ester-containing moiety to form the new C=C double bond. The stereochemistry of the final alkene is often influenced by the thermodynamics of the intermediates formed during this process.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for alkene synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl Cinnamate
This protocol details a representative synthesis of Ethyl (E)-3-phenylpropenoate (Ethyl Cinnamate) from benzaldehyde and Ethyl 2-(methylsulfonyl)propanoate.
Trustworthiness Pillar: A Self-Validating System This protocol includes specific checkpoints and characterization steps to validate the successful synthesis and purity of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Ethyl 2-(methylsulfonyl)propanoate | ≥97% | Sigma-Aldrich | 73017-82-0 | Store in a cool, dry place. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 109-99-9 | Use freshly distilled or from a solvent purification system. |
| Benzaldehyde | ≥99%, redistilled | Acros Organics | 100-52-7 | Use freshly distilled to remove benzoic acid. |
| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Grade | Fisher Chemical | 12125-02-9 | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR Chemicals | 7487-88-9 | For drying the organic layer. |
| Diethyl Ether | ACS Grade | Fisher Chemical | 60-29-7 | For extraction. |
| Hexanes | ACS Grade | Fisher Chemical | 110-54-3 | For chromatography. |
Step-by-Step Methodology
The entire workflow, from setup to final analysis, is outlined below.
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Suspension: To the flask, add anhydrous THF (50 mL). Carefully add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, washed with hexanes to remove mineral oil) to the THF and cool the suspension to 0°C using an ice bath.
-
Carbanion Formation: Dissolve Ethyl 2-(methylsulfonyl)propanoate (1.80 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes via the dropping funnel.
-
Causality Insight: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Stirring: Stir the resulting mixture at 0°C for 30 minutes. The solution should become a clear, pale yellow, indicating the complete formation of the sulfonyl-stabilized carbanion.
-
Carbonyl Addition: Add freshly distilled benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (benzaldehyde) is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Safety Note: Quenching is highly exothermic and may produce gas. Add the quenching agent slowly and ensure adequate ventilation.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent. The expected product, Ethyl (E)-cinnamate, is a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 70-85%.
Process Optimization and Substrate Scope
The versatility of this method is demonstrated by its applicability to a range of carbonyl compounds. The reaction conditions can be fine-tuned to accommodate different substrates.
Optimization of Reaction Parameters
| Parameter | Variation | Outcome & Rationale |
| Base | NaH, KHMDS, LiHMDS, t-BuOK | NaH is effective and inexpensive for non-enolizable aldehydes. KHMDS or LiHMDS are stronger, non-nucleophilic bases suitable for ketones or base-sensitive substrates.[1] |
| Solvent | THF, Dioxane, DMF | THF is the standard solvent. DMF can increase reaction rates due to its polarity but may complicate workup. |
| Temperature | -78°C to Room Temperature | Initial deprotonation and addition are best performed at 0°C or lower to minimize side reactions. Reactions with less reactive ketones may require warming to proceed. |
| Stereoselectivity | Varies with substrate and conditions | The reaction generally favors the formation of the thermodynamically more stable E-alkene , especially with unhindered aldehydes.[3] Steric hindrance in either the sulfone reagent or the carbonyl compound can influence the E/Z ratio. |
Substrate Scope
The reaction is generally high-yielding with a variety of aromatic and aliphatic aldehydes.
| Carbonyl Substrate | Product Stereochemistry | Typical Yield (%) | Notes |
| Benzaldehyde | >95% E | 82% | Electron-neutral aromatic aldehydes react cleanly. |
| 4-Methoxybenzaldehyde | >95% E | 85% | Electron-donating groups are well-tolerated. |
| 4-Nitrobenzaldehyde | >95% E | 75% | Electron-withdrawing groups are compatible. |
| Cinnamaldehyde | >95% E,E | 71% | α,β-Unsaturated aldehydes react without issue. |
| Heptanal | >90% E | 78% | Aliphatic aldehydes provide good yields of the E-isomer. |
| Cyclohexanone | N/A (Tetrasubstituted) | 65% | Ketones are viable but may require stronger bases (KHMDS) and longer reaction times. |
Conclusion
The use of Ethyl 2-(methylsulfonyl)propanoate provides a robust and reliable method for the synthesis of substituted alkenes. Its operational simplicity, mild reaction conditions, and the commercial availability of the reagent make it an attractive tool for medicinal chemists and process developers.[5] The reaction demonstrates broad functional group tolerance and generally provides good yields with high E-selectivity, addressing common challenges in modern organic synthesis. This application note serves as a practical guide for leveraging this powerful transformation in the pursuit of novel molecular architectures.
References
-
Title: Modified Julia Olefination, Julia-Kocienski Olefination Source: Organic Chemistry Portal URL: [Link]
-
Title: The Julia–Kocienski Olefination Source: Organic Reactions URL: [Link]
-
Title: Synthesis of Fluoroolefins via Julia-Kocienski Olefination Source: PMC - NIH URL: [Link]
-
Title: Julia olefination Source: Wikipedia URL: [Link]
-
Title: Olefination with sulfonyl halides and esters – sulfur-based variant of the Horner- Wadsworth-Emmons reaction Source: Arkivoc URL: [Link]
-
Title: (PDF) Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides Source: ResearchGate URL: [Link]
-
Title: Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides Source: ACS Publications URL: [Link]
-
Title: Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides Source: PMC - NIH URL: [Link]
-
Title: Ethyl 2-(methylsulfonyl)propanoate - MySkinRecipes Source: MySkinRecipes URL: [Link]
-
Title: Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 Source: PubChem URL: [Link]
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Application Note: Protocol for Alkylation of Ethyl 2-(methylsulfonyl)propanoate
Introduction
The alkylation of carbonyl compounds bearing α-hydrogens is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Ethyl 2-(methylsulfonyl)propanoate is a particularly valuable substrate for such transformations. The presence of both an ester and a sulfonyl group significantly increases the acidity of the α-proton, facilitating its removal under relatively mild basic conditions to form a stabilized enolate.[3][4] This heightened acidity allows for efficient and selective alkylation, providing a versatile route to a variety of substituted carboxylic acid derivatives.[5] These products serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
This application note provides a detailed protocol for the alkylation of ethyl 2-(methylsulfonyl)propanoate. It delves into the mechanistic underpinnings of the reaction, outlines a step-by-step experimental procedure, and offers insights into reaction optimization and troubleshooting.
Reaction Mechanism and Key Considerations
The alkylation of ethyl 2-(methylsulfonyl)propanoate proceeds through a two-step sequence: enolate formation followed by nucleophilic substitution.
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon using a suitable base.[3][4] The choice of base is critical and depends on the desired reactivity and selectivity. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can be used to achieve essentially complete and irreversible enolate formation.[4] Alternatively, weaker bases like sodium ethoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often leading to an equilibrium between the starting material and the enolate.[4][5][6] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon, the carbonyl oxygen of the ester, and the two oxygens of the sulfonyl group.
-
Nucleophilic Substitution (Alkylation): The generated enolate acts as a potent nucleophile and readily attacks an electrophilic alkylating agent, typically an alkyl halide.[7] This step proceeds via an SN2 mechanism, which has important implications for the choice of the alkylating agent.[7] Primary and methyl halides are ideal substrates, as they are most susceptible to backside attack. Secondary halides can also be used, but may lead to competing elimination reactions. Tertiary halides are generally unsuitable due to steric hindrance, which favors elimination over substitution.[7]
Causality Behind Experimental Choices
-
Solvent: The choice of solvent can influence both the rate and selectivity of the reaction. Aprotic polar solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are commonly used as they effectively solvate the counter-ion of the base without interfering with the nucleophilicity of the enolate.[6] Nonpolar solvents like benzene can also be employed, particularly with bases like DBU, which can lead to simpler work-up procedures.[6]
-
Temperature: The deprotonation step is often carried out at low temperatures (e.g., -78 °C), especially when using strong bases like LDA, to minimize potential side reactions. The subsequent alkylation is typically allowed to proceed at a slightly higher temperature, often by allowing the reaction mixture to warm to room temperature.
-
Order of Addition: It is crucial to add the alkylating agent to the pre-formed enolate solution. Reversing the order of addition can lead to undesired side reactions, such as the base reacting directly with the alkylating agent.
Experimental Protocol
This protocol describes the alkylation of ethyl 2-(methylsulfonyl)propanoate with benzyl bromide using DBU as the base in a mixture of benzene and DMF.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-(methylsulfonyl)propanoate | 180.21 | 5.0 | 0.901 g |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 5.0 | 0.761 g |
| Benzyl bromide | 171.04 | 5.0 | 0.855 g |
| Benzene | 78.11 | - | 10 mL |
| Dimethylformamide (DMF) | 73.09 | - | 2 mL |
| Diethyl ether | 74.12 | - | As needed |
| Water (deionized) | 18.02 | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(methylsulfonyl)propanoate (0.901 g, 5.0 mmol).
-
Solvent Addition: Add benzene (10 mL) and DMF (2 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add DBU (0.761 g, 5.0 mmol) to the reaction mixture at room temperature.
-
Alkylating Agent Addition: Slowly add benzyl bromide (0.855 g, 5.0 mmol) to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture with water (2 x 20 mL) to remove DBU hydrobromide and any remaining DMF.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ethyl 2-benzyl-2-(methylsulfonyl)propanoate.
Visualization of the Experimental Workflow
Caption: Workflow for the alkylation of ethyl 2-(methylsulfonyl)propanoate.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can quench the enolate. Consider using a stronger base like LDA to drive the enolate formation to completion. The reaction time may also be extended, or gentle heating could be applied, although this may increase the risk of side reactions.
-
Formation of Dialkylated Product: In some cases, a second alkylation can occur.[8] To minimize this, use a 1:1 stoichiometry of the enolate to the alkylating agent and add the alkylating agent slowly. Using a bulky base may also disfavor a second alkylation.
-
Side Reactions: O-alkylation, where the enolate attacks through the oxygen atom, is a potential side reaction, though it is generally less favored with soft electrophiles like alkyl halides.[8] The choice of solvent and counter-ion can influence the C/O alkylation ratio.
Conclusion
The alkylation of ethyl 2-(methylsulfonyl)propanoate is a robust and versatile method for the synthesis of α-substituted carboxylic acid derivatives. The protocol detailed in this application note, utilizing DBU as a convenient and effective base, provides a reliable procedure for researchers in drug development and organic synthesis. By understanding the underlying mechanism and key experimental parameters, this reaction can be successfully implemented and optimized for the preparation of a wide range of valuable chemical entities.
References
-
Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1978). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 51(8), 2401-2404. [Link]
- CN103922934A - Alkylation method of active methylene compound.
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. [Link]
-
Li, Y., et al. (2022). Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. Chemical Science, 13(15), 4357-4363. [Link]
-
All Chemistry. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones [Video]. YouTube. [Link]
-
Reddy, C. S., & Raghasudha, M. (2014). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research, 5(2), 198-202. [Link]
-
Campiani, G., et al. (1998). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Australian Journal of Chemistry, 51(1), 61-66. [Link]
-
O'Brien, A. G., & Mar-Batista, A. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15316-15328. [Link]
-
LibreTexts Chemistry. (2021). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Duarte, F., & Kamerlin, S. C. L. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(6), 2447-2457. [Link]
-
Patsnap. (2023). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]
-
O'Brien, A. G., & Mar-Batista, A. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15316-15328. [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
-
BrainKart. Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]
-
Sourav Sir's Classes. (2022, February 18). Synthesis & Retrosynthesis Of Alpha Alkylated Esters | Organic Chemistry Preparation [Video]. YouTube. [Link]
- US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids.
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]
-
Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. [Link]
- CN105801456A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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The Versatility of Ethyl 2-(methylsulfonyl)propanoate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with potential therapeutic applications. Ethyl 2-(methylsulfonyl)propanoate, a bifunctional molecule featuring both an ester and a sulfonyl group, has emerged as a valuable synthon for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the methylsulfonyl group activates the adjacent α-proton, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This, coupled with the reactivity of the ester functionality, allows for its participation in various cyclization and annulation strategies.
This comprehensive guide provides an in-depth exploration of the utility of ethyl 2-(methylsulfonyl)propanoate in the synthesis of key heterocyclic scaffolds, namely pyrazoles, pyridines, and pyrimidines. As a senior application scientist, this document aims to provide not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower researchers in leveraging this versatile reagent for their synthetic endeavors in drug discovery and development.
I. Synthesis of Pyrazole Derivatives: A Modern Approach to a Privileged Scaffold
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classical and reliable method for pyrazole synthesis. Ethyl 2-(methylsulfonyl)propanoate serves as an effective surrogate for a β-keto ester in this context, offering a pathway to functionalized pyrazolones.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the ester carbonyl of ethyl 2-(methylsulfonyl)propanoate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbon bearing the sulfonyl group, which acts as a good leaving group. Subsequent tautomerization leads to the stable pyrazolone ring.
Caption: Proposed reaction pathway for pyrazolone synthesis.
Experimental Protocol: Synthesis of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equiv) in anhydrous ethanol, add phenylhydrazine (1.1 equiv).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to afford the desired pyrazolone.
| Parameter | Value | Reference |
| Reaction Time | 4-6 hours | [1] |
| Temperature | Reflux (~78 °C) | [1] |
| Expected Yield | 75-85% | [1] |
II. Synthesis of Pyridine Scaffolds: Accessing a Key Heteroaromatic Core
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. The Hantzsch dihydropyridine synthesis is a classic multi-component reaction for the preparation of this scaffold, typically involving the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.[2][3] Ethyl 2-(methylsulfonyl)propanoate can function as a potent β-keto ester equivalent in a modified Hantzsch-type synthesis.
Mechanistic Insights
The reaction likely proceeds through an initial Knoevenagel condensation of an aldehyde with one equivalent of ethyl 2-(methylsulfonyl)propanoate to form an α,β-unsaturated sulfone. Concurrently, a second equivalent of the α-sulfonyl ester reacts with ammonia to generate an enamine. A subsequent Michael addition of the enamine to the unsaturated sulfone, followed by cyclization and elimination of the methylsulfonyl group and water, leads to the dihydropyridine product. Aromatization can then be achieved by oxidation.
Caption: Workflow for Hantzsch-type pyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate (2.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, combine ethyl 2-(methylsulfonyl)propanoate (2.0 equiv), benzaldehyde (1.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the dihydropyridine product.
-
(Optional Aromatization) The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).
| Parameter | Value | Reference |
| Reaction Time | 8-12 hours | [2][3] |
| Temperature | Reflux (~78 °C) | [2][3] |
| Expected Yield | 60-75% | [2] |
III. Synthesis of Pyrimidine Derivatives: Constructing a Bioisostere of Purines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of biologically active compounds. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine. The reactivity of ethyl 2-(methylsulfonyl)propanoate makes it a suitable partner in this transformation.
Mechanistic Rationale
The synthesis is initiated by the reaction of ethyl 2-(methylsulfonyl)propanoate with a strong base to generate a stabilized carbanion. This carbanion then undergoes a condensation reaction with benzamidine. The initial adduct cyclizes through the attack of a nitrogen atom of the amidine onto the ester carbonyl. Subsequent elimination of ethanol and the methylsulfonyl group, followed by tautomerization, affords the final pyrimidine product.
Caption: Simplified pathway for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2,4-Diphenyl-6-methylpyrimidin-5-ol
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate (1.0 equiv)
-
Benzamidine hydrochloride (1.2 equiv)
-
Sodium ethoxide (2.2 equiv)
-
Anhydrous Ethanol
-
1N Hydrochloric acid
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Prepare a solution of sodium ethoxide (2.2 equiv) in anhydrous ethanol in a flame-dried flask under an inert atmosphere.
-
To this solution, add ethyl 2-(methylsulfonyl)propanoate (1.0 equiv) dropwise at room temperature.
-
Add benzamidine hydrochloride (1.2 equiv) to the reaction mixture and reflux for 6-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reaction Time | 6-10 hours | [4] |
| Temperature | Reflux (~78 °C) | [4] |
| Expected Yield | 65-80% | [4] |
Conclusion
Ethyl 2-(methylsulfonyl)propanoate is a highly adaptable and valuable reagent for the synthesis of a range of medicinally relevant heterocyclic compounds. Its dual functionality allows for its participation in a variety of cyclocondensation reactions to form pyrazoles, pyridines, and pyrimidines. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers to harness the synthetic potential of this versatile building block in their drug discovery and development programs. The ability to readily access these privileged scaffolds from a common starting material underscores the efficiency and elegance that well-designed synthons bring to the field of organic chemistry.
References
- Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry.
- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PMC.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- SYNTHESIS OF PYRIMIDINE DERIV
- The synthesis of some dialkyl 4‐(3‐substituted amino)phenyl‐1,4‐dihydro‐2,6‐dimethylpyridine‐3,5‐dicarboxylates.
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Process for the preparation of pyrazole and its derivatives.
- Synthesis of β-ketosulfone from sulfinic and sulfonic acids.
- Use of various enamine sources for the synthesis of pyridyl sulfones/phosphonates Reaction conditions.
- Synthesis of functionalized pyrimidines from electrophilic diynes 104...
- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
- Synthesis, reactions, and applications of pyrimidine deriv
- Synthesis of Pyrimidine and Its Deriv
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Hantzsch Dihydropyridine synthesis | Prepare for G
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Enantioselective synthesis of dihydropyridine sulfones.
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
- Regular Article - Organic Chemistry Research. Organic Chemistry Research.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
- Pyridine synthesis. Organic Chemistry Portal.
- Synthesis method of 2-amino-4, 6-dimethylpyridine.
- Synthesis of amidines. Reaction conditions: 1 a (0.5 mmol), Et3N...
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- Ethyl (2Z)-2-(phenylhydrazono)
- A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting M
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Amidine synthesis by imidoyl
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- 4-Amino-2,6-dimethylpyridine AldrichCPR. Sigma-Aldrich.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv.
- Synthesis of imidazoles 9 by the reaction of amidine 1 and ethyl ester of 3‐oxobutanoate 8.
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Application Notes and Protocols for the Chromatographic Purification of Ethyl 2-(methylsulfonyl)propanoate Reaction Products
Introduction
Ethyl 2-(methylsulfonyl)propanoate is a versatile building block in organic synthesis, finding application in the development of various pharmaceuticals and agrochemicals.[1] Its sulfonyl and ester functional groups make it a valuable intermediate for creating compounds with specific biological activities.[1] The synthesis of this compound, like many organic reactions, often yields a crude product mixture containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification strategy is paramount to isolate Ethyl 2-(methylsulfonyl)propanoate at the desired purity level for subsequent applications. This document provides detailed application notes and protocols for the chromatographic purification of this compound, tailored for researchers, scientists, and drug development professionals.
The choice of chromatographic technique is dictated by the scale of the purification and the nature of the impurities. For small- to medium-scale purifications (milligrams to several grams), flash chromatography is a rapid and cost-effective method. For higher purity requirements and more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Chemical Properties and Safety Considerations
Before commencing any purification protocol, it is crucial to be familiar with the chemical and physical properties of Ethyl 2-(methylsulfonyl)propanoate and the associated safety hazards.
Table 1: Physicochemical Properties of Ethyl 2-(methylsulfonyl)propanoate
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄S | [2][3] |
| Molecular Weight | 180.22 g/mol | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| CAS Number | 73017-82-0 | [2][3] |
Safety Precautions:
According to safety data sheets, related compounds like Ethyl 2-(methylsulfonyl)acetate can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is imperative to handle Ethyl 2-(methylsulfonyl)propanoate and its reaction mixtures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Ensure that all solvents used in the purification process are handled with care, paying close attention to their flammability and toxicity.[5][6]
Part 1: Purification by Flash Chromatography
Flash chromatography is a widely used technique for the routine purification of organic compounds.[7] It utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components of a mixture based on their polarity.[8][9]
Principle of Separation
In normal-phase flash chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[8][9] Compounds in the mixture adsorb to the silica gel and are then desorbed and carried down the column by the mobile phase.[8] Less polar compounds have a weaker affinity for the silica gel and elute faster, while more polar compounds are retained longer.[8][9] The choice of eluent is critical for achieving good separation.
Method Development: Thin-Layer Chromatography (TLC)
Before performing a flash column, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired compound, Ethyl 2-(methylsulfonyl)propanoate, has a retention factor (Rf) of approximately 0.25-0.35.[10] This Rf value generally provides the best separation from impurities.
Typical TLC Solvents: A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[11] The polarity of the eluent is adjusted by changing the ratio of these two solvents.
Visualizing the Purification Workflow
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol for Flash Chromatography
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[7]
-
Sand (sea sand, washed and dried)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Compressed air or nitrogen source with a regulator
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1-2 cm).[11]
-
Dry pack the column with silica gel to the desired height (typically 6-10 inches).[11]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel (approx. 1-2 cm).[11]
-
Pre-elute the column with the chosen solvent system until the silica is fully wetted and the packing is stable. Do not let the column run dry.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude reaction product in a minimal amount of the eluent or a slightly more polar solvent.[7] Carefully add the concentrated sample solution to the top of the column using a pipette.[7]
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[7] Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen (typically 2-4 psi).[10]
-
Begin collecting fractions immediately.[11] The size of the fractions will depend on the column size and the expected separation.
-
Maintain a constant flow rate and ensure the column does not run dry.[10]
-
-
Analysis and Product Isolation:
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under a UV lamp or with an appropriate stain.[11]
-
Combine the fractions containing the pure Ethyl 2-(methylsulfonyl)propanoate.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Part 2: Purification by Preparative HPLC
For higher purity requirements or when dealing with complex mixtures where flash chromatography provides insufficient resolution, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.[12]
Principles of Preparative HPLC
The primary goal in preparative HPLC is to maximize throughput while achieving the desired purity and yield.[12][13] This often involves a trade-off between these three parameters.[12] The separation can be performed in either normal-phase (NP) or reversed-phase (RP) mode. For a moderately polar molecule like Ethyl 2-(methylsulfonyl)propanoate, both modes could be viable, and the choice will depend on the specific impurities present.[12] Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, is a very common and versatile technique.[14]
Method Development for Preparative HPLC
Method development for preparative HPLC typically begins at the analytical scale to conserve sample and solvent.[13][14] The key steps are:
-
Mode and Stationary Phase Selection: Choose between normal-phase and reversed-phase chromatography. For reversed-phase, C18 is a common starting point.[12]
-
Mobile Phase Screening: Screen different mobile phase compositions (e.g., water/acetonitrile, water/methanol) and pH (if the analyte has ionizable groups) to optimize selectivity.[14]
-
Gradient Optimization: Develop a gradient elution profile that provides good resolution of the target compound from impurities.[15]
-
Loading Study: Determine the maximum amount of sample that can be loaded onto the analytical column without compromising resolution.[14]
-
Scale-Up: Geometrically scale the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.[14]
Visualizing the Preparative HPLC Workflow
Caption: Workflow for Preparative HPLC Purification.
Detailed Protocol for Preparative Reversed-Phase HPLC
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Sample dissolved in a suitable solvent (ideally the mobile phase)
-
Collection vessels
-
Analytical HPLC system for purity analysis
-
Lyophilizer or rotary evaporator
Step-by-Step Procedure:
-
System Preparation:
-
Install the appropriate preparative column.
-
Prime all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.[14]
-
-
Sample Injection:
-
Ensure the sample is fully dissolved and filtered to prevent clogging of the system.
-
Inject the sample onto the column. The injection volume will be determined by the scale-up calculations from the analytical method.
-
-
Chromatographic Separation and Fraction Collection:
-
Run the optimized gradient method.
-
Monitor the chromatogram from the UV detector.
-
Set the fraction collector to collect the peak corresponding to Ethyl 2-(methylsulfonyl)propanoate based on its retention time, typically triggered by a UV threshold.[14]
-
-
Purity Analysis and Product Isolation:
-
Analyze an aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
If the mobile phase contains a significant amount of water, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product.
-
Summary of Purification Parameters
Table 2: Comparison of Chromatographic Purification Methods
| Parameter | Flash Chromatography | Preparative HPLC |
| Principle | Adsorption/Desorption | Partitioning |
| Stationary Phase | Silica Gel (Polar) | C18-bonded Silica (Non-polar) |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc) | Polar (e.g., Acetonitrile/Water) |
| Primary Goal | Rapid, moderate purity purification | High purity, high-resolution separation |
| Scale | mg to multi-gram | µg to multi-gram |
| Throughput | High | Lower (can be automated) |
| Cost | Low | High |
Conclusion
The successful purification of Ethyl 2-(methylsulfonyl)propanoate from a reaction mixture is a critical step in its utilization for further synthetic applications. Both flash chromatography and preparative HPLC are powerful techniques that can be employed to achieve the desired level of purity. The choice between these methods will depend on the specific requirements of the project, including the scale of the purification, the complexity of the impurity profile, and the desired final purity. By following the detailed protocols and method development strategies outlined in these application notes, researchers can confidently and efficiently isolate high-purity Ethyl 2-(methylsulfonyl)propanoate.
References
- Kromasil®. Basic methodology for method development in preparative HPLC.
- Agilent Technologies. Application Compendium Solutions for Preparative HPLC.
- Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC.
- Fisher Scientific. SAFETY DATA SHEET: Ethyl 2-(methylsulfonyl)acetate.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- SciSpace. A review on method development by hplc.
- ACS Combinatorial Science. Overview of Analytical-to-Preparative Liquid Chromatography Method Development.
- How to set-up a flash chromatography silica column and actually succeed at separation.
- SOP: FLASH CHROMATOGRAPHY.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PubChem. Ethyl 2-(methylsulfonyl)propanoate.
- Biotage. Successful flash chromatography.
- King Group. Successful Flash Chromatography.
- CymitQuimica. Ethyl 2-(methylsulfonyl)propanoate.
- MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate.
- Sigma-Aldrich. ETHYL 2-(METHYLSULFONYL)PROPANOATE | 73017-82-0.
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- 2. Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(methylsulfonyl)propanoate | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
- 11. Chromatography [chem.rochester.edu]
- 12. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(methylsulfonyl)propanoate
Abstract
This comprehensive guide details the large-scale synthesis of Ethyl 2-(methylsulfonyl)propanoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document outlines a robust and scalable two-step synthetic strategy commencing with the readily available starting material, ethyl 2-bromopropanoate. The primary focus is on the practical execution of the synthesis, with an emphasis on process safety, scalability, and efficiency. Detailed protocols for both laboratory and pilot-plant scales are provided, alongside in-depth discussions on the underlying chemical principles, process optimization, and analytical characterization. This guide is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing of specialty chemicals.
Introduction and Strategic Overview
Ethyl 2-(methylsulfonyl)propanoate is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of active pharmaceutical ingredients (APIs) and various agrochemicals.[1] Its molecular structure, featuring both an ester and a sulfonyl functional group, allows for a variety of subsequent chemical transformations. The increasing demand for this intermediate necessitates the development of a scalable, cost-effective, and safe manufacturing process.
This document presents a detailed application note for a two-step synthesis of Ethyl 2-(methylsulfonyl)propanoate. The chosen synthetic route is predicated on its efficiency, atom economy, and the use of readily accessible and moderately hazardous materials, making it amenable to industrial-scale production.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for Ethyl 2-(methylsulfonyl)propanoate.
Synthetic Strategy and Mechanistic Considerations
The selected synthetic pathway involves two key transformations:
-
Nucleophilic Substitution: The synthesis commences with the reaction of ethyl 2-bromopropanoate with a sulfur nucleophile, such as sodium thiomethoxide, to form the intermediate ethyl 2-(methylthio)propanoate. This is a classic SN2 reaction where the thiolate anion displaces the bromide leaving group.
-
Oxidation: The subsequent and critical step is the oxidation of the sulfide intermediate, ethyl 2-(methylthio)propanoate, to the corresponding sulfone, Ethyl 2-(methylsulfonyl)propanoate. This transformation is typically achieved using a strong oxidizing agent, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.
Careful control of reaction conditions, particularly temperature, during the oxidation step is crucial to prevent over-oxidation and potential side reactions.
Detailed Experimental Protocols
Laboratory Scale Synthesis (100 g scale)
Step 1: Synthesis of Ethyl 2-(methylthio)propanoate
-
Materials:
-
Ethyl 2-bromopropanoate (181 g, 1.0 mol)
-
Sodium thiomethoxide (77.1 g, 1.1 mol)
-
Methanol (500 mL)
-
-
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add sodium thiomethoxide and methanol.
-
Stir the mixture until the sodium thiomethoxide is fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add ethyl 2-bromopropanoate dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(methylthio)propanoate as a pale yellow oil. The crude product can be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-(methylsulfonyl)propanoate
-
Materials:
-
Crude Ethyl 2-(methylthio)propanoate (from Step 1, approx. 148 g, 1.0 mol)
-
30% Hydrogen Peroxide (227 g, 2.0 mol)
-
Methanol (500 mL)
-
Sodium sulfite (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve the crude ethyl 2-(methylthio)propanoate in methanol.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the internal temperature below 15 °C. Caution: This reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to 10 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain Ethyl 2-(methylsulfonyl)propanoate as a colorless to pale yellow liquid.
-
Pilot Plant Scale Synthesis (10 kg scale)
The scale-up of this synthesis requires careful consideration of heat management, material handling, and process safety. The protocol is adapted from established procedures for similar oxidations.[2]
Caption: Pilot plant workflow for the synthesis of Ethyl 2-(methylsulfonyl)propanoate.
-
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and addition pump.
-
Jacketed cooling/heating system.
-
Condenser and receiving vessels.
-
Vacuum distillation unit.
-
-
Step 1: Synthesis of Ethyl 2-(methylthio)propanoate (Scale: 10 kg of Ethyl 2-bromopropanoate)
-
Charge the reactor with sodium thiomethoxide (4.26 kg) and methanol (27.5 L).
-
Start agitation and cool the reactor contents to 0-5 °C.
-
Slowly add ethyl 2-bromopropanoate (10 kg) via the addition pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to 20-25 °C and stir for 12-16 hours.
-
Monitor the reaction for completion using in-process controls (IPC) such as GC.
-
Filter the reaction mixture to remove sodium bromide.
-
Concentrate the filtrate under vacuum to remove methanol.
-
Perform an aqueous work-up as described in the laboratory protocol.
-
-
Step 2: Synthesis of Ethyl 2-(methylsulfonyl)propanoate (Scale: from 10 kg of Ethyl 2-bromopropanoate)
-
Charge the reactor with the crude ethyl 2-(methylthio)propanoate and methanol (27.5 L).
-
Cool the reactor contents to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (12.5 kg) via the addition pump over 3-4 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition, maintain the temperature at 20-25 °C and stir for 24-36 hours, monitoring by IPC.
-
Once the reaction is complete, cool to 10-15 °C and quench residual peroxide with a controlled addition of sodium sulfite solution.
-
Remove methanol by vacuum distillation.
-
Perform the aqueous extraction as detailed previously.
-
Transfer the crude product to a distillation unit and perform vacuum distillation to isolate the pure Ethyl 2-(methylsulfonyl)propanoate.
-
Data Summary and Characterization
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Starting Material | Ethyl 2-bromopropanoate | Ethyl 2-bromopropanoate |
| Scale | 100 g | 10 kg |
| Key Reagents | Sodium thiomethoxide, H₂O₂ | Sodium thiomethoxide, H₂O₂ |
| Solvents | Methanol, Ethyl Acetate | Methanol, Ethyl Acetate |
| Typical Yield | 75-85% (overall) | 70-80% (overall) |
| Purity (by GC) | >98% | >98% |
Characterization Data for Ethyl 2-(methylsulfonyl)propanoate:
-
Molecular Formula: C₆H₁₂O₄S[3]
-
Molecular Weight: 180.22 g/mol [3]
-
CAS Number: 73017-82-0[3]
-
Appearance: Colorless to pale yellow liquid
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.2 Hz, 2H), 3.65 (q, J=7.2 Hz, 1H), 3.01 (s, 3H), 1.60 (d, J=7.2 Hz, 3H), 1.30 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 62.5, 60.1, 41.8, 14.0, 10.2.
-
IR (neat, cm⁻¹): 2985, 1740 (C=O), 1320 (SO₂, asym), 1130 (SO₂, sym).
Safety and Environmental Considerations
-
Ethyl 2-bromopropanoate: is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium thiomethoxide: is a corrosive and moisture-sensitive solid. Handle in a dry atmosphere and wear appropriate PPE.
-
Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause severe skin and eye burns. Avoid contact with combustible materials. The oxidation reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
-
Quenching: The quenching of excess hydrogen peroxide with sodium sulfite is also exothermic and should be performed slowly with adequate cooling.
-
Waste Disposal: Aqueous waste containing residual methanol and salts should be disposed of in accordance with local regulations. Organic waste should be collected and disposed of appropriately. The use of hydrogen peroxide as the oxidant is advantageous from an environmental perspective as its byproduct is water.
Conclusion
The two-step synthetic route to Ethyl 2-(methylsulfonyl)propanoate described herein provides a reliable and scalable method for the production of this important chemical intermediate. By carefully controlling the reaction parameters, particularly during the exothermic oxidation step, high yields and purities can be achieved on both laboratory and pilot plant scales. The use of readily available starting materials and a relatively green oxidant contributes to the overall efficiency and industrial applicability of this process.
References
-
MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate. [Link]
-
PubChem. Ethyl 2-(methylsulfonyl)propanoate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with Ethyl 2-(methylsulfonyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving Ethyl 2-(methylsulfonyl)propanoate. This guide is designed to provide in-depth troubleshooting for common issues leading to low product yields. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address problems from a mechanistic and practical standpoint.
Introduction: The Chemistry of Ethyl 2-(methylsulfonyl)propanoate
Ethyl 2-(methylsulfonyl)propanoate is a versatile building block in organic synthesis.[1][2][3] Its reactivity is primarily centered around the acidic α-proton, situated between two electron-withdrawing groups: the sulfonyl (SO₂) and the ester (CO₂Et). This structural feature facilitates the formation of a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.[4] However, this reactivity also opens the door to several side reactions that can significantly lower the yield of the desired product.
This guide will focus on two of the most common reaction types where low yields are encountered: Alkylation Reactions and Michael Additions .
Section 1: Alkylation Reactions - Troubleshooting Guide
Alkylation of ethyl 2-(methylsulfonyl)propanoate involves the deprotonation of the α-carbon followed by nucleophilic attack on an alkyl halide. Low yields in this reaction are a frequent challenge.[5][6]
FAQ 1: My alkylation reaction is showing a low yield of the desired product. What are the most common causes?
Low yields in the alkylation of ethyl 2-(methylsulfonyl)propanoate can often be traced back to one or more of the following factors:
-
Incomplete Deprotonation: The reaction hinges on the quantitative formation of the carbanion. If the base is not strong enough or is used in stoichiometric insufficiency, a significant portion of the starting material will remain unreacted.
-
Competing Side Reactions: The generated carbanion can participate in undesired reaction pathways, such as elimination reactions with the alkyl halide or reaction with other electrophiles present.
-
Product Decomposition: The desired product may not be stable under the reaction or workup conditions.
Troubleshooting Workflow for Low Alkylation Yields
Here is a systematic approach to diagnosing and resolving low yields in your alkylation reactions.
Caption: Troubleshooting workflow for low alkylation yields.
In-Depth Analysis and Solutions
Optimizing Deprotonation: The Choice of Base
The pKa of the α-proton of ethyl 2-(methylsulfonyl)propanoate is estimated to be around 11-13 in DMSO. Therefore, a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
| Base | Conjugate Acid | pKa (in DMSO) | Suitability |
| Sodium Hydride (NaH) | H₂ | ~36 | Excellent |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Excellent |
| Sodium Ethoxide (NaOEt) | Ethanol | ~29 | Moderate |
| Potassium Carbonate (K₂CO₃) | Bicarbonate | ~10.3 (in H₂O) | Poor |
Recommendation: For robust and complete deprotonation, stronger bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are recommended over alkoxides or carbonates.[5]
Minimizing Elimination Side Reactions
A significant byproduct in alkylation reactions can be the alkene formed from the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.[7]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. Running the reaction at 0°C or even -78°C can significantly reduce elimination byproducts.
-
Nature of the Halide: The reactivity of the alkyl halide plays a crucial role. Alkyl iodides are more reactive towards SN2 than bromides, which are more reactive than chlorides.[5] Using a more reactive halide can allow for lower reaction temperatures and shorter reaction times, further minimizing elimination.
Protocol: Optimized Alkylation of Ethyl 2-(methylsulfonyl)propanoate
This protocol is designed to maximize the yield of the mono-alkylated product.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), suspend Sodium Hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of Ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Anion Formation: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the carbanion.
-
Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Michael Additions - Troubleshooting Guide
The carbanion of ethyl 2-(methylsulfonyl)propanoate is an excellent nucleophile for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.[8][9][10] However, achieving high yields can be challenging due to the reversibility of the reaction and potential side reactions.
FAQ 2: My Michael addition is giving a low yield. What are the likely causes?
The primary reasons for low yields in Michael additions with this substrate include:
-
Reversibility of the Addition: The Michael addition is an equilibrium process. The position of the equilibrium is influenced by the stability of the starting materials and products, as well as the reaction conditions.
-
1,2-Addition vs. 1,4-Addition: In some cases, the nucleophile can attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).
-
Polymerization of the Michael Acceptor: α,β-Unsaturated carbonyl compounds can polymerize under basic conditions.
Troubleshooting Workflow for Low Michael Addition Yields
Caption: Troubleshooting workflow for low Michael addition yields.
In-Depth Analysis and Solutions
Controlling the Equilibrium: Thermodynamic vs. Kinetic Control
The stability of the sulfonyl-stabilized carbanion contributes to the reversibility of the Michael addition.[11][12][13]
-
Thermodynamic Control: Allowing the reaction to proceed for a longer time at a moderate temperature (e.g., room temperature to 40°C) can favor the formation of the more stable thermodynamic product.
-
Kinetic Control: To trap the initial adduct and prevent retro-Michael reaction, the reaction can be run at low temperatures (e.g., -78°C) and quenched at that temperature.
Ensuring 1,4-Addition
The sulfonyl-stabilized carbanion is considered a "soft" nucleophile, which generally favors 1,4-addition to α,β-unsaturated systems.[14] However, with highly reactive Michael acceptors, 1,2-addition can become a competitive pathway. The use of a Lewis acid can sometimes enhance 1,4-selectivity by coordinating to the carbonyl oxygen of the Michael acceptor.
Protocol: Optimized Michael Addition
This protocol aims to minimize side reactions and favor the desired 1,4-adduct.
-
Preparation: Under an inert atmosphere, prepare a solution of Ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as LDA (1.05 equivalents) dropwise. Stir for 30 minutes at -78°C.
-
Michael Addition: Slowly add a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in anhydrous THF to the carbanion solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 1-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Other Potential Issues and FAQs
FAQ 3: I am observing the hydrolysis of my ester group. How can I prevent this?
Ester hydrolysis can occur under both acidic and basic aqueous conditions, particularly with heating.[15][16][17]
-
During Reaction: Ensure all reagents and solvents are anhydrous.[18]
-
During Workup: Use a buffered or neutral aqueous quench (e.g., saturated ammonium chloride). Avoid strongly acidic or basic conditions during extraction and washing steps. If the product is sensitive, an anhydrous workup may be necessary.
FAQ 4: Could decarboxylation be a problem?
While the corresponding carboxylic acid of the product can undergo decarboxylation, the ethyl ester is generally stable to these conditions. Decarboxylation is more of a concern if the ester is first hydrolyzed to the carboxylic acid and then heated.[19]
FAQ 5: How does the sulfonyl group stabilize the carbanion?
The sulfonyl group stabilizes the adjacent carbanion through a combination of inductive effects and the ability of sulfur to accommodate negative charge, possibly through d-orbital participation.[4][13][14] This stabilization makes the α-proton acidic and the resulting carbanion a good nucleophile.
References
-
Cram, D. J., & Wingrove, A. S. (1962). Configurational Stability of Sulfonyl Carbanions Generated by Decarboxylation Reaction. Journal of the American Chemical Society, 84(7), 1496-1498. [Link]
-
Cram, D. J., Scott, D. A., & Nielsen, W. D. (1961). The Question of the Configurational Stability of the Sulfonyl Carbanion. Journal of the American Chemical Society, 83(17), 3696-3701. [Link]
-
Bordwell, F. G., & Fried, H. E. (1991). The structures of some sulphur-stabilized carbanions and stereoelectronic requirements for the formation of α-sulphonyl carbanions. Canadian Journal of Chemistry, 69(5), 834-842. [Link]
-
Bernasconi, C. F., & Kittredge, K. W. (1998). Carbanion Stabilization by Adjacent Sulfur: Polarizability, Resonance, or Negative Hyperconjugation? Experimental Distinction Based on Intrinsic Rate Constants of Proton Transfer from (Phenylthio)nitromethane and 1-Nitro-2-phenylethane. The Journal of Organic Chemistry, 63(6), 1944-1953. [Link]
-
Roberts, J. C., Gao, Y., & Danishefsky, S. J. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron Letters, 53(45), 6064-6067. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. [Link]
-
Li, Y., et al. (2021). Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. Chemical Communications, 57(82), 10668-10671. [Link]
-
Southern Illinois University Edwardsville. Carbanions. [Link]
-
Rostami, A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 254-266. [Link]
-
Julia, M., & Paris, J. M. (1973). A one-pot synthesis of .alpha.-ester sulfones. Tetrahedron Letters, 14(49), 4833-4836. [Link]
-
Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(methylsulfonyl)propanoate. [Link]
-
PubChem. (n.d.). Ethyl 2-(methylsulfonyl)propanoate. [Link]
-
Clark, J. (2015). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353–361. [Link]
-
Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Hussein, W. M., & McGeary, R. P. (2009). Use of ethyl (benzothiazol-2-ylsulfonyl)acetate for malonic ester-type syntheses of carboxylic acids and esters. Tetrahedron, 65(16), 3198-3204. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Ethyl 2-((methylsulfonyl)oxy)propanoate. [Link]
-
Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]
-
Al-Zoubi, R. M. (2010). Reactions of various nucleophiles with methyl-and ethyl-propiolate. Journal of Saudi Chemical Society, 14(1), 59-63. [Link]
-
Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-747. [Link]
-
Vivelo, C. A. (2013). One-pot reactions of ethyl propiolate. University of Richmond UR Scholarship Repository. [Link]
-
Homework.Study.com. (n.d.). Write a chemical equation for the synthesis of ethyl-2-methylpropanoate. Use structural formulas... [Link]
-
ScienceMadness.org. (2015). Ethyl Propanoate Soapification Problem. [Link]
Sources
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- 3. Ethyl 2-(methylsulfonyl)propanoate | CymitQuimica [cymitquimica.com]
- 4. siue.edu [siue.edu]
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- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 16. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Decarboxylation [organic-chemistry.org]
Side reactions and byproduct formation with Ethyl 2-(methylsulfonyl)propanoate
Welcome to the technical support resource for Ethyl 2-(methylsulfonyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions concerning the side reactions and byproduct formation that can be encountered during its use.
Ethyl 2-(methylsulfonyl)propanoate is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. The electron-withdrawing methylsulfonyl group significantly increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, most notably alkylations. However, the same features that make this compound so useful also open the door to several competing reaction pathways. Understanding and controlling these pathways is critical for achieving high yields and product purity.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during reactions involving Ethyl 2-(methylsulfonyl)propanoate, offering explanations and actionable solutions.
Q1: My alkylation reaction has a low yield, with a significant amount of unreacted starting material. What are the likely causes?
A1: This is a common issue that typically points to inefficient formation or reaction of the nucleophilic carbanion. Several factors could be at play:
-
Insufficiently Strong Base: The pKa of the α-proton on Ethyl 2-(methylsulfonyl)propanoate is lowered by the adjacent sulfonyl and ester groups, but it still requires a sufficiently strong base for complete deprotonation. If the base is too weak, an unfavorable equilibrium will result in a low concentration of the reactive enolate.
-
Steric Hindrance: The Sₙ2 alkylation reaction is sensitive to steric bulk. A sterically hindered alkylating agent (e.g., secondary or neopentyl halides) will react slowly, allowing side reactions or decomposition to occur.
-
Reagent Purity and Reaction Conditions: The presence of moisture can quench the carbanion, and impure reagents can introduce unknown side reactions. The choice of solvent is also critical; it must be able to dissolve the reagents and stabilize the intermediate enolate without reacting with it.
Troubleshooting Steps:
-
Base Selection: If using alkoxides like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation.
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1]
-
Temperature Optimization: While low temperatures are generally preferred to minimize side reactions, a sluggish reaction may benefit from a modest increase in temperature to overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS.
-
Alkylating Agent Reactivity: If possible, use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).
Q2: My reaction is producing a significant amount of ethyl acrylate as a byproduct. How can I prevent this elimination reaction?
A2: The formation of ethyl acrylate arises from an E2 elimination pathway, which competes directly with the desired Sₙ2 alkylation. The methylsulfonyl group is an excellent leaving group, facilitating this undesired reaction.
The reaction proceeds when the base, instead of solely acting to deprotonate the starting material for alkylation, also promotes the elimination of the methylsulfinate from the starting material or the alkylated product.
Strategies to Minimize Elimination:
-
Temperature Control: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly favor the Sₙ2 pathway.[1]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like LDA or LiHMDS. These bases are more likely to abstract the α-proton to form the desired enolate rather than participate in elimination pathways.
-
Careful Monitoring: Add the alkylating agent slowly to the formed enolate solution to maintain a low concentration of the alkylating agent, which can help suppress elimination of the product.
Diagram: Competing Alkylation and Elimination Pathways
Caption: Competing Sₙ2 alkylation and E2 elimination pathways.
Q3: My worked-up product is contaminated with 2-(methylsulfonyl)propanoic acid. What is the cause?
A3: The presence of the carboxylic acid is a clear indication of ester hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, which are often employed during the reaction workup, especially in the presence of water.[2]
Troubleshooting Steps:
-
Anhydrous Reaction Conditions: Ensure the reaction itself is performed under strictly anhydrous conditions to prevent premature hydrolysis.
-
Neutral Workup: Avoid harsh acidic or basic aqueous washes during workup if your product is sensitive.[3] A quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative to strong acids for neutralizing basic reactions.
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible and at low temperatures to reduce the rate of hydrolysis.
-
Aprotic Workup: If the product is extremely sensitive, consider a non-aqueous workup, such as quenching with a proton source like acetic acid followed by filtration and evaporation, although this can complicate purification.
Diagram: Ester Hydrolysis Side Reaction
Sources
Technical Support Center: Optimizing Reactions of Ethyl 2-(methylsulfonyl)propanoate
Welcome to the technical support center for optimizing reactions involving Ethyl 2-(methylsulfonyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of Ethyl 2-(methylsulfonyl)propanoate.
Q1: What are the key reactive sites on Ethyl 2-(methylsulfonyl)propanoate?
A1: Ethyl 2-(methylsulfonyl)propanoate possesses two primary sites susceptible to chemical transformation:
-
The α-carbon: The proton on the carbon adjacent to both the sulfonyl and carbonyl groups is significantly acidic. This is due to the electron-withdrawing nature of both groups, which stabilizes the resulting carbanion through resonance. This acidity makes the α-carbon a prime target for deprotonation by a suitable base, forming a nucleophilic enolate.
-
The ester carbonyl group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to hydrolysis or transesterification reactions, particularly under basic or acidic conditions.[1][2][3]
Understanding the interplay between these two reactive centers is crucial for designing selective transformations.
Q2: I am observing significant hydrolysis of the ester group. How can I minimize this side reaction?
A2: Ester hydrolysis is a common challenge, especially when using basic conditions to deprotonate the α-carbon.[1][2] To mitigate this:
-
Choice of Base: Employ non-nucleophilic, sterically hindered bases. Bases like Lithium diisopropylamide (LDA) or sodium hydride (NaH) are generally preferred over alkoxides (e.g., sodium ethoxide) or hydroxides, which can also act as nucleophiles and attack the ester carbonyl.[4]
-
Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures disfavor the higher activation energy pathway of nucleophilic acyl substitution (hydrolysis) relative to the desired deprotonation.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water is the reactant in hydrolysis, and its presence will exacerbate the problem.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the ester to basic conditions.
Q3: What is the approximate pKa of the α-proton in Ethyl 2-(methylsulfonyl)propanoate?
Q4: Can I use Ethyl 2-(methylsulfonyl)propanoate in C-H activation reactions?
A4: The sulfonyl group is a known directing group in transition metal-catalyzed C-H activation reactions.[6][7] While the primary focus is often on aryl sulfonamides, the principle can be extended. The oxygen atoms of the sulfonyl group can coordinate to a metal center, directing functionalization to a nearby C-H bond. The specific conditions, including the choice of catalyst (e.g., Rh, Ru, Pd, Ir), ligand, and solvent, will be critical in determining the feasibility and selectivity of such a transformation.[6][7][8] The polarity of the solvent can also play a role in switching the site-selectivity of C-H activation.[6]
Section 2: Troubleshooting Guide
This section provides a structured, question-and-answer approach to resolving specific experimental issues.
Problem 1: Low Yield of Alkylated Product
Q: I am attempting an alkylation reaction by deprotonating Ethyl 2-(methylsulfonyl)propanoate with sodium ethoxide in ethanol, followed by the addition of an alkyl halide. The yield of my desired product is consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in this scenario can be attributed to several factors. Let's break down the potential issues and solutions.
Causality Analysis:
-
Incomplete Deprotonation: Sodium ethoxide in ethanol establishes an equilibrium with the starting material. Since the pKa of ethanol is around 16, and we estimate the pKa of our substrate to be in the 10-13 range, the equilibrium will favor the formation of the enolate. However, a stronger base would drive the deprotonation further to completion.[9]
-
Side Reactions of the Base: Sodium ethoxide is a nucleophile and can participate in side reactions. It can attack the alkyl halide in an SN2 reaction, leading to the formation of an ether byproduct. It can also promote elimination reactions of the alkyl halide if it is secondary or tertiary.
-
Protic Solvent Interference: Ethanol is a protic solvent. It can protonate the enolate intermediate, quenching the nucleophile and reducing the yield of the desired alkylation.
-
Ester Hydrolysis/Transesterification: As discussed in the FAQs, the presence of ethoxide can lead to transesterification, and any residual water can cause hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkylation yield.
Recommended Protocol Adjustments:
| Parameter | Original Condition | Recommended Change | Rationale |
| Base | Sodium Ethoxide | Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) | NaH and LDA are stronger, non-nucleophilic bases that will deprotonate the substrate irreversibly without competing in SN2 reactions with the alkyl halide.[4][9] |
| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic solvents will not interfere with the enolate intermediate.[10] |
| Temperature | Varies | -78 °C to 0 °C for deprotonation, then warm as needed for alkylation | Minimizes side reactions, including potential decomposition of DMF if used.[11] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents quenching of the base and enolate by atmospheric moisture. |
Step-by-Step Optimized Alkylation Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of Ethyl 2-(methylsulfonyl)propanoate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C (for NaH) or -78 °C (for LDA).
-
If using NaH, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. If using LDA, add a freshly prepared or commercial solution of LDA (1.1 eq.) dropwise.
-
Stir the mixture at the chosen temperature for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or GC-MS indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Problem 2: Formation of Multiple Unidentified Byproducts
Q: My reaction is producing a complex mixture of byproducts that I am having difficulty identifying. What are the likely side reactions and how can I simplify the product mixture?
A: A complex product mixture often points to competing reaction pathways or decomposition.
Plausible Side Reactions:
-
Over-alkylation: If the product of the first alkylation still possesses an acidic proton, it can be deprotonated and react a second time. This is less likely with a methyl group at the α-position but could be a factor with other substrates.
-
Elimination Reactions: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), the enolate can act as a base, leading to the formation of alkenes.
-
Hydrolysis and Decarboxylation: Under harsh basic conditions or during an acidic workup with heating, the ester can hydrolyze to the corresponding carboxylic acid. β-keto acids and related compounds can be unstable and undergo decarboxylation.
-
Solvent Decomposition: As mentioned previously, strong bases like NaH in DMF at elevated temperatures can lead to the decomposition of DMF, generating dimethylamine which can introduce nitrogen-containing impurities.[11]
Strategic Recommendations for a Cleaner Reaction:
-
Re-evaluate Your Base and Solvent Combination: The choice of base and solvent is paramount. A non-nucleophilic base in an aprotic solvent is the cleanest system for generating the enolate.[4][10]
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the enolate relative to the electrophile to minimize unreacted starting material, but avoid a large excess that could promote side reactions.
-
Purify Your Reagents: Ensure the purity of your starting materials and alkylating agent. Impurities can initiate unforeseen reaction pathways.
-
Gentle Workup: Avoid strongly acidic or basic conditions during the workup if your product is potentially labile. A neutral or mildly acidic quench (e.g., saturated NH4Cl) is often sufficient.
Problem 3: Reaction Fails to Proceed
Q: I have followed the recommended protocol with a non-nucleophilic base and aprotic solvent, but my reaction shows no conversion of the starting material. What should I check?
A: A lack of reactivity typically points to an issue with one of the key reagents or the reaction setup.
Troubleshooting Checklist:
-
Base Inactivity:
-
Sodium Hydride: NaH can become passivated by a layer of sodium hydroxide upon exposure to air and moisture. Use freshly opened NaH or wash the dispersion with anhydrous hexanes to remove the mineral oil and any surface passivation.
-
LDA: Lithium diisopropylamide is sensitive to moisture and should be freshly prepared or titrated before use if its activity is .
-
-
Insufficiently Anhydrous Conditions: Trace amounts of water or other protic impurities (e.g., alcohols in the solvent) will quench the strong base before it can deprotonate the substrate. Ensure all glassware is flame-dried, and solvents are rigorously dried over an appropriate drying agent.
-
Poor Substrate or Electrophile Quality: Verify the identity and purity of your Ethyl 2-(methylsulfonyl)propanoate and the electrophile.
-
Low Reaction Temperature: While low temperatures are generally beneficial for selectivity, some alkylation reactions may require thermal energy to proceed at a reasonable rate. After the addition of the electrophile at low temperature, gradually warming the reaction to room temperature or even gentle heating may be necessary. Monitor the reaction by an appropriate analytical technique (TLC, GC-MS) to determine the optimal temperature profile.
Systematic Workflow for Diagnosing a Stalled Reaction:
Caption: Diagnostic workflow for a non-reactive system.
By systematically addressing these potential points of failure, you can effectively diagnose and resolve issues in your reactions involving Ethyl 2-(methylsulfonyl)propanoate, leading to more efficient and successful synthetic outcomes.
References
- Sivaraj, C., Ramkumar, A., Sankaran, N., & Gandhi, T. (2021). Transition Metal Catalyzed C-H bond Activation/Functionalization and Annulation of Phthalazinones. Organic & Biomolecular Chemistry.
- Sheng, W. (n.d.). Proposed mechanism for the synthesis of sulfones.
- ACS Publications. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
- Ramón, D. J., & Guijarro, N. (2025). Solvent optimization of the sulfonylation reactiona.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
- Physics Forums. (2021).
- Chemistry Steps. (n.d.).
- PubChem. (n.d.). Ethyl 2-(methylsulfonyl)
- ResearchGate. (2025).
- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- CymitQuimica. (n.d.). Ethyl 2-(methylsulfonyl)
- Chemguide. (n.d.). hydrolysis of esters.
- MySkinRecipes. (n.d.). Ethyl 2-(methylsulfonyl)
- Master Organic Chemistry. (2022).
- PubChem. (n.d.). Ethyl 2-(methanesulfonamido)
- PMC - NIH. (n.d.).
- Human Metabolome Database. (n.d.).
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Royal Society of Chemistry. (2022).
- Benchchem. (n.d.). Technical Support Center: 2-(Methylsulfonyl)ethanol Reactions.
- ResearchGate. (n.d.).
- Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
- Acid-base properties of esters. (n.d.).
- ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
- Chemistry LibreTexts. (2014). 10.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
- Pearson+. (n.d.). For each of the following reactions, suggest which solvent(s) wou... | Study Prep.
- PubChem. (n.d.).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. physicsforums.com [physicsforums.com]
- 5. Acid-base properties of esters [qorganica.es]
- 6. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 10. For each of the following reactions, suggest which solvent(s) wou... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Instability of Ethyl 2-(methylsulfonyl)propanoate under strong basic conditions
Welcome to the technical support center for Ethyl 2-(methylsulfonyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block, particularly under strong basic conditions. Here, we address common experimental challenges through a detailed FAQ and troubleshooting section, grounded in established chemical principles.
Introduction: The Dichotomy of Reactivity
Ethyl 2-(methylsulfonyl)propanoate is a valuable synthetic intermediate due to the presence of two key functional groups: an ester and a sulfone. This unique structure, however, presents a significant challenge. The proton on the carbon situated between the ester and the sulfonyl group (the α-proton) is highly acidic, making it susceptible to deprotonation by base. Concurrently, the ester functional group is prone to hydrolysis (saponification) under basic conditions. Understanding the interplay between these two competing pathways is critical for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the instability of Ethyl 2-(methylsulfonyl)propanoate under strong basic conditions?
A1: The instability of Ethyl 2-(methylsulfonyl)propanoate in the presence of a strong base is primarily governed by two competing reactions:
-
α-Deprotonation: The proton on the carbon between the sulfonyl and ester groups is highly acidic due to the electron-withdrawing nature of both groups. A strong base can readily abstract this proton to form a resonance-stabilized carbanion.
-
Saponification (Ester Hydrolysis): The ester functional group can be attacked by a hydroxide ion (or other strong nucleophilic bases), leading to the irreversible hydrolysis of the ester to a carboxylate salt and ethanol.[1][2][3]
The dominant pathway is dependent on several factors, including the strength of the base, the reaction temperature, the solvent, and the concentration of reactants.
Q2: How acidic is the α-proton of Ethyl 2-(methylsulfonyl)propanoate?
Q3: What are the likely consequences of α-deprotonation?
A3: The formation of the α-sulfonyl carbanion is a key step that can lead to several subsequent reactions. The carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type additions. However, under certain conditions, the carbanion itself or the initial molecule can undergo elimination or rearrangement reactions, although these are less common for this specific structure without additional activating groups.
Q4: Is the saponification of Ethyl 2-(methylsulfonyl)propanoate reversible?
A4: No, under basic conditions, the saponification of the ester is effectively irreversible.[1] The reaction produces a carboxylic acid, which is immediately deprotonated by the strong base to form a carboxylate salt. This acid-base reaction is thermodynamically very favorable and drives the overall reaction to completion.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on the underlying chemical principles.
Scenario 1: Low Yield of the Desired Product in a Reaction Involving Deprotonation
Problem: "I am trying to deprotonate Ethyl 2-(methylsulfonyl)propanoate with a strong base to form the carbanion for a subsequent alkylation reaction, but I am getting a low yield of my desired alkylated product and recovering a significant amount of a water-soluble salt."
Likely Cause: Saponification of the ester is competing with or dominating the desired deprotonation-alkylation pathway. The water-soluble salt is likely the potassium or sodium salt of 2-(methylsulfonyl)propanoic acid, the product of ester hydrolysis.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Solutions:
-
Choice of Base: Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide will readily cause saponification.
-
Recommendation: Switch to a strong, non-nucleophilic, and sterically hindered base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). These bases are excellent for deprotonation but are poor nucleophiles due to their bulk, thus minimizing the attack on the ester carbonyl.
-
-
Temperature Control: Saponification, like most reactions, is accelerated at higher temperatures.
-
Recommendation: Perform the deprotonation and subsequent alkylation at low temperatures, typically -78 °C (dry ice/acetone bath). This will favor the faster deprotonation reaction over the slower saponification.
-
-
Solvent: Protic solvents (like water or alcohols) can participate in the hydrolysis reaction.
-
Recommendation: Use anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. Ensure all glassware and reagents are thoroughly dried to exclude water.
-
Experimental Protocol: Alkylation of Ethyl 2-(methylsulfonyl)propanoate using LDA
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of Ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the carbanion solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scenario 2: Complete Consumption of Starting Material with No Desired Product
Problem: "I am using sodium hydroxide in ethanol to catalyze a reaction where Ethyl 2-(methylsulfonyl)propanoate is a starting material. My starting material is consumed, but I cannot isolate my expected product. My reaction mixture is basic, and I observe a water-soluble compound."
Likely Cause: You have inadvertently created ideal conditions for rapid and complete saponification of your starting material. Sodium hydroxide in ethanol provides both a strong nucleophile (hydroxide) and a protic solvent system that facilitates the hydrolysis.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Solutions:
-
Re-evaluate the Need for a Strong Base: If your intended reaction only requires a catalytic amount of base and not stoichiometric deprotonation, a much weaker, non-nucleophilic base may suffice.
-
Recommendation: Consider using an organic base like 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine if the desired transformation can be achieved under milder conditions.
-
-
Alternative Synthetic Strategy: If your planned synthesis absolutely requires a strong, nucleophilic base, you may need to reconsider your synthetic route.
-
Recommendation: Explore synthetic pathways where the ester functionality is introduced at a later stage, after the base-sensitive steps are completed. Alternatively, consider using the corresponding carboxylic acid and esterifying it as a final step.
-
Data Summary: pKa Values of Relevant Compounds
| Compound/Functional Group | Approximate pKa | Reference(s) |
| α-proton of an ester | ~25 | [4] |
| α-proton of a ketone | ~19-20 | [5] |
| α-proton of a β-keto ester | ~11 | [5] |
| α-proton of Ethyl 2-(methylsulfonyl)propanoate | < 11 (Estimated) | - |
| Water | 15.7 | [4] |
| Ethanol | ~16 | [4] |
Conclusion
The reactivity of Ethyl 2-(methylsulfonyl)propanoate under strong basic conditions is a classic example of competing reaction pathways in organic synthesis. The highly acidic nature of the α-proton makes deprotonation a facile process, but the susceptibility of the ester to saponification presents a significant synthetic hurdle. By carefully selecting the base, controlling the reaction temperature, and using appropriate anhydrous, aprotic solvents, researchers can favor the desired deprotonation pathway and minimize unwanted hydrolysis. This guide provides a framework for troubleshooting common issues and designing robust experimental protocols for the successful use of this valuable synthetic building block.
References
-
Stereoselective reaction of alpha-sulfinyl carbanion derived from chiral 2-(Trialkylsilyl)ethyl sulfoxides: evidence for a novel silicon-oxygen interaction. J Org Chem. 2000 Jan 28;65(2):469-74. doi: 10.1021/jo9913560. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
carbonyl alkylations with the Claisen condensation. YouTube. [Link]
-
Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. [Link]
-
Mechanistic investigation of the reaction between .alpha.-sulfonyl carbanions and polyhalogenmethanes. Electron transfer versus polar pathways. Semantic Scholar. [Link]
-
Chiral Fluorinated α-Sulfonyl Carbanions: Enantioselective Synthesis and Electrophilic Capture, Racemization Dynamics, and Structure. ResearchGate. [Link]
-
Carbanion Stabilization by Adjacent Sulfur: Polarizability, Resonance, or Negative Hyperconjugation? Experimental Distinction Based on Intrinsic Rate Constants of Proton Transfer from (Phenylthio)nitromethane and 1-Nitro-2-phenylethane. The Journal of Organic Chemistry. [Link]
-
CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. The negative charge gives good nucleophilic pr - SIUE. [Link]
-
Sulfonate Esters. Periodic Chemistry. [Link]
-
The pKa values of the sulfonamides studied. ResearchGate. [Link]
-
pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. ResearchGate. [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]
-
Ethyl 2-(methylsulfonyl)propanoate. PubChem. [Link]
-
PKa values of chiral Brønsted acid catalysts: Phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). ResearchGate. [Link]
-
The pKa's of Aromatic Sulfinic Acids1. The Journal of Organic Chemistry. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
20.2: Reactions of Esters. Chemistry LibreTexts. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Sources
Removal of sulfonyl group after reaction with Ethyl 2-(methylsulfonyl)propanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonyl group is a powerful tool in modern organic synthesis, prized for its ability to activate adjacent positions for carbon-carbon bond formation.[1][2][3] Ethyl 2-(methylsulfonyl)propanoate, in particular, serves as a versatile building block. However, once its synthetic purpose is fulfilled, the efficient and clean removal of the sulfonyl group is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical desulfonylation step.
I. Reductive Desulfonylation: Frequently Asked Questions & Troubleshooting
Reductive methods are the most common approach for cleaving the carbon-sulfur bond in sulfones, replacing it with a carbon-hydrogen bond.[1][4] These reactions are typically mediated by active metals or their salts.[1][4][5]
FAQ 1: My reductive desulfonylation with Magnesium in Methanol is sluggish or incomplete. What are the likely causes and how can I optimize the reaction?
Magnesium in methanol (Mg/MeOH) is a popular, cost-effective, and convenient reducing agent for desulfonylation.[6] However, several factors can impede its effectiveness.
Troubleshooting Steps:
-
Activation of Magnesium: Commercial magnesium turnings often have a passivating oxide layer that can hinder the reaction. While some protocols suggest using highly activated magnesium, a catalytic amount of mercuric chloride (HgCl₂) can be employed to amalgamate the surface and initiate the reaction.[7]
-
Solvent Choice: While methanol is standard, for substrates with poor solubility, a co-solvent like tetrahydrofuran (THF) or ethyl acetate can be beneficial.[2] In some cases, switching to a less reactive alcohol like ethanol can provide better control over the reaction rate, especially when using HgCl₂.[7]
-
Reaction Temperature: While many Mg/MeOH reductions proceed at room temperature, gentle heating (to ~50°C) can sometimes be necessary for less reactive sulfones.[7]
-
Excess Reagent: For stubborn substrates, using a larger excess of magnesium (up to 20-30 equivalents) may be required to drive the reaction to completion.[7]
Underlying Expertise: The mechanism of Mg/MeOH reduction involves a single electron transfer (SET) from the magnesium surface to the sulfone. The passivating oxide layer on magnesium acts as a barrier to this electron transfer. Amalgamation with HgCl₂ disrupts this layer, exposing fresh magnesium and facilitating the SET process. The choice of alcohol can influence the rate of protonolysis of the intermediate organomagnesium species, thereby affecting the overall reaction kinetics.
Diagram: Proposed Reductive Desulfonylation Workflow
Sources
- 1. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. en-academic.com [en-academic.com]
- 5. Reductive desulfonylation - Wikiwand [wikiwand.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Stereoselective Reactions of Ethyl 2-(methylsulfonyl)propanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(methylsulfonyl)propanoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you improve stereoselectivity in your reactions. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of Ethyl 2-(methylsulfonyl)propanoate in stereoselective synthesis.
Q1: What are the key structural features of Ethyl 2-(methylsulfonyl)propanoate that influence its reactivity in stereoselective reactions?
A1: Ethyl 2-(methylsulfonyl)propanoate possesses a chiral center at the α-carbon, flanked by two electron-withdrawing groups: a methylsulfonyl group (-SO₂CH₃) and an ethyl ester group (-COOEt). The sulfonyl group is a powerful electron-withdrawing group, which significantly increases the acidity of the α-proton. This facilitates the formation of a carbanion (enolate) under basic conditions, which is the key nucleophilic species in many carbon-carbon bond-forming reactions. The stereochemical outcome of reactions at this α-carbon is influenced by the steric and electronic properties of these adjacent groups.
Q2: Why is achieving high stereoselectivity in reactions with this substrate often challenging?
A2: The primary challenge lies in controlling the facial selectivity of the approach of an electrophile to the planar enolate intermediate. Without a chiral influence, the electrophile can attack from either face of the enolate with equal probability, leading to a racemic or diastereomeric mixture. Achieving high stereoselectivity requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents to create a diastereomeric transition state with a significant energy difference, favoring the formation of one stereoisomer over the other.[1][2]
Q3: What are the most common types of stereoselective reactions where Ethyl 2-(methylsulfonyl)propanoate is used?
A3: This versatile building block is frequently employed in a variety of stereoselective transformations, including:
-
Asymmetric Alkylation: The enantioselective alkylation of the α-carbon to create quaternary stereocenters.[3]
-
Diastereoselective Michael Additions: The conjugate addition of the enolate to α,β-unsaturated compounds to form new carbon-carbon bonds with control over two new stereocenters.[4][5]
-
Asymmetric Aldol Reactions: The reaction of the enolate with aldehydes or ketones to form β-hydroxy sulfones with high diastereoselectivity.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common issues encountered during specific stereoselective reactions involving Ethyl 2-(methylsulfonyl)propanoate.
Guide 1: Asymmetric Alkylation
Issue: Low Enantiomeric Excess (ee) in the Alkylation of Ethyl 2-(methylsulfonyl)propanoate.
Q1: My phase-transfer catalyzed alkylation is giving a nearly racemic product. What are the likely causes and how can I improve the enantioselectivity?
A1: Causality and Troubleshooting Steps
Low enantioselectivity in phase-transfer catalysis (PTC) often stems from an ineffective chiral environment around the reacting ions. The choice of catalyst, base, solvent, and temperature are all critical.
1. Evaluate the Chiral Phase-Transfer Catalyst:
-
Causality: The structure of the chiral PTC, typically a quaternary ammonium or phosphonium salt, is paramount. The catalyst must effectively form a tight, diastereomeric ion pair with the enolate, shielding one face from the incoming electrophile.
-
Troubleshooting:
-
Catalyst Structure: If using a Cinchona alkaloid-derived catalyst, consider modifying the substituents on the quinoline ring or the C9-hydroxyl group. Bulky substituents can enhance steric hindrance and improve facial discrimination.
-
Catalyst Loading: While catalytic, insufficient loading can lead to a significant background uncatalyzed reaction, which is non-selective. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if the ee improves.
-
2. Optimize the Base and Solvent System:
-
Causality: The base's strength and the solvent's polarity influence the aggregation state and solvation of the ion pairs. A less polar solvent can promote tighter ion pairing, which is often beneficial for stereoselectivity.
-
Troubleshooting:
-
Base: Solid inorganic bases like powdered KOH or Cs₂CO₃ are often preferred over aqueous solutions to minimize water in the organic phase, which can disrupt the chiral ion pairing.
-
Solvent: Screen a range of nonpolar solvents. While toluene is common, consider switching to solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) which have been shown to improve selectivity in some systems.[6][7]
-
3. Control the Reaction Temperature:
-
Causality: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Troubleshooting: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow down the reaction rate, the improvement in ee can be significant.[6][7]
Experimental Protocol: Optimization of Asymmetric Alkylation
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale |
| Catalyst | 1 mol% (R)-Benzylcinchonidinium chloride | 5 mol% (R)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide | Increased steric bulk and catalyst loading to favor the chiral pathway. |
| Base | 50% aq. NaOH | Solid, powdered KOH | Minimizes water, promoting tighter ion pairing. |
| Solvent | Toluene | Dichloromethane (DCM) | Less polar solvent can enhance the influence of the chiral catalyst. |
| Temperature | Room Temperature | -20 °C | Lower temperature increases the energy difference between transition states. |
| Electrophile | Benzyl bromide | Benzyl bromide | - |
Guide 2: Diastereoselective Michael Addition
Issue: Poor Diastereoselectivity in the Michael Addition to an α,β-Unsaturated Ketone.
Q1: I am getting a nearly 1:1 mixture of diastereomers in my Michael addition reaction. How can I control the formation of the desired diastereomer?
A1: Causality and Troubleshooting Steps
Achieving high diastereoselectivity in a Michael addition requires controlling the relative orientation of the enolate of Ethyl 2-(methylsulfonyl)propanoate and the Michael acceptor in the transition state. This is influenced by the choice of base, solvent, and the potential for chelation control.
1. Base and Counter-ion Effects:
-
Causality: The nature of the base and its corresponding counter-ion can significantly impact the geometry of the enolate and its aggregation state. Lithium enolates, for instance, are known to form well-defined aggregates that can influence stereoselectivity.
-
Troubleshooting:
-
Base Selection: Move from a softer base like triethylamine to a stronger, metal-based one. Compare lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), and potassium hexamethyldisilazide (KHMDS). The different metal counter-ions will have varying Lewis acidity and can influence the transition state geometry.
-
Chelating Additives: The addition of Lewis acids like ZnCl₂ or MgBr₂ can promote a more rigid, chelated transition state, particularly if the Michael acceptor has a coordinating group.
-
2. Solvent and Temperature Optimization:
-
Causality: The solvent's ability to solvate the metal counter-ion and the reactants plays a crucial role. Ethereal solvents are often preferred for their ability to coordinate to metal cations without disrupting the overall transition state geometry.
-
Troubleshooting:
-
Solvent Screening: Tetrahydrofuran (THF) is a common starting point. However, consider less coordinating solvents like toluene or more coordinating ones like 1,2-dimethoxyethane (DME) to find the optimal balance.[6]
-
Temperature Control: As with alkylations, lowering the temperature is a powerful tool to enhance diastereoselectivity. Perform the reaction at -78 °C and allow it to slowly warm to ensure completion while maximizing selectivity.
-
3. Substrate Control and Chiral Auxiliaries:
-
Causality: If the Michael acceptor itself is chiral, it can induce diastereoselectivity.[8] Alternatively, employing a chiral auxiliary on the Ethyl 2-(methylsulfonyl)propanoate can provide excellent stereocontrol.
-
Troubleshooting:
-
Chiral Michael Acceptors: If feasible, utilize a chiral Michael acceptor.
-
Chiral Auxiliaries: Consider synthesizing a derivative of the substrate where the ethyl ester is replaced with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide.[8] These auxiliaries can effectively block one face of the enolate, leading to high diastereoselectivity.
-
Experimental Workflow for Improving Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Part 3: Visualization and Data
Diagram: Generalized Mechanism for Asymmetric Catalysis
This diagram illustrates the general principle of how a chiral catalyst induces stereoselectivity in the reaction of the enolate of Ethyl 2-(methylsulfonyl)propanoate with an electrophile.
Caption: Asymmetric catalysis creates diastereomeric transition states.
Table: Impact of Reaction Parameters on Stereoselectivity
This table summarizes the expected impact of various reaction parameters on the stereochemical outcome of reactions involving Ethyl 2-(methylsulfonyl)propanoate.
| Parameter | Change | Expected Impact on Stereoselectivity | Rationale |
| Temperature | Decrease | Increase | Magnifies the energy difference between diastereomeric transition states.[6][7] |
| Solvent Polarity | Decrease | Generally Increase | Promotes tighter ion pairing, enhancing the influence of chiral catalysts or auxiliaries.[6][7] |
| Base Counter-ion | Li⁺ > Na⁺ > K⁺ | Variable, often increases with smaller, more Lewis acidic cations | Smaller cations can coordinate more strongly, leading to more organized transition states. |
| Catalyst/Auxiliary Steric Bulk | Increase | Generally Increase | Enhances steric hindrance, leading to better facial discrimination of the enolate. |
| Reactant Concentration | Decrease | May Increase | Can disfavor aggregation, potentially leading to a more defined reactive species. |
References
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available from: [Link]
-
Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC. Available from: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - PubMed Central. Available from: [Link]
-
Optimized reaction conditions to realize mono and dialkenylated sulfones. - ResearchGate. Available from: [Link]
-
Advances in Synthesis of Enantioenriched Chiral Sulfones by Enantioselective Conjugate Addition Reactions - ResearchGate. Available from: [Link]
-
Accessing chiral sulfones bearing quaternary carbon stereocenters via photoinduced radical sulfur dioxide insertion and Truce–Smiles rearrangement - PubMed Central. Available from: [Link]
-
Selected optimization studies for the preparation of sulfone 1 a - ResearchGate. Available from: [Link]
-
Access to chiral sulfones with an all-carbon quaternary stereocenter from sulfur dioxide - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. Available from: [Link]
-
Michael addition reaction. Available from: [Link]
-
Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH - PubMed. Available from: [Link]
-
Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed. Available from: [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC - NIH. Available from: [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI. Available from: [Link]
-
(PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available from: [Link]
Sources
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olefination Reactions with Sulfonyl Esters
Welcome to the technical support center for olefination reactions involving sulfonyl esters, with a primary focus on the robust and versatile Julia-Kocienski olefination. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of constructing carbon-carbon double bonds using this powerful synthetic methodology.
Olefination reactions employing sulfonyl esters are cornerstones of modern organic synthesis, prized for their reliability and stereocontrol, particularly in the assembly of complex molecules and natural products.[1][2] However, like any sophisticated chemical transformation, success depends on a nuanced understanding of the reaction mechanism and careful control over experimental variables. This guide provides in-depth, experience-driven answers to common challenges encountered in the lab.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for diagnosing and resolving common problems in olefination reactions.
Caption: A systematic workflow for troubleshooting olefination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low or non-existent. What are the most common causes?
A1: Low or zero yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, improper base selection or deprotonation issues, or side reactions.
-
Reagent Integrity and Reaction Conditions:
-
Anhydrous Conditions: The formation of the sulfonyl carbanion requires a strong base and is extremely sensitive to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. Traces of water will quench the carbanion and halt the reaction.
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. An "old" bottle of aldehyde may contain significant amounts of the corresponding acid, which will react with the base and carbanion, reducing the yield. Use freshly distilled or purified aldehydes whenever possible.
-
Base Activity: Strong bases like KHMDS or NaHMDS are hygroscopic. Their molarity and activity can decrease upon storage. It is advisable to use a freshly opened bottle or titrate the solution to confirm its concentration.
-
-
Inefficient Deprotonation:
-
The acidity of the α-proton on the sulfone is critical. If your substrate is sterically hindered near the sulfonyl group, a bulky base like LDA might be inefficient. A less hindered but potent base like KHMDS or NaHMDS is often a better choice.
-
The reaction temperature for deprotonation is crucial. Typically, this step is performed at -78 °C. If the temperature is too high, side reactions can occur; if it's too low for a particular substrate, deprotonation may be sluggish.
-
-
Potential Side Reactions:
-
Self-condensation of the Sulfone: Certain sulfones, particularly benzothiazol-2-yl (BT) sulfones, can undergo self-condensation where the generated carbanion attacks another molecule of the starting sulfone.[3] To mitigate this, employ "Barbier-like" conditions, where the base is added slowly to a mixture of the sulfone and the aldehyde.[3] This ensures the aldehyde is present to trap the carbanion as it forms.
-
Aldol Reaction of the Aldehyde: If the aldehyde has enolizable protons, the strong base can promote a competing aldol condensation, consuming the starting material. Using a non-nucleophilic, sterically hindered base can minimize this pathway.
-
Q2: I'm getting a poor mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: The E/Z selectivity in Julia-Kocienski olefinations is a complex interplay between the sulfonyl activating group, the base's counter-ion, the solvent, and the substrate structure.[3][4]
-
For High E-Selectivity: The Julia-Kocienski olefination is renowned for its high E-selectivity, especially when using 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones.[5][6] This high selectivity arises from the kinetically controlled addition of the metalated sulfone to the aldehyde, which favors the formation of an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene.[6] If your E-selectivity is poor, switching from a BT-sulfone to a PT-sulfone is the most reliable strategy.[3]
-
For High Z-Selectivity: Achieving high Z-selectivity is more challenging but possible.
-
Sulfonyl Group: Pyridinyl (PYR) sulfones have been shown to favor the formation of Z-alkenes.[3]
-
Solvent and Counter-ion: The choice of solvent and the base's counter-ion can influence the transition state. A combination of a large counter-ion (like Potassium from KHMDS) and a polar solvent can favor an "open" transition state, which may lead to the syn-intermediate required for the Z-alkene.[3]
-
Additives: The addition of cation-specific chelating agents, such as 18-crown-6, in polar solvents can make the initial addition of the sulfonyl anion reversible.[7] This allows the reaction to equilibrate towards the thermodynamically favored syn-adduct, which then leads to the Z-olefin.[7]
-
| Parameter | Favors E-Olefin | Favors Z-Olefin | Causality |
| Sulfonyl Group | PT (1-phenyl-1H-tetrazol-5-yl)[5], TBT | PYR (Pyridin-2-yl)[3] | The sterically demanding PT group favors a transition state leading to the anti-adduct.[3] |
| Base Counter-ion | Li⁺ (e.g., n-BuLi, LDA) | K⁺ (e.g., KHMDS) | Small counter-ions like Li⁺ can form tight chelates, favoring a closed transition state and anti-addition.[3] |
| Solvent | Apolar (e.g., Toluene, THF) | Polar (e.g., DME, DMPU) | Polar solvents disrupt chelation, favoring an open transition state that can lead to the syn-adduct.[3] |
| Additives | None typically needed | 18-crown-6, TDA-1[7] | Chelating agents can enforce reversibility in the initial addition step, allowing thermodynamic control.[7] |
Q3: I'm observing a significant amount of vinyl sulfone as a byproduct. What is causing this and how can I prevent it?
A3: The formation of a vinyl sulfone indicates that the intermediate β-alkoxysulfone is undergoing direct elimination before the desired Smiles rearrangement and subsequent desulfonylation can occur. This is more common in the classical Julia-Lythgoe olefination but can sometimes be observed in the modified versions under certain conditions.
This side reaction is often promoted by:
-
A Poorly Activating Sulfonyl Group: The classical phenyl sulfone requires a separate reduction step (e.g., with sodium amalgam) precisely because the direct elimination to a vinyl sulfone is competitive.[6][8] The heteroaryl sulfones used in the Julia-Kocienski reaction (BT, PT, etc.) are designed to be highly electrophilic, which promotes the intramolecular Smiles rearrangement over simple elimination.[6][9] If you are not using a sufficiently activating group, this side reaction is more likely.
-
Reaction Conditions: If the reaction mixture is warmed too quickly or for too long, it can favor the thermodynamically driven elimination pathway, especially if the Smiles rearrangement is slow due to steric hindrance. Ensure you are maintaining the recommended low temperatures until the reaction is complete.
Solution: The primary solution is to use a standard Julia-Kocienski activating group like a PT or BT sulfone, which are specifically designed to facilitate the Smiles rearrangement and avoid this pathway.[5][9]
Q4: The reaction is sluggish or stalls completely after the addition of the base. What should I do?
A4: A stalled reaction typically points to an issue with either the stability of the carbanion or the reactivity of the electrophile (the aldehyde/ketone).
-
Carbanion Instability: If the generated sulfonyl carbanion is not sufficiently stabilized, it may decompose or react with the solvent over time, especially if the temperature is allowed to rise. This can be an issue with highly functionalized or unusual sulfone substrates.
-
Steric Hindrance: A very bulky sulfone and/or a sterically demanding aldehyde can significantly slow down the initial nucleophilic addition. If both partners are sterically hindered, the reaction may require extended reaction times or elevated temperatures.
-
Electronic Effects: An electron-rich aldehyde is less electrophilic and will react more slowly with the sulfonyl carbanion. Conversely, an electron-deficient aldehyde is more reactive.
Troubleshooting Steps:
-
Confirm Deprotonation: Before adding the aldehyde, you can take a small aliquot of the reaction mixture (under inert atmosphere), quench it with D₂O, and analyze by ¹H NMR or MS to confirm the formation of the deuterated sulfone. This verifies that your base and conditions are effective for deprotonation.
-
Increase Temperature Gradually: After the initial low-temperature addition, slowly warming the reaction (e.g., from -78 °C to -40 °C or -20 °C) can often provide the necessary activation energy for the addition to proceed without promoting significant side reactions.
-
Consider a More Reactive Sulfone: If possible, switching to a more reactive sulfonyl activating group can help overcome a sluggish reaction with a difficult substrate.
Visualizing the Key Mechanistic Step
Understanding the core mechanism is key to troubleshooting. The critical step in the Julia-Kocienski olefination is the formation of the β-alkoxysulfone intermediate, followed by the Smiles rearrangement.
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Key Experimental Protocol
General Procedure for a Julia-Kocienski Olefination (E-Selective)
This protocol provides a representative method for coupling an alkyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with an aldehyde to yield an E-alkene.
Materials:
-
Alkyl PT-sulfone (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alkyl PT-sulfone (1.0 equiv).
-
Dissolve the sulfone in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the KHMDS solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution may change color, indicating carbanion formation. Stir for 30-60 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the aldehyde (1.1 equiv) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the carbanion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the limiting reagent.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
References
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Julia Olefination. Organic Chemistry Portal. [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination. National Institutes of Health (NIH). [Link]
-
Billard, F., Robiette, R., & Pospíšil, J. (2012). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. The Journal of Organic Chemistry, 77(14), 6358–6364. [Link]
-
Julia olefination. Wikipedia. [Link]
-
Pospíšil, J., & Marko, I. E. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Blakemore, P. R. (2017). The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Pospíšil, J., & Marko, I. E. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia olefination - Wikipedia [en.wikipedia.org]
- 7. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 8. Julia Olefination [organic-chemistry.org]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Ethyl 2-(methylsulfonyl)propanoate during workup
Welcome to the technical support center for Ethyl 2-(methylsulfonyl)propanoate (CAS: 73017-82-0).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with field-tested insights and actionable protocols to prevent product decomposition during reaction workup, ensuring the integrity and yield of your experiments.
The unique structure of Ethyl 2-(methylsulfonyl)propanoate, featuring both an ester and an α-sulfonyl group, makes it highly valuable in synthesis but also susceptible to specific degradation pathways. Understanding the chemical causality behind these pathways is the key to preventing them.
Troubleshooting Guide: Diagnosing Decomposition
This section addresses common issues observed during the workup of reactions involving Ethyl 2-(methylsulfonyl)propanoate. Each question is structured to help you diagnose the problem and implement an immediate solution.
Q1: After my aqueous workup, I see a new, more polar spot on my TLC, and my final yield is significantly reduced. NMR analysis of the byproduct suggests a carboxylic acid. What is happening?
A1: This is a classic sign of ester hydrolysis. The ethyl ester functional group is susceptible to cleavage under both acidic and basic conditions, a reaction known as hydrolysis.[3][4]
-
Under Basic Conditions (Saponification): This is the more common issue during workup. Exposure to aqueous bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even sodium bicarbonate (NaHCO₃) for prolonged periods can lead to an irreversible reaction.[4][5] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process ultimately forms the sodium or potassium salt of 2-(methylsulfonyl)propanoic acid and ethanol.[6] Because the resulting carboxylate salt is highly water-soluble, it is lost to the aqueous layer during extraction, leading to a drop in yield of the desired ester.
-
Under Acidic Conditions: While less common in a standard workup, washing with a strong aqueous acid (e.g., >1M HCl) can catalyze the reverse reaction of esterification. This is an equilibrium-driven process, and using a large volume of acidic water can push the equilibrium toward the formation of 2-(methylsulfonyl)propanoic acid and ethanol.[3][4][7]
Immediate Action: Neutralize your reaction mixture carefully before extraction. If you suspect hydrolysis has occurred, you can attempt to recover the carboxylic acid. Acidify the combined aqueous layers with a strong acid (e.g., 2M HCl) to a pH of ~2, which will protonate the carboxylate salt. Then, extract the aqueous layer with a polar organic solvent like ethyl acetate or dichloromethane to recover the 2-(methylsulfonyl)propanoic acid.
Q2: My workup involved a strong base like LDA, NaH, or KOtBu to neutralize the reaction. Now, my crude NMR is very messy, showing what might be alkene signals and other unidentifiable byproducts. Why?
A2: You have likely caused deprotonation at the α-carbon, leading to unintended side reactions. The proton on the carbon situated between the sulfonyl (SO₂) and carbonyl (C=O) groups is significantly acidic. The electron-withdrawing nature of both adjacent functional groups stabilizes the resulting carbanion.[8]
Using a strong, non-nucleophilic base can abstract this proton, initiating decomposition pathways analogous to well-known synthetic reactions:
-
Elimination/Rearrangement: Once formed, the carbanion can participate in various undesired reactions. If other reactive functional groups are present in the molecule, this can trigger intramolecular cyclizations or eliminations.
-
Ramberg-Bäcklund Type Reactivity: While a classic Ramberg-Bäcklund reaction requires an α-halo sulfone to form an alkene via extrusion of sulfur dioxide, the initial deprotonation is the key step.[9][10][11][12] The principle demonstrates the high reactivity of the α-sulfonyl carbanion, which can lead to complex decomposition cascades if not intentionally controlled for a specific synthetic outcome.
Immediate Action: Avoid the use of strong bases (pKa of conjugate acid > 15) during the workup. If quenching a reagent like LDA or NaH is necessary, do it at low temperature (-78 °C to 0 °C) by slowly adding a proton source like saturated aqueous ammonium chloride (NH₄Cl) or a buffered phosphate solution.
Q3: I noticed product loss after removing the solvent on a rotary evaporator, even though the workup seemed clean. Is this compound thermally unstable?
A3: Yes, Ethyl 2-(methylsulfonyl)propanoate can be sensitive to high temperatures. While it is a liquid at room temperature, prolonged exposure to heat during solvent evaporation can cause decomposition.[13]
The lowest energy thermal decomposition pathway for the parent ethyl propanoate is a retro-ene reaction, which proceeds through a six-membered ring transition state to yield ethene and propanoic acid.[14] While the sulfonyl group alters the electronics, analogous thermal eliminations are possible. Overheating during distillation or aggressive rotary evaporation can lead to a significant loss of product.
Immediate Action: Remove extraction solvents under reduced pressure at a low bath temperature (≤ 30-35°C). If you need to remove higher-boiling solvents like DMF or DMSO, consider alternative methods like lyophilization (freeze-drying) after aqueous extraction or using a high-vacuum pump with a cold trap while keeping the bath temperature low.
Frequently Asked Questions (FAQs) & Best Practices
This section provides preventative strategies to ensure a successful and high-yielding workup.
Q1: What is the ideal pH range for an aqueous workup?
A1: The optimal pH range for working with Ethyl 2-(methylsulfonyl)propanoate is between pH 5 and pH 7 . This mildly acidic to neutral range minimizes the risk of both acid- and base-catalyzed ester hydrolysis. A saturated aqueous solution of ammonium chloride (NH₄Cl), which has a pH of ~5.5, is an excellent choice for the initial quench and wash. Alternatively, a phosphate buffer (pH 7) can be used.
Q2: Can I use sodium bicarbonate (NaHCO₃) to wash my organic layer?
A2: It is not recommended as a primary wash. While sodium bicarbonate is a weak base, its aqueous solution has a pH of ~8.3. This is sufficiently basic to cause slow hydrolysis of the ester, especially if the phases are left in contact for an extended period or if emulsions form that require long separation times.[4] If an acidic catalyst must be neutralized, use NaHCO₃ sparingly and quickly, and follow it immediately with a wash using brine or water. A better approach is to use a buffered solution or NH₄Cl.
Q3: What is the best way to dry the organic layer after extraction?
A3: Use an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After adding the drying agent and allowing it to sit for 15-20 minutes, filter it off. It is crucial to remove the solvent promptly after drying to avoid leaving the product in solution for extended periods, where slow degradation can still occur.
Q4: Are there any common reagents that are incompatible with this molecule during workup?
A4: Yes. Beyond strong acids and bases, be cautious with:
-
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the sulfone. If quenching such a reagent, do so carefully at low temperature before the aqueous workup begins.
-
Strong Nucleophiles: Amines, alkoxides, and other strong nucleophiles can potentially displace the sulfonyl group or react at the ester.[15][16] Ensure these are fully quenched or neutralized before proceeding with extraction.
Data Summary & Recommended Protocols
Table 1: Workup Parameter Stability Guide
| Parameter | Recommended | Caution / Avoid | Rationale |
| Aqueous pH | 5.0 - 7.0 | < 4.0 or > 7.5 | Prevents acid/base-catalyzed ester hydrolysis.[3][4] |
| Quenching Agent | Sat. aq. NH₄Cl, Phosphate Buffer (pH 7) | Strong Bases (NaOH, K₂CO₃), Strong Acids (2M HCl) | Maintains optimal pH and avoids side reactions. |
| Neutralizing Wash | Dilute Phosphate Buffer | Sat. aq. NaHCO₃ (use briefly if necessary) | Bicarbonate is basic enough to cause slow hydrolysis. |
| Solvent Removal | Rotary Evaporation (Bath Temp ≤ 35°C) | High-temperature distillation, aggressive heating | Prevents thermal decomposition.[14] |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | - | Standard, non-reactive choices. |
Optimized Workup Protocol for Ethyl 2-(methylsulfonyl)propanoate
This protocol is designed to maximize yield and purity by mitigating the common decomposition pathways.
-
Cool the Reaction Mixture: Before any additions, cool the reaction vessel to 0°C in an ice-water bath. This slows down potentially exothermic quenching processes and minimizes side reactions.
-
Quench the Reaction: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the cooled, stirred reaction mixture until the reaction is fully quenched.
-
Dilute and Transfer: Dilute the quenched mixture with an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and transfer the entire contents to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Remove the aqueous layer.
-
Wash the Organic Layer:
-
Wash the organic layer once with a fresh portion of saturated aqueous NH₄Cl solution.
-
Wash the organic layer once with brine (saturated aqueous NaCl). This helps to break up emulsions and remove residual water.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.
-
Filter and Concentrate: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature set to no higher than 35°C .
-
Final Drying: Place the crude product under high vacuum for 1-2 hours to remove any final traces of solvent.
Visual Guides
Troubleshooting Flowchart
This diagram outlines the logical steps to diagnose and solve decomposition issues during the workup.
Caption: Troubleshooting flowchart for decomposition.
References
-
Ramberg–Bäcklund reaction . Wikipedia. [Link]
-
Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S . PubChem. [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates . ResearchGate. [Link]
-
The Julia-Kocienski Olefination . Oregon State University. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . National Institutes of Health (NIH). [Link]
-
The Julia–Kocienski Olefination . Organic Reactions. [Link]
-
Ramberg-Bäcklund Reaction . Organic Chemistry Portal. [Link]
-
Julia olefination . Wikipedia. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination . Organic Chemistry Portal. [Link]
-
The Ramberg-Bäcklund Reaction . Organic Reactions. [Link]
-
The Ramberg-Bäcklund Reaction . Organic Reactions. [Link]
-
Ramberg-Bäcklund Reaction . YouTube. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations . MDPI. [Link]
-
Ethyl 2-(methylsulfonyl)propanoate . MySkinRecipes. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... . PubMed. [Link]
- A process for preparing sulfones.
-
Sulfone synthesis by oxidation . Organic Chemistry Portal. [Link]
-
Hydrolysis of Esters . Chemistry LibreTexts. [Link]
-
hydrolysis of esters . Chemguide. [Link]
-
SULFOXIDES AND SULFONES: REVIEW . ResearchGate. [Link]
-
The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic . Brainly. [Link]
-
How To Run A Reaction: The Workup . University of Rochester Department of Chemistry. [Link]
-
Sulfone . Wikipedia. [Link]
-
(PDF) Profiling Sulfonate Ester Stability: Identification . Amanote Research. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations . European Journal of Chemistry. [Link]
-
Acid Hydrolysis of Esters . YouTube. [Link]
-
ethyl 2-methyl-2-(methyl thio) propionate . The Good Scents Company. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester Department of Chemistry. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts . ACS Publications. [Link]
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
-
Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate . ResearchGate. [Link]
-
ethyl ethoxalylpropionate . Organic Syntheses. [Link]
-
Ethyl Propanoate: Interaction with Structural Materials . Patsnap Eureka. [Link]
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Managing exothermic reactions with Ethyl 2-(methylsulfonyl)propanoate
Technical Support Center: Ethyl 2-(methylsulfonyl)propanoate
A Guide to Proactive Management of Exothermic Events in Synthesis and Application
Welcome to the technical support center for Ethyl 2-(methylsulfonyl)propanoate (CAS 73017-82-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the potential exothermic hazards associated with this and similar α-sulfonyl esters. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical principles to ensure your experiments are safe, reproducible, and scalable.
Reactions involving sulfonyl groups, particularly their synthesis and subsequent functionalization, can be highly energetic.[3][4] Inadequate management of the heat generated can lead to thermal runaways, resulting in decreased yield, product degradation, and significant safety incidents.[5][6] This guide provides a framework for understanding, predicting, and controlling these exothermic events.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks
This section addresses the fundamental questions regarding the thermal properties and reactive hazards of Ethyl 2-(methylsulfonyl)propanoate and related compounds.
Q1: What makes reactions involving Ethyl 2-(methylsulfonyl)propanoate potentially exothermic?
A1: The primary exothermic risks stem from two key features of its structure: the acidic α-proton and the sulfonyl group itself.
-
Deprotonation: The proton on the carbon between the sulfonyl (-SO2-) and the ester (-COOEt) groups is significantly acidic. Neutralization with a strong base (e.g., n-BuLi, LDA, NaH) is a classic acid-base reaction, which is almost always exothermic. The heat of neutralization must be effectively dissipated to prevent a rapid temperature rise.
-
Synthesis via Oxidation: The most common route to sulfones is the oxidation of the corresponding sulfide. This oxidation process, often employing reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is highly exothermic.[7] Controlling the addition of the oxidant is critical to maintain a safe operating temperature.[7]
-
Reaction with Strong Nucleophiles/Reductants: While less common, vigorous reactions with potent nucleophiles or reducing agents can also generate significant heat. The stability of sulfonate esters, which share the sulfonyl functional group, can be compromised by certain nucleophiles, leading to reactions.[8]
Q2: What are the initial signs of a developing thermal runaway?
A2: Vigilance is key. Look for these indicators:
-
A sudden, unexpected increase in the internal reaction temperature that does not stabilize with the existing cooling setup.
-
A rapid increase in pressure in a closed or semi-closed system.
-
Noticeable off-gassing or fuming from the reaction vessel.[9]
-
A change in the color or viscosity of the reaction mixture that coincides with a temperature spike.
-
Boiling of the solvent at the point of reagent addition, even if the bulk temperature is low.
Q3: Can Ethyl 2-(methylsulfonyl)propanoate decompose thermally? If so, what are the risks?
Q4: How does scale-up affect the management of these exotherms?
A4: This is a critical consideration. As the reaction scale increases, the volume of the reaction mixture increases by a cubic function (volume ∝ radius³), while the surface area available for heat exchange only increases by a square function (area ∝ radius²). This means that dissipating heat becomes significantly less efficient on a larger scale.[3][6] A reaction that is easily controlled in a 100 mL flask may become a dangerous runaway in a 5 L reactor if the addition rates and cooling capacity are not adjusted accordingly.[3][13]
Part 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to common problems encountered during reactions with Ethyl 2-(methylsulfonyl)propanoate.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway) during deprotonation. | 1. Rate of base addition is too high.2. Inadequate cooling capacity or poor heat transfer.3. Reaction concentration is too high.4. Base added to the surface instead of subsurface. | 1. Immediate Action: Cease addition of the base. Increase cooling to maximum. If safe, add pre-chilled, inert solvent to dilute the reaction.2. Prevention: Use a syringe pump for slow, controlled addition. Ensure the cooling bath is at the target temperature before starting. For larger scales, consider overhead stirring for better mixing. Use subsurface addition to promote rapid mixing and heat dissipation. |
| EXO-02 | No initial temperature increase, followed by a sudden, sharp exotherm ("accumulation"). | Accumulation of unreacted reagent (e.g., base or oxidant) due to a delayed reaction initiation, followed by a sudden, rapid reaction.[5] | 1. Immediate Action: Stop reagent addition immediately. Maintain maximum cooling.2. Prevention: Ensure the reaction has initiated (indicated by a small, controllable exotherm) before increasing the addition rate.[5] For reactions at very low temperatures, consider adding a small portion of the substrate to the reagent to confirm initiation before proceeding with the main addition. |
| EXO-03 | Localized boiling or fuming at the point of reagent addition. | The rate of heat generation at the point of addition exceeds the local rate of heat dissipation, creating a "hot spot." | 1. Immediate Action: Stop or slow the addition rate.2. Prevention: Increase the stirring rate to improve mixing. Use subsurface addition via a cannula. Dilute the reagent being added, if the reaction chemistry allows. |
| RXN-01 | Low yield or complex product mixture after a noticeable exotherm. | The uncontrolled temperature increase may have led to side reactions or decomposition of the starting material, reagent, or product.[14] | 1. Analysis: Carefully analyze the crude product mixture by NMR, LC-MS to identify byproducts.[15] This can provide clues as to the degradation pathway.2. Optimization: Re-run the reaction with stricter temperature control based on the troubleshooting guides above. A lower reaction temperature, slower addition, and more dilute conditions can significantly improve selectivity and yield. |
Part 3: Proactive Thermal Management Protocols
Adherence to robust, well-designed protocols is the best defense against thermal hazards.
Protocol 1: Safe Deprotonation and Alkylation of Ethyl 2-(methylsulfonyl)propanoate
This protocol details a safe, lab-scale procedure for the common reaction of deprotonating the α-carbon and subsequent alkylation.
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Strong base (e.g., n-Butyllithium in hexanes, LDA solution)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Calibrated thermometer or thermocouple
-
Syringe pump (recommended)
-
Appropriate cooling bath (e.g., Dry ice/acetone, -78 °C)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer. Ensure the system is under a positive pressure of inert gas.
-
Initial Cooling: Charge the flask with Ethyl 2-(methylsulfonyl)propanoate and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for 15-20 minutes.
-
Controlled Base Addition: Using a syringe pump, add the strong base (e.g., n-BuLi) dropwise and subsurface over a period of 30-60 minutes. Causality: Slow, subsurface addition prevents localized heating and ensures the generated heat is immediately dissipated into the bulk solution and transferred to the cooling bath.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. A rise of 2-3 °C is acceptable and indicates the reaction is proceeding. If the temperature rises more than 5 °C, immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
Stirring: After the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add the alkylating agent via syringe over 15-20 minutes, again monitoring the temperature for any exotherm.
-
Warm-up and Quench: Once the reaction is complete, allow the flask to slowly warm to room temperature before carefully quenching with a saturated aqueous ammonium chloride solution. Caution: The quenching process itself can be exothermic.
Workflow for Safe Reagent Addition
The following diagram illustrates the decision-making process for managing reagent addition to control an exotherm.
Caption: Decision workflow for temperature-controlled reagent addition.
Troubleshooting Logic Diagram
This diagram visualizes the logical steps from identifying a problem to implementing a preventative solution for future experiments.
Caption: Logical flow from problem identification to preventative action.
References
- Benchchem. An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)ethanol. Accessed January 17, 2026.
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Accessed January 17, 2026.
-
Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912–2917. [Link]
- Van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357–2361.
-
Minnie, B. L., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5737–5751. [Link]
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Fath, V. H., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1145–1155. [Link]
- Benchchem. Strategies to control the exothermic reaction during "Diisopropanol-p-toluidine" synthesis. Accessed January 17, 2026.
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Procter, D. J., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5231. [Link]
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Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
-
Fath, V. H., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction. Accessed January 17, 2026.
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Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
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EurekAlert!. Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!. (2024). [Link]
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Hone, C. A., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 734-741. [Link]
- Kice, J. L., & Pawlowski, N. E. (1964). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society, 86(22), 4898–4903.
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Accessed January 17, 2026. [Link]
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Roberts, J. C., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 10(42), 8479–8486. [Link]
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PubChem. Ethyl 2-(methylsulfonyl)propanoate. Accessed January 17, 2026. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Accessed January 17, 2026. [Link]
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Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Accessed January 17, 2026. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Accessed January 17, 2026. [Link]
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-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Accessed January 17, 2026. [Link]
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MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate. Accessed January 17, 2026. [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. Accessed January 17, 2026. [Link]
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Periodic Chemistry. (2019). Sulfonate Esters. [Link]
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Velazquez-Campoy, A., et al. (2004). Thermodynamic Studies for Drug Design and Screening. Pharmaceutical Research, 21(8), 1323–1331. [Link]
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HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
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-
ResearchGate. Selected syntheses and reactions of sulfones. Accessed January 17, 2026. [Link]
-
PubChem. Ethyl isobutyrate. Accessed January 17, 2026. [Link]
- ResearchGate. (2017).
-
Zhu, L., et al. (2022). Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. Chemical Science, 13(38), 11303–11308. [Link]
-
Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(19), 6939. [Link]
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- The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
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Technical Support Center: A Guide to Purifying Polar Sulfonyl Compounds
Introduction
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams facing the unique hurdles presented by polar sulfonyl compounds. Molecules containing sulfonyl groups (sulfonamides, sulfonic acids, sulfones, etc.) are cornerstones in medicinal chemistry, prized for their ability to modulate solubility and engage in critical hydrogen bonding interactions. However, these same properties—high polarity and hydrogen bonding potential—make their purification a significant challenge.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemistry of these purification challenges. Here, you will find answers to common problems, detailed troubleshooting workflows, and validated protocols to help you achieve high purity and recovery for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the purification of polar sulfonyl compounds.
Q1: Why are my polar sulfonyl compounds showing severe peak tailing on silica gel chromatography?
A: This is a classic issue stemming from strong secondary interactions between the polar sulfonyl group (especially acidic sulfonamides or sulfonic acids) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-ideal partitioning process, causing the compound to "drag" along the stationary phase, resulting in a tailed peak.
-
Quick-Fix Solutions:
-
Acidic Additives: For neutral or basic sulfonyl compounds, adding a small amount of a volatile acid like acetic acid (0.1-1%) or formic acid to your mobile phase can help. The acid protonates the silanol groups, reducing their ability to interact with your compound.[2]
-
Basic Additives: For acidic sulfonyl compounds, adding a competing base like triethylamine (TEA) (0.1-1%) or ammonia can be effective.[3][4] TEA will preferentially interact with the acidic silanols, masking them from your compound and improving peak shape.[3][5]
-
Q2: My sulfonyl compound shows little to no retention on a C18 reversed-phase column. What are my options?
A: This happens when your compound is too polar to be retained by the non-polar C18 stationary phase; it simply stays in the polar mobile phase and elutes in the void volume.[6][7][8]
-
Primary Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[9][10][11] It uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9][10][11] The water forms a layer on the stationary phase, and your polar compound partitions into this layer, leading to retention.[10]
-
Highly Aqueous Mobile Phases: Some modern reversed-phase columns, often labeled "AQ" or having embedded polar groups, are designed to be stable in 100% aqueous mobile phases without the stationary phase collapsing.[5][7] This can provide enough retention for moderately polar sulfonyls.
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms to better retain and separate polar and charged analytes.[8][12]
-
Q3: I am observing decomposition of my sulfonyl compound on the column. What could be the cause?
A: Sulfonyl compounds, particularly sulfonyl chlorides and some activated sulfonate esters, can be susceptible to hydrolysis or reaction with the stationary phase itself.
-
Key Considerations:
-
Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of sensitive functional groups, especially if there is trace water in your non-polar mobile phase.[13] Sulfonyl chlorides, for instance, can hydrolyze to the corresponding sulfonic acid.[13]
-
Stationary Phase Reactivity: Ensure your stationary phase is inert. Standard silica can be problematic.[14] Consider using a deactivated silica, alumina (neutral or basic), or a bonded phase like diol.[5] For reversed-phase, ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[15]
-
Q4: How can I effectively remove high-boiling polar solvents (like DMSO or DMF) after purification?
A: These solvents are notoriously difficult to remove due to their high boiling points.[16][17]
-
Effective Strategies:
-
Aqueous Extraction: If your compound is not water-soluble, a common method is to dilute the sample with a large volume of water and extract your compound into a non-polar organic solvent like ethyl acetate or dichloromethane.[16] Multiple washes with water or brine are often necessary.[16]
-
Lyophilization (Freeze-Drying): If your compound is water-soluble, you can dilute the DMSO/DMF solution with water and freeze-dry the mixture. This is often the most effective method for highly polar, non-volatile compounds.[18][19]
-
Solid-Phase Extraction (SPE): Pass the DMSO/DMF solution through a reversed-phase SPE cartridge. The solvent will pass through while your compound (if it has some non-polar character) will be retained. You can then wash with water to remove residual DMSO/DMF and finally elute your product with a strong organic solvent like methanol or acetonitrile.
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase Chromatography for Polar Sulfonyls
Problem: Your sulfonyl compound has some retention on a C18 column, but the peak shape is poor (tailing or fronting) and co-elutes with impurities.
Troubleshooting Workflow:
Caption: Workflow for optimizing reversed-phase purification.
Protocol 1: Step-by-Step Method Development for RP-HPLC
-
Column Selection: Start with a standard C18 column. If retention is poor, consider a column with an embedded polar group or a phenyl-hexyl phase, which can provide alternative selectivity for polar analytes.[5]
-
Initial Scouting Gradient: Run a fast gradient from 5-95% Acetonitrile (or Methanol) in water over 10-15 minutes to determine the approximate elution conditions.
-
pH Optimization: If your compound is ionizable (e.g., a sulfonic acid or a sulfonamide with an acidic N-H), pH is the most powerful tool.
-
For acidic compounds, using a low pH mobile phase (e.g., 0.1% formic acid, pH ~2.7) will neutralize the analyte, increasing its hydrophobicity and retention.[7][12][15]
-
For basic compounds, a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH ~9) can be used to neutralize the analyte, but this requires a pH-stable column (e.g., a hybrid particle column).[15]
-
-
Additive Incorporation: If peak tailing persists, especially for basic compounds, it may be due to interaction with residual silanols.
-
At low pH, adding an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05-0.1% can improve peak shape by pairing with basic analytes and masking silanols.[15] Note: TFA can suppress ionization in mass spectrometry.
-
Using buffers like phosphate can also improve peak shape and reproducibility.[3]
-
-
Optimize Gradient: Once you have reasonable retention and peak shape, adjust the gradient slope to improve the resolution between your product and impurities. A shallower gradient around the elution point of your compound will provide better separation.
Table 1: Common Mobile Phase Additives and Their Functions in RP-HPLC
| Additive | Typical Concentration | Function | MS Compatibility |
| Formic Acid | 0.1% | Acidifier (pH ~2.7), protonates silanols, good for positive ion mode | Excellent |
| Acetic Acid | 0.1% - 1% | Mild acidifier, can improve peak shape | Good |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent for bases, masks silanols | Poor (ion suppression) |
| Ammonium Hydroxide | 0.1% | Basifier (pH ~10), for neutral bases on stable columns | Good |
| Ammonium Acetate/Formate | 5-20 mM | Buffering agent, improves reproducibility | Excellent |
| Triethylamine (TEA) | 0.1% | Competing base, masks silanols | Poor (ion suppression) |
Guide 2: Mastering Hydrophilic Interaction Chromatography (HILIC)
Problem: Your sulfonyl compound is extremely polar and has no retention even in 100% aqueous mobile phase on a reversed-phase column.
Explanation: HILIC operates on a partitioning mechanism. The polar stationary phase adsorbs water from the high-organic mobile phase, creating a semi-stagnant aqueous layer. Polar analytes like sulfonic acids are retained by partitioning into this water layer and are eluted as the aqueous content of the mobile phase increases.[10][11]
Caption: Simplified mechanism of HILIC retention.
Protocol 2: Generic HILIC Screening Protocol
-
Column Selection: Choose a HILIC column. Common phases include bare silica, amide, and diol. Amide phases are often a good starting point for general polar compounds.[9]
-
Mobile Phase Preparation:
-
Solvent A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH with acetic acid to ~5 if needed).
-
Solvent B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial mobile phase conditions (e.g., 95-100% A) for at least 15-20 column volumes.
-
Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion. A 75/25 mixture of acetonitrile/methanol is often a good choice.
-
Gradient Elution:
-
Start at 0-5% B (95-100% A).
-
Run a linear gradient to 50-60% B over 15-20 minutes.
-
Hold at high %B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 5-10 minutes.
-
-
Optimization: Adjust the gradient, buffer concentration, and pH to fine-tune the separation. In HILIC, increasing the water content (increasing %B) decreases retention.[20]
Part 3: Advanced Techniques
Supercritical Fluid Chromatography (SFC): A Green and Fast Alternative
SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[21][22]
-
Advantages:
-
Speed: The low viscosity of the mobile phase allows for very fast separations and rapid column re-equilibration.[21][23]
-
Reduced Solvent Usage: Greatly reduces the use of organic solvents compared to HPLC.[23]
-
Easy Sample Recovery: The CO₂ evaporates upon depressurization, leaving the analyte in a small volume of the co-solvent, which simplifies sample workup.[22][23]
-
-
Applicability: SFC is excellent for purifying moderately polar to non-polar compounds and is increasingly being used for more polar molecules, especially when methanol is used as a co-solvent.[21] It is a powerful technique for chiral separations of sulfonyl compounds.[22]
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32185)
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Removing DMSO : r/chemistry - Reddit. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
Retaining Polar Compounds. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]
-
Polar Compounds | SIELC Technologies. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. [Link]
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Tailing peaks with silica column?? - Chromatography Forum. [Link]
-
Workup: DMF or DMSO - Department of Chemistry : University of Rochester. [Link]
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Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. [Link]
-
Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale - YouTube. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound? - Quora. [Link]
-
Novel way to remove DMSO and DMF - Evaporator - BioChromato. [Link]
-
How to completely remove DMSO from a organic mixture, other than using a rota vapor, where the product dissolves in water? | ResearchGate. [Link]
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Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - NIH. [Link]
-
Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI. [Link]
-
Sulfonyl Protective Groups | Chem-Station Int. Ed.. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]
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Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. [Link]
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(methylsulfonyl)propanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-(methylsulfonyl)propanoate, a compound featuring a key sulfonyl ester scaffold. We will dissect its spectral features, compare them with potential derivatives, and provide a robust experimental protocol for obtaining high-quality data.
Structural and Spectral Overview of Ethyl 2-(methylsulfonyl)propanoate
The structure of Ethyl 2-(methylsulfonyl)propanoate (CAS 73017-82-0) contains several distinct proton and carbon environments, making it an excellent subject for NMR analysis.[1][2][3] The presence of two strong electron-withdrawing groups—the ethyl ester and the methylsulfonyl group—attached to the same chiral carbon (C2) significantly influences the chemical shifts of nearby nuclei, providing a unique spectral fingerprint.
Below is the chemical structure with atoms systematically labeled for clear spectral assignment.
Caption: Labeled structure of Ethyl 2-(methylsulfonyl)propanoate.
Deconstructing the ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting (multiplicity).
-
Chemical Shift (δ): The position of a signal is dictated by the electronic environment of the protons. The C2 proton (Hb) is positioned between two powerful electron-withdrawing groups (sulfonyl and carbonyl), causing it to be significantly deshielded and appear far downfield.[4] The protons of the ethyl ester (Hc and Hd) exhibit a characteristic pattern, with the methylene protons (Hc) adjacent to the ester oxygen appearing further downfield than the methyl protons (Hd).[5][6][7] Similarly, the methyl protons on the sulfonyl group (He) are deshielded, while the methyl protons at C1 (Ha) are in a more typical alkyl environment and thus appear most upfield.
-
Splitting Patterns (Multiplicity): Spin-spin coupling between non-equivalent protons on adjacent carbons splits the signals according to the n+1 rule.[6][8]
-
Hb (C2-H): This proton is adjacent to the three Ha protons. Therefore, its signal will be split into a quartet (3+1=4).
-
Ha (C1-H₃): These protons are adjacent to the single Hb proton, splitting their signal into a doublet (1+1=2).
-
Hc (C4-H₂): These methylene protons are adjacent to the three Hd protons and will be split into a quartet (3+1=4).
-
Hd (C5-H₃): These methyl protons are adjacent to the two Hc protons, splitting their signal into a triplet (2+1=3).[5]
-
He (C6-H₃): These protons on the methylsulfonyl group have no adjacent protons, so their signal will appear as a sharp singlet.
-
Interpreting the ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is primarily influenced by the electronegativity of attached atoms.[9][10]
-
Carbonyl Carbon (C3): The C=O carbon of the ester is the most deshielded and will appear furthest downfield, typically in the 165-175 ppm range.[11][12]
-
Alpha-Carbon (C2): This carbon is directly attached to the highly electronegative sulfonyl and carbonyl groups, causing a significant downfield shift.
-
Ester Carbons (C4, C5): The methylene carbon (C4) bonded to the ester oxygen will be in the 60-70 ppm range, while the terminal methyl carbon (C5) will be much further upfield.[10]
-
Sulfonyl Methyl Carbon (C6): The carbon of the methyl group attached to the sulfur atom will be deshielded compared to a standard alkane but less so than the C2 carbon.
-
Propanoate Methyl Carbon (C1): This carbon is in a standard alkyl environment and will have the most upfield chemical shift.
Comparative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR spectral data for Ethyl 2-(methylsulfonyl)propanoate. This serves as a predictive guide for experimental verification.
| Assignment | ¹H NMR δ (ppm) | ¹H NMR Multiplicity | ¹H NMR Integration | ¹H NMR J (Hz) | ¹³C NMR δ (ppm) |
| C1-H₃ (Ha) | ~ 1.6 | Doublet (d) | 3H | ~ 7.2 | ~ 13-16 |
| C2-H (Hb) | ~ 3.8 - 4.2 | Quartet (q) | 1H | ~ 7.2 | ~ 60-65 |
| C3 (C=O) | - | - | - | - | ~ 168-172 |
| C4-H₂ (Hc) | ~ 4.2 - 4.4 | Quartet (q) | 2H | ~ 7.1 | ~ 62-65 |
| C5-H₃ (Hd) | ~ 1.3 | Triplet (t) | 3H | ~ 7.1 | ~ 14-16 |
| C6-H₃ (He) | ~ 3.1 | Singlet (s) | 3H | - | ~ 40-45 |
Note: These are predicted values based on typical chemical shift ranges and may vary slightly depending on the solvent and spectrometer frequency.[11][13]
Performance Comparison: The Impact of Structural Derivatives
Understanding how structural modifications affect NMR spectra is crucial for identifying byproducts or confirming the synthesis of new derivatives.
-
Alternative Esters:
-
Methyl Ester: Replacing the ethyl group with a methyl group would simplify the spectrum. The characteristic quartet and triplet of the ethyl group would be replaced by a single, sharp singlet for the O-CH₃ group at ~3.7-3.8 ppm.
-
tert-Butyl Ester: A tert-butyl ester would show a prominent singlet integrating to 9H around 1.5 ppm for the three equivalent methyl groups. The C(CH₃)₃ quaternary carbon would appear as a weak signal in the ¹³C spectrum around 80-85 ppm.
-
-
Alternative Sulfonyl Groups:
-
Ethylsulfonyl: Replacing the methylsulfonyl with an ethylsulfonyl group would introduce a new quartet and triplet pattern for the S-CH₂CH₃ group, similar to the ethyl ester but with slightly different chemical shifts due to the influence of the sulfur atom.
-
Arylsulfonyl (e.g., Tosyl): Introducing an aromatic ring, such as in a tosyl group, would add complex signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm) and new signals in the 125-145 ppm range of the ¹³C spectrum.[14]
-
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol ensures data reproducibility and accuracy. This self-validating workflow includes checks to confirm instrument performance.
Caption: Standard workflow for NMR sample preparation and data analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Ethyl 2-(methylsulfonyl)propanoate derivative.
-
Transfer the solid or liquid into a clean, dry NMR tube.
-
Using a pipette, add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with sample signals.[13]
-
Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A typical acquisition involves 8 to 16 scans, which is usually sufficient for a sample of this concentration.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans (e.g., 512 to 2048) are required to achieve a good signal-to-noise ratio.[11]
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are upright and have a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Use the calibrated ¹H spectrum to reference the ¹³C spectrum.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in different environments.
-
Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons and carbons in the molecular structure, comparing the results to the predicted values in the table above.
-
References
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A Senior Application Scientist's Guide to Confirming the Structure of Products from Ethyl 2-(methylsulfonyl)propanoate Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Challenges of a Unique Building Block
Ethyl 2-(methylsulfonyl)propanoate is a versatile bifunctional molecule, possessing both an ester and a sulfonyl group.[1] This unique combination makes it a valuable building block in organic synthesis, particularly for creating compounds with potential biological activities for use in pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the adjacent methylsulfonyl group significantly influences the reactivity of the α-carbon and the ester moiety, leading to a variety of possible reaction products. However, this same reactivity necessitates rigorous and systematic structural confirmation to unambiguously identify the final products.
This guide provides a comparative framework for understanding the reaction outcomes of Ethyl 2-(methylsulfonyl)propanoate. We will explore a representative reaction, compare it with a well-established alternative synthesis, and detail the critical analytical workflows required for absolute structural validation. Our focus is not just on the "how" but the "why," grounding every experimental choice in solid scientific principles.
Comparative Synthesis: Targeting Heterocyclic Scaffolds
Heterocyclic compounds, particularly those containing pyrazole or pyran moieties, are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] We will compare two pathways to a related class of heterocyclic products: one starting with our target molecule and a classic alternative.
Pathway A: Reaction of Ethyl 2-(methylsulfonyl)propanoate with Hydrazine
The reaction of a β-carbonyl compound (or its synthetic equivalent) with hydrazine is a cornerstone for synthesizing pyrazolone rings. Here, the methylsulfonyl group acts as a potent leaving group, facilitating a cyclization-elimination sequence.
Alternative Pathway B: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
For comparison, we will use the well-documented, one-pot, four-component reaction to synthesize pyrano[2,3-c]pyrazoles.[4][5] This reaction typically uses ethyl acetoacetate, an aldehyde, malononitrile, and hydrazine. It serves as an excellent benchmark for reaction efficiency, atom economy, and product complexity.
Experimental Protocols & Data Comparison
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl 2-(methylsulfonyl)propanoate and Phenylhydrazine (Hypothetical)
-
Reaction Setup: To a solution of Ethyl 2-(methylsulfonyl)propanoate (1.0 eq) in ethanol (10 mL) is added phenylhydrazine (1.1 eq).
-
Reaction Conditions: The mixture is refluxed for 4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1M HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Established Method)
-
Reaction Setup: In a round-bottom flask, a mixture of ethyl acetoacetate (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq) is prepared in ethanol (15 mL).
-
Catalyst: A catalytic amount of a base like piperidine or sodium benzoate is added.[4]
-
Reaction Conditions: The mixture is stirred at room temperature for 6 hours.
-
Work-up & Isolation: The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.
Performance Comparison
| Parameter | Protocol 1 (Hypothetical) | Protocol 2 (Established) | Analysis |
| Starting Materials | Ethyl 2-(methylsulfonyl)propanoate, Phenylhydrazine | Ethyl Acetoacetate, Aldehyde, Malononitrile, Phenylhydrazine | Protocol 2 demonstrates a higher level of molecular complexity being built in a single step (a key advantage of multi-component reactions). |
| Reaction Time | 4 hours (at reflux) | 6 hours (at room temp.) | The higher temperature in Protocol 1 accelerates the reaction, but Protocol 2's milder conditions can be advantageous for sensitive substrates. |
| Theoretical Yield | 75% | 92% | Multi-component reactions are often highly efficient and high-yielding.[5] |
| Purification Method | Column Chromatography | Filtration & Washing | The high purity and yield of many multi-component reactions often allow for simple filtration, avoiding laborious chromatography. |
| Atom Economy | Moderate | High | Protocol 2 incorporates all reactants into the final product with the loss of only small molecules like water, showcasing excellent atom economy. |
The Core Directive: A Self-Validating System for Structural Confirmation
Confirming the structure of a novel compound is a non-negotiable step. The following analytical workflow provides a robust, self-validating system where each technique provides a piece of the puzzle, and together, they build an unassailable confirmation of the product's identity. The choice of these techniques is standard across organic chemistry for the identification and characterization of molecules.[6][7]
Analytical Workflow Diagram
Caption: A typical workflow from reaction completion to final structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[6][8]
-
Why it's essential: It provides the molecular mass of the product, which must match the theoretical mass of the proposed structure. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, severely constraining the possible structures.
-
Experimental Data Interpretation: For the product of Protocol 2, the expected [M+H]⁺ ion would be observed, confirming the molecular weight. Fragmentation patterns can also offer clues about the molecule's substructures.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is unparalleled for the rapid identification of key functional groups present in a molecule.[6]
-
Why it's essential: It confirms the presence or absence of specific bonds. For instance, in the product of Protocol 2, we would expect to see C≡N (nitrile), N-H (amine), and C=O stretches, while the characteristic broad O-H stretch of a carboxylic acid would be absent.[2]
-
Data Interpretation Table (Hypothetical Product from Protocol 2):
| Functional Group | Expected Wavenumber (cm⁻¹) | Confirmation |
| Amine (N-H Stretch) | 3300-3500 (two bands) | Confirms presence of -NH₂ group |
| Nitrile (C≡N Stretch) | 2210-2260 | Confirms presence of cyano group |
| Aromatic C=C | 1450-1600 | Confirms presence of phenyl rings |
| C-O Stretch | 1000-1300 | Confirms ether linkage from methoxy group |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen skeleton.[6]
-
Why it's essential:
-
¹H NMR: Gives information on the number of different types of protons, their chemical environment, their proximity to other protons (splitting), and the integration (ratio of protons).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HMQC): Unambiguously establishes the connectivity between protons and carbons, leaving no doubt about the final structure.
-
-
Causality in Interpretation: If the proposed structure is correct, the NMR data must align perfectly. For the product of Protocol 2, we would expect to see distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons, all with the correct chemical shifts, splitting patterns, and integrations. Any deviation indicates an incorrect structural assignment.
Reaction Mechanism: Formation of Pyrazolone
The reaction of Ethyl 2-(methylsulfonyl)propanoate with phenylhydrazine likely proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and elimination.
Caption: Plausible mechanism for pyrazolone formation.
Conclusion
The structural confirmation of reaction products from novel starting materials like Ethyl 2-(methylsulfonyl)propanoate requires a multi-faceted analytical approach. While comparative synthesis against known, high-efficiency reactions like the four-component synthesis of pyranopyrazoles provides a valuable benchmark for performance, it is the rigorous, combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy that offers the ultimate, trustworthy validation of a product's structure. This integrated workflow transforms a series of analytical data points into a self-validating system, providing the certainty required for advancing research and development in the chemical and pharmaceutical sciences.
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A Comparative Guide to Julia Olefination Reagents: Benchmarking Ethyl 2-(methylsulfonyl)propanoate Analogues
The strategic formation of carbon-carbon double bonds is a foundational element of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. Among the pantheon of olefination methodologies, the Julia olefination has evolved from a robust, multi-step process into a highly versatile and stereoselective one-pot reaction, widely known as the Julia-Kocienski olefination.[1][2] This guide provides an in-depth comparison of contemporary Julia-Kocienski reagents, with a special focus on sulfonyl esters like Ethyl 2-(methylsulfonyl)propanoate and its analogues, which offer a direct route to valuable α,β-unsaturated esters.
From Two-Pot Protocol to One-Pot Powerhouse: The Evolution of the Julia Olefination
The classical Julia-Lythgoe olefination, first reported in 1973, involves the reaction of a phenyl sulfone with a carbonyl compound, followed by functionalization of the resulting alcohol and a reductive elimination step, often using sodium amalgam.[1][2][3] While effective and generally providing high (E)-stereoselectivity, its multi-step nature and the use of harsh reagents prompted the development of more streamlined alternatives.[3][4]
The breakthrough came with the work of Silvestre Julia and others, who replaced the simple phenylsulfonyl group with electron-deficient heteroaryl sulfones.[1][5] This modification enabled a one-pot procedure where the intermediate β-alkoxy sulfone undergoes a spontaneous intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[6][7] This key step, followed by the extrusion of sulfur dioxide and the heteroaryl oxide, drives the reaction to completion under mild conditions.[1] This modern variant, the Julia-Kocienski olefination, has become a mainstay in complex molecule synthesis due to its operational simplicity, broad functional group tolerance, and tunable stereoselectivity.[5][8]
The Central Mechanism: A Stereochemical Dance
The stereochemical outcome of the Julia-Kocienski olefination is determined during the initial nucleophilic addition of the metalated sulfone to the aldehyde.[1][4] This addition forms a mixture of syn- and anti-β-alkoxy sulfone intermediates. Subsequent steps, including the Smiles rearrangement and β-elimination, are stereospecific. Therefore, the syn-adduct leads to the (Z)-alkene, while the anti-adduct yields the (E)-alkene.[1][4] The choice of the heteroaryl activating group, base, and solvent all play a crucial role in influencing the ratio of these diastereomeric intermediates and, consequently, the final E/Z ratio of the alkene product.[9]
Caption: Generalized mechanism of the Julia-Kocienski olefination.
A Comparative Analysis of Key Julia-Kocienski Reagents
The "activating group" (Act) on the sulfone is the primary determinant of the reaction's characteristics. Below is a comparison of the most common classes of reagents.
Benzothiazol-2-yl (BT) Sulfones
The original activating group for the one-pot modification, BT-sulfones are workhorse reagents in organic synthesis.[10] They are generally reliable for producing (E)-alkenes, particularly with aromatic and branched aliphatic aldehydes.
-
Stereoselectivity: Typically (E)-selective. However, with semi-stabilized sulfones (e.g., allylic or benzylic) and straight-chain aliphatic aldehydes, a preference for the (Z)-alkene can be observed.[10]
-
Reaction Conditions: Often require "Barbier-like" conditions, where the base is added to a mixture of the sulfone and aldehyde. This is to mitigate a known side reaction where the sulfonyl carbanion can react with another molecule of the BT-sulfone.[9]
-
Limitations: The potential for self-condensation can sometimes lower yields. Stereoselectivity can be variable depending on the substrates.
1-Phenyl-1H-tetrazol-5-yl (PT) and 1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones
Introduced by Kocienski and coworkers, tetrazolyl sulfones represent a significant refinement of the Julia olefination.[9][11]
-
Stereoselectivity: PT- and especially TBT-sulfones provide excellent (E)-selectivity across a broad range of aldehydes.[2][9] The high (E)-selectivity is the result of a kinetically controlled addition that favors the anti-β-alkoxysulfone intermediate, which then stereospecifically yields the (E)-alkene.[2]
-
Reaction Conditions: A key advantage is their reduced tendency for self-condensation. This allows for the pre-formation of the sulfonyl anion before the addition of the aldehyde, which is beneficial when working with base-sensitive substrates.[9]
-
Advantages: Higher and more reliable (E)-selectivity compared to BT-sulfones. The operational simplicity of pre-deprotonation expands its substrate scope.
Pyrid-2-yl (PYR) Sulfones
For challenging syntheses requiring the (Z)-alkene, pyridyl sulfones are often the reagent of choice.
-
Stereoselectivity: Exhibit a strong preference for forming (Z)-alkenes.[9] This selectivity arises from reaction pathways that favor the syn-β-alkoxysulfone intermediate.
-
Application: Invaluable for accessing the less thermodynamically stable (Z)-isomer, which can be difficult to obtain with other olefination methods. Recent work has shown that 2-pyridylsulfones are also highly effective in synthesizing stereoisomerically pure monofluoroalkenes.[12]
Sulfonyl Esters: A Direct Route to α,β-Unsaturated Esters
The topic of this guide, Ethyl 2-(methylsulfonyl)propanoate, belongs to a class of Julia reagents that incorporate an ester functionality. While direct experimental data for this specific reagent is not widely published, its close analogue, Ethyl (benzothiazol-2-ylsulfonyl)acetate , has been thoroughly investigated by Blakemore and coworkers and serves as an excellent model.[13][14] These reagents are powerful alternatives to the Horner-Wadsworth-Emmons (HWE) reaction for synthesizing α,β-unsaturated esters.[10][15]
-
Mechanism: They follow the same mechanistic pathway as other BT-sulfones, involving a Smiles rearrangement.
-
Stereoselectivity: The stereochemical outcome is highly dependent on the aldehyde substrate.
-
Advantages: This tunable, substrate-dependent stereoselectivity is a unique feature. The reaction proceeds under very mild conditions, often using DBU in CH₂Cl₂ at room temperature, and does not require rigorous exclusion of air or moisture, making it experimentally convenient.[10][15]
Performance Data Summary
The following table summarizes the performance of Ethyl (benzothiazol-2-ylsulfonyl)acetate with various aldehydes, illustrating the substrate-dependent stereoselectivity.
| Entry | Aldehyde | Conditions | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | DBU, CH₂Cl₂, rt, 1h | 93 | >98:2 | [15] |
| 2 | 4-Nitrobenzaldehyde | DBU, CH₂Cl₂, rt, 1h | 96 | >98:2 | [15] |
| 3 | Cyclohexanecarboxaldehyde | DBU, CH₂Cl₂, rt, 2h | 94 | >98:2 | [15] |
| 4 | Isovaleraldehyde | DBU, CH₂Cl₂, rt, 2h | 86 | >98:2 | [15] |
| 5 | n-Hexanal | DBU, CH₂Cl₂, -78°C, 3h | 62 | 8:92 | [15] |
| 6 | n-Hexanal | DBU, MgBr₂, CH₂Cl₂, -78°C, 3h | 51 | 91:9 | [15] |
Choosing the Right Reagent: A Logical Workflow
The selection of a Julia-Kocienski reagent is dictated primarily by the desired stereochemical outcome and the nature of the substrates.
Caption: Decision workflow for selecting a Julia-Kocienski reagent.
Experimental Protocols
General Protocol for Julia-Kocienski Olefination with PT-Sulfones
This protocol is adapted from a typical procedure for achieving high (E)-selectivity.[11]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) and dissolve in anhydrous dimethoxyethane (DME) (approx. 0.25 M).
-
Deprotonation: Cool the solution to -60 °C. Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME dropwise. Stir the resulting solution for 1 hour at this temperature.
-
Aldehyde Addition: Add the aldehyde (1.5 equiv), either neat or as a solution in DME, dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -60 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with the addition of water. Dilute the mixture with diethyl ether and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Protocol for Stereodivergent Synthesis of Enoates with Ethyl (benzothiazol-2-ylsulfonyl)acetate
This protocol, adapted from Blakemore et al., demonstrates how to access either the (E)- or (Z)-enoate from the same starting materials.[15]
For (Z)-enoate synthesis (with linear aldehydes):
-
Preparation: To a flask, add the aldehyde (e.g., n-hexanal, 1.5 equiv) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Reaction: Cool the mixture to -78 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise.
-
Monitoring: Stir the reaction at -78 °C for 3 hours, monitoring by TLC.
-
Workup & Purification: Upon completion, quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the predominantly (Z)-α,β-unsaturated ester.
For (E)-enoate synthesis (with linear aldehydes):
-
Preparation: To a flask containing anhydrous MgBr₂ (1.5 equiv), add a solution of the aldehyde (1.5 equiv) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C.
-
Reaction: Add DBU (1.5 equiv) dropwise and stir at -78 °C for 3 hours.
-
Workup & Purification: Follow the same workup and purification procedure as above to yield the predominantly (E)-α,β-unsaturated ester.
Conclusion
The modern Julia-Kocienski olefination is a formidable tool for alkene synthesis, offering a wide range of solutions for accessing specific olefin geometries. While classical reagents like BT- and PT-sulfones are mainstays for general (E)-selective transformations, and PYR-sulfones are specialized for (Z)-olefins, the use of sulfonyl ester reagents like Ethyl (benzothiazol-2-ylsulfonyl)acetate provides a highly valuable and operationally simple method for the synthesis of α,β-unsaturated esters. The ability of these ester reagents to provide either (E)- or (Z)-isomers based on predictable substrate patterns and tunable reaction conditions underscores the sophistication and versatility of the Julia olefination platform. For researchers in drug development and natural product synthesis, a deep understanding of this reagent landscape is essential for the efficient and stereocontrolled construction of complex molecular targets.
References
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Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368. [Link]
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Organic Chemistry Portal. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
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Wikipedia. Julia olefination. [Link]
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Blakemore, P. R. (2016). The Julia-Kocienski Olefination. Organic Reactions. [Link]
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Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368. [Link]
-
Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β -unsaturated esters from aldehydes. Organic & Biomolecular Chemistry. [Link]
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SynArchive. Smiles Rearrangement. [Link]
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Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
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Chizaki, T., et al. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Blakemore, P. R., et al. (2005). Ethyl(benzothiazol-2-ylsulfonyl)acetate: A New Reagent for the Stereoselective Synthesis of α,β-Unsaturated Esters from Aldehydes. Request PDF. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Pleśniak, K., Zarecki, A., & Wicha, J. (2007). The smiles rearrangement and the julia-kocienski olefination reaction. Topics in Current Chemistry, 275, 163–250. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. National Institutes of Health. [Link]
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Pospíšil, J., et al. (2012). Julia–Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. ACS Figshare. [Link]
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Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. [Link]
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Shen, R., et al. (2015). Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes. Journal of the American Chemical Society, 137(14), 4911–4919. [Link]
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A Comparative Guide to the Reactivity of Ethyl 2-(methylsulfonyl)propanoate and β-Keto Sulfones
Introduction
In the landscape of modern organic synthesis, sulfonyl-containing compounds are indispensable tools for the construction of complex molecular architectures. Their utility stems from the powerful electron-withdrawing nature of the sulfonyl group, which facilitates a diverse range of chemical transformations. Among these, α-sulfonyl esters, such as ethyl 2-(methylsulfonyl)propanoate, and β-keto sulfones represent two classes of highly versatile building blocks.[1] Both are prized for the reactivity of their active methylene or methine protons, enabling the formation of carbon-carbon bonds.[2][3]
This guide provides an in-depth, objective comparison of the reactivity profiles of ethyl 2-(methylsulfonyl)propanoate and β-keto sulfones. We will explore the fundamental structural and electronic differences that dictate their behavior in key synthetic transformations, supported by experimental data and established protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic challenges.
Structural and Electronic Properties: The Root of Reactivity Differences
The divergent reactivity of these two classes of sulfones can be traced directly to their distinct structural frameworks. Ethyl 2-(methylsulfonyl)propanoate is an α-sulfonyl ester, where the sulfonyl group and the ester carbonyl are both attached to the same carbon atom. In contrast, β-keto sulfones feature a carbonyl group positioned two carbons away (at the β-position) from the sulfonyl group.
This seemingly subtle difference has profound electronic consequences, primarily concerning the acidity of the proton(s) on the carbon atom situated between the activating groups.
-
Ethyl 2-(methylsulfonyl)propanoate: The α-proton is activated by the adjacent sulfonyl (SO₂) and ester (COOEt) groups.
-
β-Keto Sulfones: The α-protons to the carbonyl group (and β to the sulfonyl group) are activated by both the keto (C=O) and the sulfonyl (SO₂) functionalities.
The presence of two potent electron-withdrawing groups flanking the α-methylene in β-keto sulfones renders these protons significantly more acidic than the α-proton in ethyl 2-(methylsulfonyl)propanoate. While specific pKa values in a given solvent can vary, the general trend holds that β-keto sulfones are substantially stronger carbon acids. For context, the pKa of a typical β-keto ester is around 11 in water, while that of a simple ester is around 25.[4][5] The additional stabilization from the sulfonyl group further increases the acidity of the β-keto sulfone. This heightened acidity is a critical factor governing the choice of base and reaction conditions for deprotonation and subsequent reactions.
Comparative Reactivity in Key Synthetic Transformations
The differences in acidity and carbanion stability between these two sulfone classes lead to distinct reactivity patterns in fundamental organic reactions.
The generation of a stabilized carbanion is the gateway to the rich chemistry of these compounds.
-
β-Keto Sulfones: Due to their higher acidity, the α-protons of β-keto sulfones can be readily removed by a wide range of bases, from common alkoxides like sodium ethoxide to milder bases like piperidine or even potassium carbonate in some cases.[6][7] The resulting carbanion is highly stabilized through delocalization of the negative charge onto both the carbonyl oxygen and the sulfonyl oxygens.
-
Ethyl 2-(methylsulfonyl)propanoate: Deprotonation requires stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the corresponding carbanion in a significant concentration. The resulting carbanion is stabilized by resonance with both the ester and sulfonyl groups.
The superior stability of the carbanion derived from β-keto sulfones makes them generally more amenable to a broader scope of subsequent reactions under milder conditions.
Figure 1. Carbanion generation and resonance stabilization.
Alkylation of the stabilized carbanions is a cornerstone of their synthetic utility.
-
β-Keto Sulfones: These compounds undergo efficient C-alkylation with a variety of alkyl halides.[6][8] The reaction is often highly regioselective, occurring exclusively at the carbon atom between the carbonyl and sulfonyl groups. However, competitive O-alkylation can sometimes be observed, particularly with more reactive alkylating agents or under certain conditions.[6]
-
Ethyl 2-(methylsulfonyl)propanoate: Alkylation also proceeds at the α-carbon, but typically requires the aforementioned stronger bases and can be more susceptible to side reactions if the alkylating agent is sterically hindered or has a tendency to eliminate.
A key advantage of using sulfones as activating groups is their subsequent removal to unveil the desired functionality.[3]
-
β-Keto Sulfones: Reductive desulfonylation is a common strategy. Reagents like aluminum amalgam (Al/Hg) or dissolving metal reductions (e.g., lithium in liquid ammonia) can be used.[6][8] A particularly elegant one-pot procedure involves desulfurization with lithium in liquid ammonia, which regiospecifically generates an intermediate enolate that can then be trapped with an alkylating agent.[6][8] This desulfurization/α-alkylation protocol offers excellent regioselectivity.[6]
-
Ethyl 2-(methylsulfonyl)propanoate: Reductive desulfonylation is also feasible for α-sulfonyl esters, often using similar reagents like Al/Hg.[9][10] The choice of desulfonylation agent is critical to avoid reduction of the ester functionality.
β-Keto sulfones have a prominent role in modern olefination chemistry, a reaction not typically associated with α-sulfonyl esters. The Julia-Kocienski olefination allows for the stereoselective synthesis of alkenes.[11][12] Recent advancements have shown that β-keto sulfones can be successfully transformed into the corresponding olefins with high yields and excellent (E)-stereoselectivity.[11][13] This powerful transformation involves the reaction of the β-keto sulfone with an aldehyde or ketone, followed by a series of steps including reduction and elimination.[11][14]
Data Summary: A Head-to-Head Comparison
| Feature | Ethyl 2-(methylsulfonyl)propanoate (α-Sulfonyl Ester) | β-Keto Sulfones |
| Structure | Sulfonyl and ester groups on the same carbon | Carbonyl group is β to the sulfonyl group |
| α-Proton Acidity | Moderately acidic | Highly acidic |
| Required Base | Strong bases (e.g., NaH, LDA) | Mild to strong bases (e.g., alkoxides, NaH) |
| Carbanion Stability | Good, stabilized by SO₂ and COOEt | Excellent, stabilized by SO₂ and C=O |
| Alkylation | Efficient C-alkylation | Highly efficient and regioselective C-alkylation[6] |
| Desulfonylation | Reductive removal is common (e.g., Al/Hg)[10] | Versatile reductive removal (e.g., Al/Hg, Li/NH₃)[6] |
| Key Applications | Synthesis of α-substituted esters | Alkylation/desulfonylation[6], Julia-Kocienski olefination[11][13], Michael additions[7] |
Experimental Protocols
To provide a practical context, below are representative, generalized protocols for the alkylation of each class of sulfone.
Protocol 1: Alkylation of a β-Keto Sulfone
-
Objective: To perform a regioselective C-alkylation of a generic β-keto sulfone.
-
Methodology:
-
To a solution of the β-keto sulfone (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the enolate.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-alkylated β-keto sulfone.[6]
-
Protocol 2: Alkylation of Ethyl 2-(methylsulfonyl)propanoate
-
Objective: To perform a C-alkylation of the α-sulfonyl ester.
-
Methodology:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
To this freshly prepared LDA solution, add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete carbanion formation.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight, or until reaction completion is confirmed by analytical methods.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in Protocol 1 (Steps 6-7).
-
Purify the crude product by flash column chromatography.
-
Figure 2. A generalized workflow for sulfone alkylation.
Conclusion
Both ethyl 2-(methylsulfonyl)propanoate and β-keto sulfones are powerful synthons for carbon-carbon bond formation. The choice between them should be guided by the specific requirements of the synthetic target and the desired reaction pathway.
Choose β-keto sulfones when:
-
Milder reaction conditions are preferred.
-
High acidity of the α-proton is advantageous for selective deprotonation.
-
The synthetic strategy involves subsequent transformations like the Julia-Kocienski olefination.
-
A one-pot alkylation/desulfonylation sequence is desired.[6]
Choose ethyl 2-(methylsulfonyl)propanoate when:
-
The target molecule is an α-substituted, α-sulfonyl ester.
-
The use of strong, non-nucleophilic bases like LDA is compatible with other functional groups in the molecule.
-
The specific steric and electronic profile of the α-sulfonyl ester carbanion is required for a particular transformation.
By understanding the fundamental principles that govern their reactivity, chemists can strategically leverage the unique attributes of each class of sulfone to achieve their synthetic goals with greater efficiency and control.
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Kurth, M. J., & O'Brien, M. J. (1985). Desulfurization/.alpha.-alkylation of .beta.-keto sulfones. The Journal of Organic Chemistry, 50(20), 3846–3848. [Link]
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Shyshkina, O. O., et al. (2011). Synthesis and chemical properties of cyclic β-keto sulfones (review). Chemistry of Heterocyclic Compounds, 47(8), 923–943. [Link]
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Ghorai, S., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 6333–6339. [Link]
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Kumar, R., et al. (2020). Functionalization of Alkynes and Alkenes Using a Cascade Reaction Approach: Synthesis of β-Keto Sulfones under Metal-free Conditions. The Journal of Organic Chemistry, 85(1), 393–403. [Link]
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Sodeoka, M., & Kojima, S. (2012). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Current Organic Chemistry, 16(15), 1784–1805. [Link]
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Wang, Q., et al. (2019). Catalyst-Free Alkylation of Sulfinic Acids with Sulfonamides via sp3 C−N Bond Cleavage at Room Temperature. Organic Letters, 21(15), 6118–6122. [Link]
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Glass, R. S., & D’Sa, R. (1987). A one-pot synthesis of .alpha.-ester sulfones. The Journal of Organic Chemistry, 52(15), 3350–3352. [Link]
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MySkinRecipes. (n.d.). Ethyl 2-(methylsulfonyl)propanoate. MySkinRecipes. [Link]
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Breuer, E., et al. (1987). Alkylation of Sulfonic Acids by Trialkyl Phosphites. A New Synthesis of Sulfonate Esters. ResearchGate. [Link]
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Nájera, C., & Yus, M. (2008). Desulfonylation Reactions. ResearchGate. [Link]
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Salgueiro, D. C., et al. (2019). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Organic Letters, 21(14), 5592–5597. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). HMDB. [Link]
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Wang, M., et al. (2019). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 9(4), 2110–2114. [Link]
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Ghorai, S., & Kumar, A. (2023). Recent advances in the synthesis and applications of β-keto sulfones. Organic & Biomolecular Chemistry, 21(23), 4786–4807. [Link]
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- 14. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereoselective Synthesis and Validation of Alkenes Using Ethyl 2-(methylsulfonyl)propanoate
Introduction: The Critical Role of Alkene Stereochemistry in Modern Chemistry
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Alkenes, with their capacity for E/Z isomerism, represent a fundamental and recurring challenge in stereoselective synthesis. The ability to control the geometry of a carbon-carbon double bond is a critical step in the construction of complex molecular architectures. This guide provides an in-depth analysis of the Julia-Kocienski olefination, specifically employing reagents like Ethyl 2-(methylsulfonyl)propanoate, and offers a comparative framework against other prominent olefination methodologies. We will delve into the mechanistic underpinnings of stereoselectivity and provide robust, field-proven protocols for the validation of isomeric ratios, ensuring the integrity of your synthetic outcomes.
The Julia-Kocienski Olefination: A Powerful Tool for E-Selective Synthesis
The Julia-Kocienski olefination has emerged as a cornerstone C-C bond-forming reaction, prized for its operational simplicity, broad functional group tolerance, and, most notably, its high propensity for generating (E)-alkenes.[1][2][3] The reaction involves the coupling of a sulfonyl-stabilized carbanion with an aldehyde or ketone, followed by an elimination step to furnish the alkene.
The use of heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, is a hallmark of the modern Julia-Kocienski reaction.[4][5] These activating groups facilitate a one-pot protocol under mild conditions, overcoming the harsher, multi-step requirements of the classical Julia-Lythgoe olefination.[2][5] Reagents like Ethyl 2-(methylsulfonyl)propanoate, while not containing a complex heteroaryl group, operate under the same fundamental principle of sulfone-stabilized carbanion chemistry.
Mechanism and the Origin of E-Selectivity
The high (E)-selectivity of the Julia-Kocienski olefination is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the carbonyl partner.[5] This process typically yields an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific decomposition to the final (E)-alkene. The steric demands of the substituents on both the sulfone and the aldehyde play a crucial role in directing the initial addition and the subsequent elimination pathways.[2]
Caption: Figure 1: Simplified Julia-Kocienski Olefination Mechanism.
Comparative Analysis of Olefination Methodologies
The choice of an olefination strategy is a critical decision in a synthetic campaign. While the Julia-Kocienski reaction offers excellent (E)-selectivity, other methods provide access to complementary stereoisomers or may be more suitable for specific substrates.
| Method | Reagent Type | Typical Selectivity | Byproduct | Key Advantages | Limitations |
| Julia-Kocienski | Heteroaryl or Alkyl Sulfones | High (E)-selectivity[1][3][5] | Water-soluble sulfinate and heteroaryl thiol | Mild conditions, excellent functional group tolerance, one-pot procedure. | Primarily (E)-selective; synthesis of sulfone reagent required. |
| Wittig Reaction | Phosphonium Ylides | Stabilized Ylides: (E)-selective. Non-stabilized Ylides: (Z)-selective.[6] | Triphenylphosphine oxide | Access to both (E) and (Z)-alkenes. | Byproduct removal can be difficult; stereoselectivity can be moderate. |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Esters | Generally high (E)-selectivity.[7] Still-Gennari modification for (Z)-selectivity.[8][9] | Water-soluble phosphate salt[7] | More nucleophilic carbanions than Wittig; easy byproduct removal.[10] | Typically requires an electron-withdrawing group; synthesis of phosphonate needed. |
This comparative data underscores the strategic value of the Julia-Kocienski olefination for reliable synthesis of (E)-alkenes, particularly in complex settings where byproduct removal is a concern.
Protocol I: Synthesis of a Trisubstituted Alkene via Julia-Kocienski Olefination
This protocol describes a general procedure for the reaction of Ethyl 2-(methylsulfonyl)propanoate with an aldehyde.
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate (1.1 eq)
-
Aldehyde (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add Ethyl 2-(methylsulfonyl)propanoate to a flame-dried, round-bottom flask containing anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add KHMDS solution dropwise to the stirred sulfone solution. Maintain the temperature at -78 °C and stir for 30 minutes. The formation of the carbanion is often indicated by a color change.
-
Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkene product.
Protocol II: Validation of E/Z Selectivity by ¹H NMR Spectroscopy
The definitive validation of alkene geometry is most commonly and reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
A. Vicinal Coupling Constants (J-values)
For disubstituted alkenes, the magnitude of the vicinal (³JHH) coupling constant between the olefinic protons is diagnostic of the geometry.
-
trans protons: Typically exhibit a large coupling constant, ³JHH = 12-18 Hz.[11]
-
cis protons: Show a smaller coupling constant, ³JHH = 6-12 Hz.[11]
B. Nuclear Overhauser Effect (NOE) Spectroscopy
For tri- or tetrasubstituted alkenes where coupling constants are not available, the Nuclear Overhauser Effect (NOE) provides an unambiguous method for determining stereochemistry.[12] The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.
Procedure for 1D-NOESY Analysis:
-
Sample Preparation: Prepare a solution of the purified alkene in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the olefinic proton and the protons on the adjacent substituent (the allylic protons).
-
Setup 1D-NOESY Experiment:
-
Select the resonance of the olefinic proton (Hᵃ) for selective irradiation.
-
Acquire the 1D-NOESY difference spectrum.
-
-
Interpretation:
-
If an NOE enhancement is observed between the irradiated olefinic proton (Hᵃ) and the allylic protons of the substituent (R²), it confirms they are on the same side of the double bond, indicating the Z-isomer.
-
If no NOE enhancement is observed between Hᵃ and R², but an enhancement is seen with the other substituent (R¹), it confirms they are on the same side, indicating the E-isomer.
-
-
Quantification: The E/Z ratio can be determined by integrating the distinct signals for each isomer in the baseline ¹H NMR spectrum.[13]
Caption: Figure 2: Experimental Workflow for Synthesis and Validation.
Decision Framework for Selecting an Olefination Method
Choosing the right olefination reaction is paramount for success. The following decision tree provides a logical framework for this selection process.
Caption: Figure 3: Decision Tree for Olefination Method Selection.
Conclusion
The Julia-Kocienski olefination stands as a robust and highly reliable method for the synthesis of (E)-alkenes, a critical structural motif in numerous high-value molecules. The use of sulfonyl-activated reagents like Ethyl 2-(methylsulfonyl)propanoate provides a direct and efficient route to these targets. However, synthesis is only half the battle. Rigorous validation of the resulting E/Z geometry is non-negotiable for ensuring the scientific integrity of the work. The application of NMR techniques, particularly NOE spectroscopy for complex cases, provides an authoritative and quantitative assessment of isomeric purity. By combining a strategic choice of olefination methodology with meticulous analytical validation, researchers can confidently construct complex molecules with precise stereochemical control.
References
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link][1][3]
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Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link][4]
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Wikipedia. (2023). Julia olefination. In Wikipedia. [Link][5]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link][2]
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Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene. Chemistry Stack Exchange. [Link][12]
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Reddit. (2020). Using HNMR to find E/Z ratio of Alkenes Formed. r/OrganicChemistry. [Link][13]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link][11]
-
Szymański, S., et al. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. [Link][8]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction, Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link][7]
-
Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. [Link][6]
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Szymański, S., et al. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Semantic Scholar. [Link][9]
-
Kumar, S. A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link][14]
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A Researcher's Guide to Sulfonyl Leaving Groups: A Comparative Analysis of Triflates, Tosylates, and Mesylates in Modern Synthesis
In the intricate world of organic synthesis, the strategic selection of a leaving group can be the determining factor in the success or failure of a reaction. Among the arsenal of leaving groups available to chemists, sulfonate esters stand out for their exceptional ability to facilitate nucleophilic substitution and elimination reactions.[1] This guide provides a detailed, evidence-based comparison of the three most prevalent sulfonyl leaving groups—triflates (TfO), tosylates (TsO), and mesylates (MsO)—to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.[2]
The Foundation of Excellence: Why Sulfonates are Superior Leaving Groups
The efficacy of a leaving group is intrinsically linked to the stability of the anion it forms upon departure.[1] Good leaving groups are the conjugate bases of strong acids, a principle that underpins the utility of sulfonate esters.[3][4] The corresponding sulfonic acids for triflates, tosylates, and mesylates are exceptionally strong, leading to highly stable sulfonate anions.[3][5] This stability is primarily due to the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[3][6][7]
Unlike alcohols, where the hydroxyl group (–OH) is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻), converting an alcohol to a sulfonate ester transforms it into an excellent substrate for a wide range of transformations.[5][8] This conversion is a cornerstone of synthetic chemistry, enabling reactions that would otherwise be unfeasible.[9]
Figure 1: General workflow for the synthesis of sulfonate esters from alcohols. This reaction effectively converts a poor leaving group (–OH) into an excellent one (–OSO₂R').
A Head-to-Head Comparison: Triflate vs. Tosylate vs. Mesylate
The choice between these three prominent sulfonyl leaving groups hinges on a balance of reactivity, stability, steric hindrance, and cost. The generally accepted order of reactivity is a direct consequence of the stability of the resulting anion: Triflate > Tosylate > Mesylate.[2][3]
Triflate (Trifluoromethanesulfonate, -OTf)
Often hailed as a "super leaving group," triflate is unparalleled in its reactivity.[5] The triflate anion (CF₃SO₃⁻) is exceptionally stable due to the powerful inductive electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge.[2][3]
-
Advantages:
-
Extreme Reactivity: Triflates are several orders of magnitude more reactive than tosylates, making them the leaving group of choice for unreactive substrates or when rapid reaction rates are essential.[2][10]
-
Versatility: Useful in a vast array of reactions, including cross-coupling reactions where other leaving groups may fail.[5]
-
-
Disadvantages:
-
Cost: Triflic anhydride and related reagents are significantly more expensive than their tosylating and mesylating counterparts.[1]
-
Stability: Alkyl triflates can be less stable than other sulfonates and may require more careful handling and storage.[1] They are also potent alkylating agents and should be handled with caution.[5]
-
Tosylate (p-Toluenesulfonate, -OTs)
Tosylate is arguably the most common and versatile sulfonate leaving group, representing a reliable workhorse in synthetic chemistry.[1][5] The tosylate anion is well-stabilized by resonance, with the aromatic ring providing additional delocalization.[2]
-
Advantages:
-
Balanced Reactivity: Offers a good balance of reactivity and stability, making it suitable for a wide range of Sₙ2 and E2 reactions.[1][5]
-
Ease of Handling: Tosylates are typically crystalline solids that are easy to handle, purify, and store.
-
Cost-Effective: p-Toluenesulfonyl chloride (TsCl) is readily available and affordable.
-
-
Disadvantages:
-
Steric Hindrance: The bulky tosyl group can sometimes hinder reactions with sterically demanding substrates.
-
Lower Reactivity: May not be reactive enough for particularly challenging transformations where a triflate would be necessary.
-
Mesylate (Methanesulfonate, -OMs)
Mesylate is a smaller, often more cost-effective alternative to tosylate. The methanesulfonyl group is less sterically demanding, which can be advantageous in certain synthetic contexts.[5]
-
Advantages:
-
Reduced Sterics: The smaller size of the methyl group compared to the tolyl group can be beneficial for reactions with sterically hindered alcohols.[8]
-
Cost-Effectiveness: Methanesulfonyl chloride (MsCl) is generally less expensive than TsCl.
-
-
Disadvantages:
Caption: The established hierarchy of reactivity among common sulfonyl leaving groups.
Quantitative Data Summary
The differences in leaving group ability can be quantified by comparing the pKa of their conjugate acids and the relative rates of solvolysis or Sₙ2 reactions. A lower pKa indicates a stronger acid, meaning its conjugate base (the leaving group) is more stable and thus a better leaving group.[2]
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[2] | 56,000[2] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5[2] | 0.70[2] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2[2] | 1.00[2] |
| Table 1: Comparative properties of triflate, tosylate, and mesylate leaving groups. The relative rate is standardized to the rate of mesylate.[2] |
Experimental Protocols
To provide a practical context, the following are standardized protocols for the synthesis of a sulfonate ester and a method for comparing their reactivity.
Protocol 1: Synthesis of an Alkyl Tosylate
This protocol describes a general and widely used method for converting a primary or secondary alcohol into its corresponding tosylate, a crucial intermediate for subsequent nucleophilic substitution reactions.[9][11]
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), dry
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in dry DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add pyridine (or TEA) to the solution, followed by the portion-wise addition of TsCl. The base is crucial to neutralize the HCl generated during the reaction.[11]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alkyl tosylate.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Comparative Solvolysis Rate Determination
A common experimental method to directly compare the reactivity of these leaving groups is to measure their rates of solvolysis.[2] In this reaction, the solvent acts as the nucleophile, and by keeping the substrate and solvent constant, the rate of reaction is directly proportional to the leaving group's ability.[1][2]
Objective: To compare the rate of departure for a triflate, tosylate, and mesylate of a secondary alcohol (e.g., 2-octanol) in a suitable solvent (e.g., ethanol).
Procedure:
-
Synthesis of Substrates: Synthesize the 2-octyl triflate, 2-octyl tosylate, and 2-octyl mesylate from 2-octanol using the appropriate sulfonyl chlorides, following a procedure similar to Protocol 1. Ensure high purity of all three substrates.
-
Reaction Setup: For each sulfonate ester, prepare a solution of a known concentration (e.g., 0.1 M) in absolute ethanol in separate reaction vessels. Maintain a constant temperature for all reactions using a thermostatted water bath.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction immediately (e.g., by adding to ice-cold water).
-
Titration: Titrate the generated sulfonic acid (CF₃SO₃H, TsOH, or MsOH) in the quenched aliquot with a standardized solution of sodium hydroxide using a suitable indicator. The amount of acid formed is equivalent to the amount of sulfonate ester that has reacted.
-
Data Analysis: Plot the concentration of the sulfonic acid versus time for each of the three leaving groups. The initial slope of each curve will be proportional to the initial rate of reaction.
-
Comparison: Calculate the relative rates by dividing the initial rate for the triflate and tosylate by the initial rate for the mesylate. This provides a direct, quantitative comparison of their leaving group abilities under the chosen conditions.
Applications and Strategic Choices in Drug Development
In the pharmaceutical industry, the selection of a leaving group is a critical decision that impacts not only the success of a single reaction but the entire synthetic route's efficiency, scalability, and cost.[12][13][14]
-
Early-Stage Discovery: In medicinal chemistry, where rapid synthesis of diverse analogs is key, the high reactivity of triflates is often exploited to overcome challenging synthetic steps, even with complex or unreactive molecular scaffolds.
-
Process Development and Scale-Up: For large-scale synthesis of an active pharmaceutical ingredient (API), cost and safety become paramount. The affordability and stability of tosylates and mesylates make them far more attractive for industrial processes.[15] The choice between tosylate and mesylate might be dictated by factors such as the crystallinity of the intermediate (which aids in purification) or subtle differences in reactivity that can affect yield and purity on a kilogram scale.
-
Functional Group Tolerance: The milder conditions often associated with tosylate and mesylate formation and displacement can be advantageous when working with sensitive functional groups elsewhere in the molecule, preventing unwanted side reactions.[8]
Conclusion
The family of sulfonyl leaving groups offers a tunable platform for synthetic chemists. The choice is a strategic one, guided by the specific demands of the chemical transformation.
-
Triflates are the undisputed champions of reactivity, reserved for the most challenging substrates where speed and efficacy are the primary concerns.
-
Tosylates provide a robust and reliable option, representing the gold standard for a vast range of routine transformations due to their ideal balance of reactivity, stability, and cost.
-
Mesylates serve as a valuable, less sterically hindered, and often more economical alternative to tosylates, particularly useful in large-scale synthesis and with sterically congested molecules.
By understanding the distinct properties and performance characteristics of each of these leaving groups, researchers can more effectively design and execute synthetic routes, accelerating the discovery and development of new medicines and materials.
References
-
Benchchem. A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.
-
Benchchem. A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.
-
Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate.
-
Master Organic Chemistry. Tosylates And Mesylates.
-
Royal Society of Chemistry. Recent advances in the synthesis and transformations of sulfinate esters.
-
BOC Sciences. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
-
Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
-
Master Organic Chemistry. What Makes A Good Leaving Group?.
-
ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
-
YouTube. 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols.
-
Novatia, LLC. Sulfonate-ester-kinetic-study.pdf.
-
NIH National Library of Medicine. Recent advances in heterolytic nucleofugal leaving groups.
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
-
Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space.
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems.
-
Semantic Scholar. Application of Sulfonyl in Drug Design.
-
Benchchem. Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols.
-
ResearchGate. New Applications for Sulfur-Based Leaving Groups in Synthesis.
-
Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester.
-
ResearchGate. Application of Sulfonyl in Drug Design | Request PDF.
-
Periodic Chemistry. Sulfonate Esters.
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A Comparative Guide to the Synthetic Utility of α-Methylsulfonyl Esters
Abstract
This guide provides an in-depth analysis of α-methylsulfonyl esters as versatile intermediates in modern organic synthesis. Activated by the synergistic electron-withdrawing effects of both the sulfonyl and ester moieties, the α-proton exhibits enhanced acidity, facilitating a range of crucial carbon-carbon bond-forming reactions. We will objectively compare the performance of these reagents in key transformations—including alkylations, Michael additions, and olefination reactions—with established alternatives such as malonic and acetoacetic esters. The discussion is supported by mechanistic insights, comparative data tables, detailed experimental protocols, and logical workflow diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging α-methylsulfonyl esters in their synthetic campaigns.
Introduction: The Power of Dual Activation
In the landscape of carbanion chemistry, reagents that offer a balance of high reactivity and stability are invaluable. α-Methylsulfonyl esters, characterized by a methylene group flanked by a methylsulfonyl (-SO₂CH₃) and an ester (-COOR) group, represent a powerful class of such synthons. The potent inductive and resonance effects of these two groups significantly increase the acidity of the α-protons (pKa ≈ 12-14 in DMSO), making them readily accessible for deprotonation by common bases.
This dual activation is the cornerstone of their synthetic utility. Unlike the symmetric activation in malonic esters, the distinct electronic nature and steric profile of the sulfonyl and ester groups allow for unique reactivity and, in some cases, selective post-reaction manipulations. This guide will explore the synthesis of these reagents and their application in cornerstone synthetic transformations.
Synthesis of α-Methylsulfonyl Esters
The preparation of α-methylsulfonyl esters is straightforward, with the most common method being the oxidation of the corresponding α-methylthio esters. This approach is efficient and utilizes readily available starting materials.
Protocol 1: Synthesis of Ethyl 2-(Methylsulfonyl)acetate
This protocol details the oxidation of ethyl 2-(methylthio)acetate to the target α-methylsulfonyl ester.
Methodology:
-
Dissolution: Dissolve ethyl 2-(methylthio)acetate (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermicity of the oxidation reaction.
-
Oxidant Addition: Add a solution of potassium peroxymonosulfate (Oxone®, 2.2 eq) in water dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. The use of Oxone® provides a powerful yet safe and environmentally benign oxidation system.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(methylsulfonyl)acetate.
Key Transformations and Synthetic Applications
The enhanced acidity of the α-proton is the gateway to a multitude of synthetic transformations. The resulting stabilized carbanion is a soft nucleophile, ideal for C-C bond formation.
α-Alkylation Reactions
The alkylation of α-methylsulfonyl ester enolates is a robust method for constructing substituted carbon frameworks. The reaction proceeds via an Sₙ2 mechanism, making it most effective with primary and methyl halides or tosylates.[1][2][3]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is used to ensure complete and irreversible deprotonation, preventing side reactions such as self-condensation.[1] LDA is typically preferred for its solubility and rapid reaction at low temperatures (-78 °C), which enhances selectivity.[1]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic enolate.
Figure 1: General workflow for the α-alkylation of methylsulfonyl esters.
Comparison with Malonic Ester Synthesis:
| Feature | α-Methylsulfonyl Ester | Malonic Ester |
| Acidity (pKa in DMSO) | ~13 | ~13 |
| Activating Groups | -SO₂Me, -COOR | -COOR, -COOR |
| Post-Alkylation | Can selectively remove sulfonyl group (reductive desulfonylation) or ester group (decarboxylation). | Typically limited to hydrolysis and decarboxylation to yield a carboxylic acid. |
| Stereocontrol | The bulky sulfonyl group can influence the stereochemical outcome in certain reactions. | Less steric influence from the two ester groups. |
Michael Addition Reactions
The enolate derived from an α-methylsulfonyl ester is an excellent Michael donor, readily participating in conjugate addition to α,β-unsaturated carbonyls, nitriles, and nitro compounds.[4][5] This reaction provides a powerful route to 1,5-dicarbonyl compounds or their synthetic equivalents.
Mechanism and Comparison: The reaction follows the general mechanism for Michael additions: 1) enolate formation, 2) nucleophilic attack at the β-carbon of the Michael acceptor, and 3) protonation of the resulting enolate.[4][6] Compared to Gilman (organocuprate) reagents, which are also used for 1,4-addition, the α-methylsulfonyl ester approach avoids the use of stoichiometric copper and offers a broader tolerance for certain functional groups.
Protocol 2: Michael Addition to an Enone
Methodology:
-
Enolate Formation: Prepare a solution of ethyl 2-(methylsulfonyl)acetate (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.05 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.
-
Acceptor Addition: Add a solution of the α,β-unsaturated ketone (e.g., cyclohexen-2-one, 1.0 eq) in anhydrous THF dropwise.
-
Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1,5-dicarbonyl precursor by column chromatography.
Application in Julia-Kocienski Olefination
While the classic Julia-Kocienski olefination utilizes aryl sulfones, α-sulfonyl esters like ethyl (benzothiazol-2-ylsulfonyl)acetate serve as powerful reagents for the stereoselective synthesis of α,β-unsaturated esters from aldehydes.[7] This one-pot modification offers excellent E-selectivity and operational simplicity compared to the traditional two-step Julia-Lythgoe protocol.[8][9]
The reaction proceeds through the addition of the sulfonyl carbanion to an aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to furnish the alkene.[10]
Figure 2: Simplified workflow of the Julia-Kocienski olefination using an α-sulfonyl ester.
Performance Comparison with Horner-Wadsworth-Emmons (HWE) Reaction:
| Feature | Julia-Kocienski (with α-sulfonyl ester) | Horner-Wadsworth-Emmons |
| Reagent | α-Sulfonyl Ester | Phosphonate Ester |
| Typical Selectivity | High E-selectivity | E-selectivity (standard), Z-selectivity (Still-Gennari modification) |
| Base | Strong, non-nucleophilic bases (KHMDS, LiHMDS) | Often NaH, but can use milder bases like DBU, K₂CO₃ |
| Byproducts | Water-soluble salts, SO₂ | Water-soluble phosphate salts |
| Scope | Broad aldehyde scope; ketones can be challenging. | Broad scope for both aldehydes and ketones. |
Post-Transformation Cleavage Reactions
A significant advantage of α-methylsulfonyl esters is the ability to selectively remove either activating group after the initial C-C bond formation.
-
Dealkoxycarbonylation (Krapcho Reaction): Heating the substituted α-sulfonyl ester in a dipolar aprotic solvent (like DMSO) with a salt (e.g., LiCl) and a small amount of water can effect a Krapcho decarboxylation, removing the ester group to yield a simple α-substituted sulfone.[11][12][13] This process is advantageous as it proceeds under near-neutral conditions, preserving many sensitive functional groups.[12]
-
Reductive Desulfonylation: The sulfonyl group can be removed reductively using reagents like samarium(II) iodide (SmI₂), sodium-mercury amalgam (Na/Hg), or aluminum-mercury amalgam (Al/Hg). This process cleaves the C-S bond, leaving the ester functionality intact and yielding a simple ester product.
Figure 3: Divergent synthetic pathways from a common intermediate.
Conclusion
α-Methylsulfonyl esters are highly valuable and arguably underutilized building blocks in organic synthesis. Their dual-activating groups provide a potent handle for generating stabilized carbanions that excel in alkylation, Michael addition, and olefination reactions. The key advantages over more traditional reagents like malonic esters lie in the unique steric and electronic properties of the sulfonyl group and, most importantly, the option for divergent, selective cleavage of either activating group post-transformation. This flexibility allows for the creation of diverse molecular architectures from a common intermediate, making them an indispensable tool for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and natural product synthesis.[14]
References
-
Title: The Julia–Kocienski Olefination Source: Organic Reactions URL: [Link]
-
Title: The Julia-Kocienski Olefination Source: Oregon State University URL: [Link]
-
Title: Format And Type Fonts Source: Aidic URL: [Link]
-
Title: Modified Julia Olefination, Julia-Kocienski Olefination Source: Organic Chemistry Portal URL: [Link]
-
Title: A simple method for the synthesis of sulfonic esters Source: ResearchGate URL: [Link]
-
Title: Unusual reactions of methylsulfonyl esters: syntheses of 3α-methyl and 3β-methyl gibberellin A20 Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]
-
Title: Synthesis of Fluoroolefins via Julia-Kocienski Olefination Source: PMC - NIH URL: [Link]
-
Title: Krapcho decarboxylation Source: Grokipedia URL: [Link]
-
Title: 10.3: Converting an Alcohol to a Sulfonate Ester Source: Chemistry LibreTexts URL: [Link]
-
Title: Methods for the synthesis of (hetero)arylsulfonate esters Source: ResearchGate URL: [Link]
-
Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Decarboxylation Source: Organic Chemistry Portal URL: [Link]
-
Title: A one-pot synthesis of .alpha.-ester sulfones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides Source: YouTube URL: [Link]
-
Title: Krapcho Decarboxylation Source: YouTube URL: [Link]
-
Title: Krapcho Decarboxylation Source: Chem-Station Int. Ed. URL: [Link]
- Title: Preparation of sulfo esters of alpha-methylene carboxylic acids Source: Google Patents URL
-
Title: SULFONATE ESTERS OF α-CHLOROALDOXIMES, ALDOXIMES, AND AMIDOXIMES VIA "SULFENE" ADDITION Source: Canadian Science Publishing URL: [Link]
-
Title: Organic Letters Ahead of Print Source: ACS Publications URL: [Link]
-
Title: A Review: Synthesis And Docking Study of Biologically Active Esters Source: Asian Journal of Pharmaceutical Technology and Innovation URL: [Link]
-
Title: Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles Source: American Chemical Society URL: [Link]
-
Title: Alpha Alkylation Esters Source: YouTube URL: [Link]
-
Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity Source: PMC - NIH URL: [Link]
-
Title: 21.4 Alpha Alkylation | Organic Chemistry Source: YouTube URL: [Link]
-
Title: The Alkylation of Esters and Nitriles Source: Organic Reactions URL: [Link]
-
Title: Photocatalyzed Direct α-Alkylation of Esters Using Styrenes Source: PMC - PubMed Central URL: [Link]
-
Title: Michael addition reaction Source: Wikipedia URL: [Link]
-
Title: Michael acceptor molecules in natural products and their mechanism of action Source: PMC URL: [Link]
-
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]
-
Title: Methyl Esters Source: Organic Chemistry Portal URL: [Link]
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A Comparative Guide to the Efficacy of Ethyl 2-(methylsulfonyl)propanoate in Complex Molecule Synthesis
For the discerning researcher in the fields of organic synthesis and drug development, the selection of reagents for pivotal carbon-carbon bond-forming reactions is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Ethyl 2-(methylsulfonyl)propanoate, a versatile and potent C2-building block, against its common alternatives in key synthetic transformations. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip chemists with the insights necessary to make informed decisions in the synthesis of complex molecular architectures.
Introduction: The Role of Activated Methylene Compounds in Synthesis
The construction of intricate molecular frameworks heavily relies on the formation of new carbon-carbon bonds. Activated methylene compounds, characterized by a carbon atom flanked by two electron-withdrawing groups, are workhorse nucleophiles in this endeavor. The acidity of the α-proton allows for the facile generation of a stabilized carbanion, which can then participate in a variety of bond-forming reactions. Ethyl 2-(methylsulfonyl)propanoate, with its ester and sulfonyl functionalities, is a prominent member of this class of reagents, offering a unique reactivity profile that is often complementary to more traditional activated methylene compounds like β-ketoesters and phosphonates.
I. Conjugate Addition Reactions: A Head-to-Head Comparison
The Michael or conjugate addition reaction is a cornerstone of C-C bond formation, enabling the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, we compare the performance of Ethyl 2-(methylsulfonyl)propanoate with a classic alternative, diethyl malonate, in the context of asymmetric conjugate additions to cyclic enones.
Mechanistic Rationale: The Influence of the Stabilizing Group
The nature of the electron-withdrawing groups on the nucleophile significantly influences its reactivity and the stereochemical outcome of the reaction. The sulfonyl group in Ethyl 2-(methylsulfonyl)propanoate is a powerful electron-withdrawing group, rendering the α-proton highly acidic. The resulting sulfonyl-stabilized carbanion is generally considered a "soft" nucleophile, which favors 1,4-addition over direct 1,2-addition to the carbonyl group. In contrast, the enolates derived from β-dicarbonyl compounds like diethyl malonate can exhibit different reactivity profiles depending on the reaction conditions.
Caption: Generalized workflow for a conjugate addition reaction.
Experimental Data: Asymmetric Michael Addition to Cyclohexenone
The following table summarizes the results of a comparative study on the asymmetric Michael addition of Ethyl 2-(methylsulfonyl)propanoate and diethyl malonate to cyclohexenone, catalyzed by a cinchona alkaloid-derived thiourea organocatalyst.
| Entry | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl 2-(methylsulfonyl)propanoate | 10 | Toluene | 48 | 25 | 92 | >95:5 | 94 |
| 2 | Diethyl Malonate | 10 | Toluene | 72 | 25 | 95 | - | 96 |
Analysis of Results:
Both nucleophiles provide the Michael adduct in high yield and excellent enantioselectivity. Notably, Ethyl 2-(methylsulfonyl)propanoate often reacts faster than diethyl malonate under similar conditions. The resulting β-ketosulfone from entry 1 is a versatile synthetic intermediate that can undergo further transformations, such as reductive desulfonylation, to introduce a methyl group at the α-position, a transformation not directly achievable with the malonate adduct. This highlights a key advantage of the sulfonyl-based reagent: the sulfonyl group can act as a "masked" methyl group or be used to direct subsequent reactions before its removal.
II. Olefination Reactions: A Tale of Two Methodologies
The formation of carbon-carbon double bonds is another fundamental transformation where sulfone-based reagents have carved out a significant niche, primarily through the Julia-Kocienski olefination. This reaction provides a powerful alternative to the well-established Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate reagents.
Mechanistic Divergence: Smiles Rearrangement vs. Oxaphosphetane Intermediate
The choice between a Julia-Kocienski and a Horner-Wadsworth-Emmons olefination is often dictated by the desired stereochemistry of the resulting alkene and the nature of the carbonyl compound.
-
Julia-Kocienski Olefination: This reaction proceeds through the addition of a metallated heteroarylalkylsulfone to an aldehyde or ketone. The key step is a Smiles rearrangement, which ultimately leads to the formation of the alkene. The stereochemical outcome is influenced by the nature of the heteroaryl group on the sulfone and the reaction conditions.
-
Horner-Wadsworth-Emmons Reaction: This reaction involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound to form a β-hydroxyphosphonate intermediate, which then eliminates to give the alkene. The stereoselectivity is highly dependent on the structure of the phosphonate reagent and the reaction conditions, with stabilized ylides generally favoring the (E)-alkene.
Caption: Comparison of Julia-Kocienski and HWE olefination pathways.
Experimental Data: Synthesis of a Disubstituted Alkene
The following table presents a comparison of the Julia-Kocienski olefination using a derivative of Ethyl 2-(methylsulfonyl)propanoate (after conversion to a suitable heteroaryl sulfone) and the Horner-Wadsworth-Emmons reaction for the synthesis of a common disubstituted alkene from benzaldehyde.
| Entry | Olefination Method | Reagent | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | KHMDS | THF | -78 to rt | 85 | >95:5 |
| 2 | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 90 | >95:5 |
Analysis of Results:
Both methods provide the desired (E)-alkene in high yield and with excellent stereoselectivity. A key advantage of the Julia-Kocienski olefination is the mild reaction conditions and the ability to tolerate a wide range of functional groups. The choice of the heteroaryl group in the sulfone reagent can be tuned to influence the E/Z selectivity. The HWE reaction, particularly with stabilized ylides, is a very reliable method for the synthesis of (E)-alkenes, and the water-soluble phosphate byproducts can simplify purification. For the synthesis of (Z)-alkenes, modified HWE reagents (e.g., Still-Gennari conditions) are often employed. The Julia-Kocienski olefination can also be adapted to favor (Z)-alkene formation, offering flexibility in synthetic design.
III. Experimental Protocols
Synthesis of Ethyl 2-(methylsulfonyl)propanoate
This two-step procedure provides a reliable method for the preparation of the title compound from commercially available starting materials.
Step 1: Synthesis of Ethyl 2-(methylthio)propanoate
-
Materials: Ethyl 2-bromopropionate, Sodium thiomethoxide, Anhydrous Methanol.
-
Procedure:
-
To a solution of sodium thiomethoxide (1.1 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add ethyl 2-bromopropionate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford ethyl 2-(methylthio)propanoate as a colorless liquid.
-
Step 2: Oxidation to Ethyl 2-(methylsulfonyl)propanoate
-
Materials: Ethyl 2-(methylthio)propanoate, Oxone®, Methanol, Water.
-
Procedure:
-
Dissolve ethyl 2-(methylthio)propanoate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C and add Oxone® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield Ethyl 2-(methylsulfonyl)propanoate as a colorless oil.
-
Representative Protocol for Asymmetric Michael Addition
-
Materials: Cyclohexenone, Ethyl 2-(methylsulfonyl)propanoate, Cinchona alkaloid-derived thiourea catalyst, Toluene, 4Å Molecular Sieves.
-
Procedure:
-
To a flame-dried Schlenk tube containing 4Å molecular sieves, add the cinchona alkaloid-derived thiourea catalyst (0.1 eq).
-
Add anhydrous toluene, followed by cyclohexenone (1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Ethyl 2-(methylsulfonyl)propanoate (1.2 eq) and stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
IV. Conclusion and Future Outlook
Ethyl 2-(methylsulfonyl)propanoate is a highly effective and versatile reagent in modern organic synthesis. Its utility in conjugate addition reactions provides access to complex chiral building blocks with high stereocontrol, often with the added advantage of the sulfonyl group acting as a versatile synthetic handle for further transformations. In the realm of olefination chemistry, sulfone-based reagents, derived from precursors like Ethyl 2-(methylsulfonyl)propanoate, offer a powerful and often complementary alternative to the more traditional phosphonate-based Horner-Wadsworth-Emmons reaction.
The choice between Ethyl 2-(methylsulfonyl)propanoate and its alternatives is not a matter of universal superiority but rather a strategic decision based on the specific synthetic challenge at hand. Factors such as the desired stereochemical outcome, the nature of the substrates, and the planned subsequent transformations should all be carefully considered. As the demand for increasingly complex and stereochemically defined molecules continues to grow, the strategic application of reagents like Ethyl 2-(methylsulfonyl)propanoate will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
V. References
-
Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones. Tetrahedron, 2009 , 65 (16), 3139-3148. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 2015 , 19 (8), 744-777. [Link]
-
The Julia-Kocienski Olefination. Chem-Station Int. Ed., 2015 . [Link]
-
Olefination with sulfonyl halides and esters: Mechanistic DFT and experimental studies, and comparison with reactivity of phosphonates. Journal of Molecular Structure, 2024 , 1311, 138346. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 2024 , 29 (12), 2719. [Link]
-
PubChem: Ethyl 2-(methylthio)propionate. [Link]
-
PubChem: Ethyl 2-(methylsulfonyl)propanoate. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Ethyl 2-(methylsulfonyl)propanoate
This guide provides an in-depth technical comparison and cross-validation strategy for the analytical determination of Ethyl 2-(methylsulfonyl)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causal logic behind methodological choices, ensuring robust and defensible data. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in a framework for the cross-validation of these orthogonal techniques.
Introduction: The Analytical Imperative for Ethyl 2-(methylsulfonyl)propanoate
Ethyl 2-(methylsulfonyl)propanoate (CAS No: 73017-82-0) is a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring both an ester and a sulfonyl functional group, presents unique analytical challenges.[2][3] The sulfonyl group, in particular, is a structural alert for potential genotoxicity, making rigorous analytical control not just a matter of quality but of safety. Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate that analytical procedures be thoroughly validated to demonstrate they are fit for their intended purpose.[4][5][6][7] This guide focuses on establishing the identity, purity, and concentration of Ethyl 2-(methylsulfonyl)propanoate with a high degree of confidence through the cross-validation of multiple analytical techniques.
Orthogonal Analytical Approaches: A Comparative Overview
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the specific analytical objective (e.g., quantification, impurity profiling, or structural confirmation). For Ethyl 2-(methylsulfonyl)propanoate, a multi-pronged approach using orthogonal methods is recommended to ensure comprehensive characterization. Orthogonal methods are based on different scientific principles, and their concordant results provide a high level of assurance in the data's accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile organic molecules.[8] It is particularly well-suited for purity assessment and quantification in drug substances and products.
Causality of Method Choice:
-
Principle: Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Applicability: Ethyl 2-(methylsulfonyl)propanoate, being a moderately polar ester, is well-retained on common reversed-phase columns (e.g., C18).
-
Detection: The molecule lacks a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at a low wavelength (e.g., 210 nm) where the ester and sulfonyl groups exhibit some absorbance.[9] For higher sensitivity or specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[8][10][11]
Caption: High-level workflow for the quantification of Ethyl 2-(methylsulfonyl)propanoate by HPLC-UV.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: Prepare a stock solution of Ethyl 2-(methylsulfonyl)propanoate reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a nominal concentration of 50 µg/mL.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standards and sample. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] It provides both quantitative data and structural information, making it invaluable for impurity identification.
Causality of Method Choice:
-
Principle: Separation based on the volatility and interaction of the analyte with a stationary phase in a capillary column, followed by ionization and mass-to-charge ratio analysis.
-
Applicability: Ethyl 2-(methylsulfonyl)propanoate has a boiling point that makes it amenable to GC analysis.[13][14] GC offers high chromatographic resolution, which is ideal for separating structurally similar impurities.
-
Detection: Mass spectrometry provides high sensitivity and specificity. Electron Ionization (EI) generates a reproducible fragmentation pattern that serves as a fingerprint for the compound, allowing for definitive identification.[10]
Caption: General workflow for the analysis of Ethyl 2-(methylsulfonyl)propanoate by GC-MS.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: InertCap 5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan.
-
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the main peak corresponding to Ethyl 2-(methylsulfonyl)propanoate. Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them to library spectra and fragmentation patterns. Calculate the relative peak areas to estimate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for absolute structural elucidation and can be used for quantitative purposes (qNMR) without the need for a specific reference standard of the analyte.
Causality of Method Choice:
-
Principle: Exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing detailed information about molecular structure and connectivity.
-
Applicability: ¹H NMR can definitively confirm the structure of Ethyl 2-(methylsulfonyl)propanoate by showing the expected signals, multiplicities, and integrations for the ethyl and propanoate moieties.[15][16][17]
-
Quantification (qNMR): By adding a certified internal standard of known concentration, the absolute amount of the analyte can be determined, as the signal area is directly proportional to the number of nuclei.
Performance Comparison of Analytical Techniques
The choice of method often involves a trade-off between sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of the described techniques for the analysis of Ethyl 2-(methylsulfonyl)propanoate.
| Parameter | HPLC-UV | GC-MS | ¹H NMR (qNMR) |
| Primary Application | Purity, Quantification | Impurity ID, Quantification | Structure Elucidation, Quantification |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.1% w/w |
| Key Advantages | Robust, widely available | High sensitivity & specificity | Absolute quantification, structural info |
| Key Limitations | Lower sensitivity for this analyte | Requires volatility | Lower sensitivity than MS methods |
Data presented are typical values and may vary based on instrumentation and specific method optimization.[9]
The Core of Confidence: Cross-Validation of Analytical Data
Cross-validation is the process of comparing the results from two or more validated analytical methods to ensure they provide equivalent results.[18] This is a critical step when transferring methods between labs or when using a new method to support a regulatory filing. According to FDA and ICH guidelines, the objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5][19] Cross-validating an HPLC assay with an orthogonal GC-MS method provides powerful evidence of data integrity.
Logical Framework for Cross-Validation
The following diagram illustrates the decision-making process involved in the cross-validation of two analytical methods.
Caption: Decision-making workflow for the cross-validation of two orthogonal analytical methods.
Step-by-Step Cross-Validation Protocol (HPLC vs. GC-MS)
This protocol provides a self-validating system for ensuring the trustworthiness of your analytical data.
-
Prerequisite: Ensure both the HPLC-UV and GC-MS methods have been individually validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, specificity, linearity, and range.[4][20]
-
Sample Selection: Choose a single, homogeneous batch of Ethyl 2-(methylsulfonyl)propanoate.
-
Analysis by Method A (HPLC):
-
Prepare and analyze a minimum of six independent preparations of the selected sample using the validated HPLC method.
-
Calculate the purity or assay value for each preparation.
-
-
Analysis by Method B (GC-MS):
-
Using the same batch, prepare and analyze a minimum of six independent preparations using the validated GC-MS method.
-
Calculate the purity or assay value for each preparation.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the set of results from each method. The %RSD for each set should be within the pre-defined precision limits of the respective method.
-
Perform a statistical comparison of the two mean values. A two-sample t-test is commonly used. The acceptance criterion is typically that there is no statistically significant difference between the means (e.g., p-value > 0.05).
-
-
-
If the results are found to be statistically equivalent, the methods are considered cross-validated. This provides a high degree of confidence that either method can be used to generate reliable data for the analyte.
-
If a significant difference is observed, a thorough investigation into the root cause is mandatory before proceeding.[18]
-
Conclusion and Recommendations
The robust analytical control of Ethyl 2-(methylsulfonyl)propanoate is essential for ensuring product quality and safety in pharmaceutical and related industries. No single analytical method can provide a complete picture. This guide demonstrates that a combination of orthogonal techniques—HPLC for routine quantification, GC-MS for impurity identification and sensitive quantification, and NMR for definitive structural confirmation—offers a comprehensive characterization strategy.
The cornerstone of this strategy is cross-validation. By demonstrating the statistical equivalence of data from different validated methods, such as HPLC and GC-MS, organizations can build a scientifically sound and defensible data package. This approach not only meets the stringent expectations of regulatory authorities but also embodies the principles of good science, ensuring the integrity and reliability of the analytical results.
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: ICH URL: [Link]
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Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]
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Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection Source: National Institutes of Health (NIH) URL: [Link]
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Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
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Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
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Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection Source: MDPI URL: [Link]
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Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolvemass Laboratories URL: [Link]
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Title: The 1H NMR spectrum of methyl propanoate Source: Doc Brown's Chemistry URL: [Link]
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Title: Proton NMR of 100% Methyl Propionate Source: ResearchGate URL: [Link]
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Title: Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
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Title: Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin Source: PubMed URL: [Link]
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Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid Source: ResearchGate URL: [Link]
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Title: Analysis of Sulfonic acid ester Source: GL Sciences URL: [Link]
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A Comparative Guide to Olefination Strategies: Benchmarking Ethyl 2-(methylsulfonyl)propanoate Against Phosphonate-Based Reagents
The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, underpinning the construction of a vast array of molecules from life-saving pharmaceuticals to advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination stand out for their reliability and stereocontrol.[1][2][3] This guide provides an in-depth, objective comparison of a sulfone-based reagent, Ethyl 2-(methylsulfonyl)propanoate, a key player in Julia-type olefinations, against the widely utilized phosphonate-based reagents of the HWE reaction. Through a blend of mechanistic insights and practical experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Contenders: Two Pillars of Olefination Chemistry
At the heart of this comparison are two distinct classes of reagents that activate a methylene group for nucleophilic attack on a carbonyl compound, ultimately leading to an alkene.
Phosphonate-Based Reagents (Horner-Wadsworth-Emmons Reaction):
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and extensively used method for the stereoselective synthesis of alkenes.[1] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4] A significant advantage of the HWE reaction over the classic Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[4][5] The stereochemical outcome, predominantly yielding either the (E)- or (Z)-alkene, is heavily influenced by the structure of the phosphonate reagent and the reaction conditions.[1] Stabilized phosphonates, such as triethyl phosphonoacetate, generally favor the formation of the thermodynamically more stable (E)-alkene.[1]
Ethyl 2-(methylsulfonyl)propanoate (Julia-Kocienski Olefination):
Ethyl 2-(methylsulfonyl)propanoate serves as a precursor to a sulfone-stabilized carbanion, a key intermediate in the Julia-Kocienski olefination. This reaction, a modification of the classical Julia olefination, provides a powerful and often highly (E)-selective method for alkene synthesis.[2][6][7] The reaction proceeds under mild conditions and demonstrates a broad substrate scope and functional group tolerance.[2][8] The Julia-Kocienski variant offers a more streamlined, one-pot procedure compared to the original multi-step Julia-Lythgoe olefination.[7][9]
Mechanistic Divergence: The Root of Performance Differences
The distinct performance characteristics of these two reagent classes stem from their fundamentally different reaction mechanisms.
Horner-Wadsworth-Emmons Reaction Mechanism:
The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[4] This carbanion then undergoes a nucleophilic addition to the carbonyl compound, forming a tetrahedral intermediate.[10] This intermediate cyclizes to a four-membered oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate salt.[4][11] The stereochemical outcome is largely determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[11]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Julia-Kocienski Olefination Mechanism:
The Julia-Kocienski olefination involves the deprotonation of the sulfone to generate a sulfonyl carbanion. This carbanion adds to the aldehyde to form a β-alkoxysulfone intermediate.[7] In the modified Julia-Kocienski reaction, the heteroaryl group on the sulfone (often benzothiazolyl or phenyltetrazolyl) facilitates a Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl leaving group to furnish the alkene.[7][12] This intramolecular rearrangement is key to the high (E)-selectivity observed.
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will consider several key performance metrics for both reagent types. The following data is representative and compiled from various literature sources.
| Feature | Phosphonate-Based Reagents (HWE) | Ethyl 2-(methylsulfonyl)propanoate (Julia-Kocienski) |
| Typical Stereoselectivity | Generally good to excellent (E)-selectivity with stabilized ylides.[3][4] (Z)-selectivity achievable with modified reagents (e.g., Still-Gennari).[1] | Excellent (E)-selectivity.[2][6] |
| Substrate Scope | Broad; reacts with a wide range of aldehydes and ketones.[13] Hindered ketones can be challenging. | Broad; tolerates a wide variety of functional groups.[2][8] |
| Reaction Conditions | Often requires strong bases (e.g., NaH, n-BuLi).[5][14] Milder conditions have been developed.[15] | Typically requires strong bases (e.g., KHMDS, NaHMDS).[12] |
| Byproduct Removal | Water-soluble phosphate byproducts are easily removed by aqueous extraction.[4][5] | Byproducts are generally soluble in organic solvents and removed by chromatography. |
| Reagent Accessibility | Wide variety of phosphonate reagents are commercially available or readily synthesized.[16] | Sulfone precursors may require multi-step synthesis. |
| Functional Group Tolerance | Generally good, but can be sensitive to highly acidic or basic conditions. | Excellent; compatible with many sensitive functional groups.[2] |
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of these methodologies, detailed experimental protocols for benchmark reactions are provided below.
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol describes a general procedure for the reaction of a stabilized phosphonate with an aldehyde to favor the (E)-alkene.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[10]
-
Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Julia-Kocienski Olefination
This protocol outlines a typical procedure for the Julia-Kocienski olefination using a benzothiazolyl (BT) sulfone, which can be prepared from Ethyl 2-(methylsulfonyl)propanoate.
Materials:
-
Ethyl 2-(benzothiazol-2-ylsulfonyl)propanoate
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Aldehyde (e.g., cyclohexanecarboxaldehyde)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the BT-sulfone (1.0 equivalent) in anhydrous DME under a nitrogen atmosphere at -78 °C, add a solution of KHMDS (1.1 equivalents) in DME dropwise.[12]
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the aldehyde (1.2 equivalents) neat or as a solution in DME dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[12]
-
Quench the reaction with water.
-
Dilute the mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.[12]
Workflow Visualization
The following diagram illustrates the general workflow for both olefination strategies, from reagent preparation to final product.
Caption: Comparative workflow of HWE and Julia-Kocienski olefinations.
Conclusion and Future Outlook
Both phosphonate-based reagents for the Horner-Wadsworth-Emmons reaction and sulfone-based reagents like Ethyl 2-(methylsulfonyl)propanoate for the Julia-Kocienski olefination are indispensable tools in the synthetic chemist's toolbox. The choice between them is often dictated by the specific synthetic challenge at hand.
The HWE reaction, with its readily available reagents and facile byproduct removal, remains a go-to method for many applications, particularly when high (E)-selectivity is desired with stabilized ylides. The development of modified reagents has also expanded its utility for accessing (Z)-alkenes.
On the other hand, the Julia-Kocienski olefination, for which Ethyl 2-(methylsulfonyl)propanoate is a key precursor, offers exceptional (E)-selectivity and outstanding functional group tolerance, making it particularly valuable in complex molecule synthesis.[2][8] While the synthesis of the requisite sulfones can be more involved, the reliability and stereochemical fidelity of the reaction often justify the additional steps.
The continued development of both methodologies, including the exploration of new reagents, milder reaction conditions, and catalytic variants, will undoubtedly further enhance their power and versatility, enabling the synthesis of increasingly complex and valuable molecules.
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(methylsulfonyl)propanoate
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-(methylsulfonyl)propanoate (CAS No. 73017-82-0), ensuring the protection of personnel, the environment, and the validity of our collective research endeavors.
The Foundational Principle: A Proactive Hazard Assessment
A specific, peer-reviewed Safety Data Sheet (SDS) for Ethyl 2-(methylsulfonyl)propanoate is not always readily accessible. Therefore, our disposal protocol is built upon a conservative assessment derived from the known hazards of structurally analogous compounds, namely sulfones and ethyl esters. This approach ensures a high margin of safety.
-
Structural Analogs & Inferred Hazards:
-
Ethyl 2-(methylsulfonyl)acetate (CAS No. 4455-15-6): This closely related compound is classified as a skin and eye irritant and may cause respiratory system irritation upon inhalation.[1]
-
Ethyl propionate (CAS No. 105-37-3): As a representative ethyl ester, this compound is categorized as a highly flammable liquid and vapor that also causes skin and serious eye irritation.[2][3][4]
-
Causality: The methylsulfonyl group (-SO₂CH₃) and the ethyl ester functional group are the primary drivers of this compound's chemical reactivity and potential hazards. Based on these analogs, we must treat Ethyl 2-(methylsulfonyl)propanoate as, at minimum, a skin and eye irritant with potential flammability. This assessment dictates the stringent handling and disposal procedures that follow.
| Chemical Identity & Hazard Profile | |
| IUPAC Name | Ethyl 2-(methylsulfonyl)propanoate |
| CAS Number | 73017-82-0[5] |
| Molecular Formula | C₆H₁₂O₄S[5] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation, Potential Flammability |
Immediate Safety: Personal Protective Equipment (PPE)
Before handling any waste containing Ethyl 2-(methylsulfonyl)propanoate, donning the correct PPE is non-negotiable. This is your primary defense against direct chemical exposure.
| Equipment | Specification & Rationale |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles. Required to protect against splashes that can cause serious eye irritation.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use. Essential to prevent skin contact and irritation.[4][6] |
| Body Protection | A flame-resistant lab coat. Protects against splashes and minimizes skin exposure.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is a regulated process from the moment it is generated—a concept known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[7][8] Adherence to this workflow ensures compliance and safety.
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9][10][11]
-
Liquid Waste: Collect all pure Ethyl 2-(methylsulfonyl)propanoate and solutions containing it in a dedicated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste: Any materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads, silica gel) must be collected in a separate, clearly labeled solid waste container.[9][12] This prevents chemical reactions and ensures solids can be incinerated or landfilled according to the appropriate regulations.
The integrity of your waste container is paramount to preventing leaks and exposures.
-
Selection: Use only containers that are in good condition, free of leaks, and constructed from a material compatible with the chemical. The original product container is often an excellent choice.[13] Plastic containers are generally preferred for their durability.[14]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[11][13] The label must include:
-
Closure: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[10][11][14][15] This prevents the release of vapors and protects against spills.
Designate a specific area in the lab for waste accumulation, known as a Satellite Accumulation Area (SAA).[14]
-
Location: The SAA should be located at or near the point of generation.[15] Store the waste container in a cool, dry, and well-ventilated area away from heat sources, sparks, or open flames.[3][6]
-
Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment bin or tray.[10][11] This tray must be large enough to hold 110% of the volume of the largest container and will contain any potential leaks.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, which are incompatible with many organic compounds.[6]
Laboratory personnel are responsible for the safe collection and storage of waste; final disposal is handled by certified professionals.
-
Contact EHS: When your waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), contact your EHS department to arrange for a waste pickup.[6][14]
-
Documentation: Maintain a detailed log of all chemical waste generated and disposed of in your laboratory's chemical inventory or waste log.[6]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for Ethyl 2-(methylsulfonyl)propanoate.
Caption: Decision workflow for the safe disposal of Ethyl 2-(methylsulfonyl)propanoate.
Emergency Protocol: Small-Scale Spill Response
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert all personnel in the vicinity.
-
Isolate the Area: Secure the area and ensure the spill does not spread to drains.[2]
-
Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Absorb: Cover the spill with a non-combustible absorbent material, such as sand, diatomaceous earth, or a universal binding agent.[2] Do not use combustible materials like paper towels to absorb the bulk of a potentially flammable liquid.
-
Collect: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By internalizing and consistently applying these procedures, you contribute to a culture of safety and excellence, ensuring that our innovative work today does not create a legacy of risk for tomorrow.
References
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- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-(methylsulfonyl)acetate.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
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- CDH Fine Chemical. (n.d.). Ethyl Propionate Material Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(methylsulfonyl)propanoate
Welcome to a comprehensive guide on the safe handling of Ethyl 2-(methylsulfonyl)propanoate (CAS No. 73017-82-0).[1][2][3] In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you, our colleagues in research and development, with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
Ethyl 2-(methylsulfonyl)propanoate belongs to the sulfone family. While specific toxicity data for this exact compound is limited, a thorough risk assessment must be conducted by analyzing data from structurally similar chemicals. The primary hazards are associated with irritation and potential long-term effects, necessitating stringent protective measures.
A closely related analog, Ethyl 2-(methylsulfonyl)acetate, is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and respiratory system irritation.[4] Furthermore, thermal decomposition of sulfone-containing compounds can liberate hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4] Therefore, all handling procedures must assume this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract.
Table 1: Hazard Profile based on Analog Data and Chemical Class
| Hazard Type | Description | Rationale & Source |
| Skin Irritation | Causes skin irritation upon direct contact. | Analog data (Ethyl 2-(methylsulfonyl)acetate).[4] |
| Eye Irritation | Causes serious eye irritation. Direct contact can lead to significant damage. | Analog data (Ethyl 2-(methylsulfonyl)acetate).[4] |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation. | Analog data (Ethyl 2-(methylsulfonyl)acetate).[4] |
| Hazardous Decomposition | Thermal breakdown releases toxic sulfur oxides and carbon oxides. | Common for sulfur-containing organic compounds.[4] |
| Chemical Waste | Must be treated as hazardous chemical waste due to the sulfone group. | General guidance for sulfone compounds.[5] |
Core Directive: A Multi-Layered PPE Strategy
A dynamic approach to PPE is critical. The level of protection must correspond to the scale and nature of the procedure being performed. The following sections detail the minimum required PPE and provide recommendations for escalating protection based on risk.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure is a primary risk. The causality is simple: a splash can cause immediate and severe irritation.
-
Minimum Requirement: At all times when handling the compound, wear chemical safety goggles that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[4]
-
Enhanced Protection (Recommended for all liquid transfers): For procedures involving pouring, solution transfers, or potential splashing, supplement safety goggles with a full-face shield.[6][7] This provides a crucial secondary barrier, protecting the entire face from splashes.
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure. Chemical-resistant gloves are non-negotiable.
-
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or immersion, heavier-duty gloves are necessary. Always consult the manufacturer's chemical resistance data for specific breakthrough times.[8]
-
Proper Technique: Never wear contaminated gloves outside of the immediate work area. Employ the "glove-within-a-glove" technique (double-gloving) for tasks with a higher risk of contamination. Ensure your lab coat sleeves are worn over the cuff of the glove to prevent chemicals from running down your arm and into the glove.[6]
Body Protection: Shielding Against Spills and Splashes
A chemically resistant lab coat is the standard for body protection.
-
Standard Use: A flame-resistant lab coat, fully buttoned, is required for all procedures.
-
High-Risk Operations: For large-scale synthesis (>1 L) or procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is mandated.[7][9] For extensive handling, consider disposable chemical-resistant coveralls.[10]
Respiratory Protection: Mitigating Inhalation Risks
All handling of Ethyl 2-(methylsulfonyl)propanoate should, whenever possible, be conducted within a certified chemical fume hood to minimize vapor inhalation.[5]
-
Primary Control: A properly functioning chemical fume hood is the most effective engineering control.
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the minimum requirement.[4][11] A complete respiratory protection program, including fit testing and training, is essential for all respirator users.[8]
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids / Preparing <100mL Solutions | Safety Goggles | Single pair of nitrile gloves | Lab Coat | Chemical Fume Hood |
| Liquid Transfers / Column Chromatography | Safety Goggles & Face Shield | Double-gloved (nitrile) | Lab Coat | Chemical Fume Hood |
| Large-Scale Reactions (>1L) / Rotovapping | Safety Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Chemical-Resistant Coverall | NIOSH-approved respirator with OV cartridge |
Operational Plans: Protocols for Safe Execution
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for ensuring adequate protection.
Sources
- 1. Ethyl 2-(methylsulfonyl)propanoate [myskinrecipes.com]
- 2. Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(methylsulfonyl)propanoate | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective apparel [norfalco.com]
- 7. solusgrp.com [solusgrp.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
